4-Fluoro-3-methoxyphenylacetic acid
Description
BenchChem offers high-quality 4-Fluoro-3-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNVYROHVVBVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Scaffolds
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-3-methoxyphenylacetic acid
Abstract: 4-Fluoro-3-methoxyphenylacetic acid (CAS No. 946713-86-6) is a substituted phenylacetic acid derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and physicochemical properties, making it a desirable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, spectroscopic characterization, analytical methodologies, and key applications, with a focus on its utility for researchers in drug discovery.
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly modulate a molecule's properties, including:
-
Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing a drug's half-life.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Binding Affinity: The electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic or dipole interactions with target proteins, potentially increasing binding affinity and selectivity.[1]
4-Fluoro-3-methoxyphenylacetic acid is an exemplar of this strategy. It belongs to a class of fluorinated aromatic carboxylic acids that combine the reactive handle of a carboxylic acid group with the unique modulatory properties of a fluorinated phenyl ring.[1] The phenylacetic acid scaffold itself is a well-established "privileged structure" found in numerous enzyme inhibitors and other biologically active compounds.[1] This guide serves to consolidate the known and predicted technical data for this compound, providing a foundational resource for its application in research.
Physicochemical and Structural Properties
The precise arrangement of the fluoro and methoxy substituents dictates the molecule's physical and chemical behavior.
Chemical Structure and Identifiers
The structure of 4-Fluoro-3-methoxyphenylacetic acid features a phenylacetic acid core with a fluorine atom at the C4 position and a methoxy group at the C3 position.
Caption: Chemical structure of 4-Fluoro-3-methoxyphenylacetic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 946713-86-6 | [2][3] |
| IUPAC Name | 2-(4-fluoro-3-methoxyphenyl)acetic acid | [2] |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.17 g/mol | [2] |
| SMILES | COC1=C(C=CC(=C1)CC(=O)O)F | [2] |
| InChI Key | YNNVYROHVVBVFI-UHFFFAOYSA-N |[2] |
Physicochemical Data
Experimental physicochemical data for 4-Fluoro-3-methoxyphenylacetic acid is not widely published. However, data from its close structural isomer, 3-Fluoro-4-methoxyphenylacetic acid (CAS: 452-14-2) , can provide useful estimates.
Disclaimer: The following data pertains to the isomer 3-Fluoro-4-methoxyphenylacetic acid and should be used as an approximation only. Experimental verification for 4-Fluoro-3-methoxyphenylacetic acid is required.
Table 2: Estimated Physicochemical Properties (Based on Isomer Data)
| Property | Estimated Value | Source (for isomer) |
|---|---|---|
| Melting Point | 111-116 °C | [4][5] |
| Boiling Point | 309.0 ± 27.0 °C (Predicted) | [4] |
| pKa | 4.25 ± 0.10 (Predicted) | [4] |
| Appearance | White to off-white powder/solid |[5] |
Spectroscopic Profile
While specific spectra for this compound are not publicly available in databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show the following signals:
-
Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Methoxy (-OCH₃): A sharp singlet around 3.8-3.9 ppm, integrating to 3H.
-
Methylene (-CH₂-): A singlet around 3.6 ppm, integrating to 2H.
-
Aromatic Protons (Ar-H): The three aromatic protons will form a complex multiplet system due to H-H and H-F coupling.
-
The proton at C5 (ortho to fluorine) will likely appear as a triplet around 7.0-7.2 ppm due to coupling with the C6 proton and the fluorine atom (³JHH ≈ 8 Hz, ³JHF ≈ 8 Hz).
-
The protons at C2 and C6 will show more complex splitting patterns (doublet of doublets or multiplets) in the range of 6.8-7.1 ppm.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals influenced by the electron-donating methoxy group and the strongly electronegative fluorine atom. Key predicted shifts include:
-
Carbonyl (-C=O): ~175-178 ppm.
-
Methylene (-CH₂-): ~40-42 ppm.
-
Methoxy (-OCH₃): ~56 ppm.
-
Aromatic Carbons:
-
C-F (C4): A large doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz), appearing significantly downfield (~150-155 ppm).
-
C-OCH₃ (C3): A doublet due to two-bond C-F coupling (²JCF ≈ 15-20 Hz), around 145-148 ppm.
-
Other aromatic carbons will also exhibit smaller C-F couplings.
-
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for its functional groups. Data from the isomer 3-Fluoro-4-methoxyphenylacetic acid supports these assignments.[6]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-O Stretch (Methoxy & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1000-1250 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
Synthesis and Manufacturing
A robust and scalable synthesis of phenylacetic acids often involves the Willgerodt-Kindler reaction , which converts an aryl ketone into a carboxylic acid via a thioamide intermediate.[7][8] This method is particularly suitable for producing 4-Fluoro-3-methoxyphenylacetic acid from the readily available starting material, 4'-Fluoro-3'-methoxyacetophenone.
Caption: Proposed synthesis workflow via the Willgerodt-Kindler reaction.
Detailed Laboratory Synthesis Protocol
Expertise & Causality: This protocol is based on the well-established Willgerodt-Kindler reaction, a reliable method for converting aryl ketones to phenylacetic acids.[9] Morpholine and sulfur are the classic reagents; morpholine acts as both a reactant and a solvent, forming a thiomorpholide intermediate. The subsequent hydrolysis under strong basic (or acidic) conditions cleaves the thioamide to yield the desired carboxylic acid.[10] Phase-transfer catalysts can be used to accelerate the reaction but are omitted here for a more traditional approach.[9]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-Fluoro-3'-methoxyacetophenone (10.0 g, 54.3 mmol), elemental sulfur (2.61 g, 81.4 mmol, 1.5 eq), and morpholine (23.6 mL, 271.5 mmol, 5.0 eq).
-
Rationale: An excess of morpholine is used to act as the solvent and drive the initial enamine formation. Sulfur is the thiating agent.
-
-
Thioamide Formation: Heat the reaction mixture to reflux (approx. 130-140 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Hydrolysis: Cool the dark reaction mixture to room temperature. Cautiously add a 20% aqueous solution of sodium hydroxide (100 mL). Re-equip the flask for reflux and heat the mixture for an additional 6-10 hours to ensure complete hydrolysis of the thiomorpholide intermediate.
-
Rationale: Strong basic conditions are required to hydrolyze the stable thioamide intermediate to the carboxylate salt.
-
-
Work-up and Isolation: Cool the hydrolysis mixture to room temperature. Transfer it to a beaker and carefully acidify with concentrated hydrochloric acid with cooling in an ice bath until the pH is ~1-2. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or toluene mixture, to yield pure 4-Fluoro-3-methoxyphenylacetic acid as a crystalline solid. Dry the final product under vacuum.
Chemical Reactivity and Applications in Drug Discovery
The true value of 4-Fluoro-3-methoxyphenylacetic acid lies in its utility as a molecular scaffold and synthetic intermediate.[1]
Caption: Logical relationships of functional groups to synthetic applications.
-
Amide Bond Formation: The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., EDC, HATU). This is the most common transformation in drug discovery, allowing for the connection of this fragment to other amines to build larger, more complex molecules targeting proteases, kinases, and other enzymes.
-
Esterification: The acid can be esterified to create prodrugs, which can improve solubility or cell permeability, or to serve as bioisosteres for other functional groups.
-
Scaffold for Enzyme Inhibition: The phenylacetic acid moiety is a known scaffold for various enzyme inhibitors. The specific 4-fluoro, 3-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to achieve selective binding to a target active site.[1]
Analytical Methodologies
Purity assessment and reaction monitoring are critical. A standard High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for this compound.
HPLC-UV Protocol for Purity Analysis
Expertise & Causality: This reverse-phase HPLC method is designed for robust separation of aromatic carboxylic acids. A C18 column is the standard choice for retaining nonpolar to moderately polar compounds. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. Phosphoric acid is used to protonate the carboxylic acid, ensuring a single, un-ionized form, which results in sharp, symmetrical peaks and reproducible retention times.[11] UV detection at 210 nm is chosen as it is a region of strong absorbance for the phenyl ring.[12]
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (v/v).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B
-
20-25 min: Column re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Safety and Handling
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]
-
Avoid inhalation of dust. Use engineering controls to minimize dust generation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
4-Fluoro-3-methoxyphenylacetic acid is a strategic building block for chemical and pharmaceutical research. While detailed experimental data is sparse, its chemical properties can be reliably predicted from its structure and comparison with analogs. Its synthesis is achievable through established methods like the Willgerodt-Kindler reaction. The true potential of this molecule is realized in its application as a versatile intermediate, where its unique combination of a reactive carboxylic acid and a metabolically robust, electronically-tuned aromatic ring can be leveraged to construct novel molecules with significant potential in drug discovery and materials science.
References
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]. Available from: [Link]
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications. Available from: [Link]
-
Willgerodt rearrangement. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [cited 2026 Jan 11]. Available from: [Link]
-
Willgerodt-Kindler featuring acetophenone. Sciencemadness.org. 2020. Available from: [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available from: [Link]
-
Supporting Information. [place unknown]: [publisher unknown]; Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo. Available from: [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. Available from: [Link]
-
A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. Available from: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available from: [Link]
-
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. Available from: [Link]
-
4-Methoxyphenylacetic Acid. PubChem. Available from: [Link]
-
3-Fluoro-4-methoxyphenylacetic acid. NIST WebBook. Available from: [Link]
- Patent WO 2014/030106 A2. Google Patents.
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
4-Fluoro-3-methoxyphenylacetic acid. Fluoropharm. Available from: [Link]
- Patent CN106554266B. Google Patents.
-
4-Methoxyphenyl acetic acid. SpectraBase. Available from: [Link]
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 3. 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid - Fluoropharm [fluoropharm.com]
- 4. 452-14-2 CAS MSDS (3-Fluoro-4-methoxyphenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-Fluoro-4-methoxyphenylacetic acid = 99 HPLC 452-14-2 [sigmaaldrich.com]
- 6. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Fluoro-3-methoxyphenylacetic acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Medicinal Chemistry
4-Fluoro-3-methoxyphenylacetic acid, identified by its CAS number 946713-86-6 , is a substituted phenylacetic acid derivative that holds significant potential as a versatile building block in modern drug discovery and development.[1][2] The strategic incorporation of fluorine and methoxy functional groups onto the phenylacetic acid scaffold imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Phenylacetic acid and its derivatives are integral components of numerous clinically significant drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as compounds targeting a range of other therapeutic areas.[3] The introduction of a fluorine atom, in particular, is a widely employed strategy in medicinal chemistry to modulate a compound's lipophilicity, pKa, and metabolic fate, often leading to enhanced potency and a more favorable drug-like profile. This guide provides a comprehensive technical overview of 4-Fluoro-3-methoxyphenylacetic acid, from its synthesis and characterization to its potential applications in contemporary drug discovery, with a focus on its prospective role as a modulator of key biological targets.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug design and development. The key properties of 4-Fluoro-3-methoxyphenylacetic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 946713-86-6 | [1][2] |
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.16 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [5] |
| InChI Key | YNNVYROHVVBVFI-UHFFFAOYSA-N |
The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring creates a distinct electronic environment that can influence the acidity of the carboxylic acid and the molecule's interactions with biological targets.
Synthesis of 4-Fluoro-3-methoxyphenylacetic acid: A Methodological Deep Dive
The synthesis of substituted phenylacetic acids can be approached through several established routes. Two of the most common and reliable methods are the hydrolysis of the corresponding benzyl cyanide and the Willgerodt-Kindler reaction of an appropriate acetophenone.
Method 1: Hydrolysis of 4-Fluoro-3-methoxybenzyl Cyanide
This is a classic and robust method for the preparation of phenylacetic acids. The reaction proceeds via the hydrolysis of a nitrile to a carboxylic acid, which can be catalyzed by either acid or base.
Reaction Scheme:
Caption: Synthesis of 4-Fluoro-3-methoxyphenylacetic acid via hydrolysis of the corresponding benzyl cyanide.
Detailed Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-methoxybenzyl cyanide (1 equivalent) with a mixture of sulfuric acid and water (e.g., 3:2 v/v).[6]
-
Reaction Execution: Heat the mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hot water or a mixture of toluene and hexanes, to yield the pure 4-Fluoro-3-methoxyphenylacetic acid.
Causality Behind Experimental Choices:
-
Acid Catalysis: Sulfuric acid acts as a catalyst to protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
-
Reflux Conditions: The elevated temperature accelerates the rate of hydrolysis, which is typically slow at room temperature.
-
Quenching on Ice: This step serves to both dilute the strong acid and to precipitate the less soluble carboxylic acid product.
Method 2: The Willgerodt-Kindler Reaction
This reaction provides an alternative route starting from the corresponding acetophenone. It involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.
Reaction Scheme:
Caption: Synthesis of 4-Fluoro-3-methoxyphenylacetic acid via the Willgerodt-Kindler reaction.
Detailed Experimental Protocol:
-
Thioamide Formation: A mixture of 4-fluoro-3-methoxyacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (2 equivalents) is heated to reflux for several hours.[7][8]
-
Isolation of Thioamide: The reaction mixture is cooled, and the crude thioamide is isolated.
-
Hydrolysis: The thioamide intermediate is then hydrolyzed by refluxing with an aqueous acid solution (e.g., 50% sulfuric acid) to yield the desired carboxylic acid.[7]
-
Work-up and Purification: The work-up and purification steps are similar to those described for the benzyl cyanide hydrolysis method.
Trustworthiness of the Protocols:
These synthetic methods are well-established in organic chemistry and have been widely used for the preparation of a variety of phenylacetic acid derivatives.[6][7] The progress of the reactions can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the final product can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.
Analytical Characterization
The structural elucidation and purity assessment of 4-Fluoro-3-methoxyphenylacetic acid are crucial for its use in research and development. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals. |
| ¹³C NMR | Resonances for all nine carbon atoms, with the carbon atoms directly bonded to or in close proximity to the fluorine atom showing characteristic coupling (C-F coupling). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.16 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, and C-F and C-O stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Applications in Drug Discovery and Development
Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. The unique electronic properties of 4-Fluoro-3-methoxyphenylacetic acid make it an attractive candidate for exploration in several therapeutic areas.
Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[9] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes. Phenylacetic acid derivatives have been identified as potential PPAR agonists.
Hypothetical Signaling Pathway:
Caption: Proposed mechanism of action of 4-Fluoro-3-methoxyphenylacetic acid as a PPARγ agonist.
Experimental Protocol: In Vitro PPARγ Activation Assay
This protocol describes a cell-based reporter assay to evaluate the ability of 4-Fluoro-3-methoxyphenylacetic acid to activate the PPARγ receptor.
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T cells) that has been co-transfected with expression vectors for the human PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with increasing concentrations of 4-Fluoro-3-methoxyphenylacetic acid. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed β-galactosidase). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Potential as an Anti-inflammatory Agent
Inflammation is a complex biological response implicated in a wide range of diseases. Many NSAIDs are carboxylic acid-containing compounds that inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of 4-Fluoro-3-methoxyphenylacetic acid to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Stimulation: Culture RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of 4-Fluoro-3-methoxyphenylacetic acid for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.
-
Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[3]
-
Prostaglandin E₂ (PGE₂) Measurement (ELISA): Measure the concentration of PGE₂ in the cell culture supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[10]
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.[10][11]
-
Data Analysis: Calculate the percentage inhibition of NO, PGE₂, and cytokine production at each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ values from the dose-response curves.
Safety and Handling
As with all laboratory chemicals, 4-Fluoro-3-methoxyphenylacetic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion and Future Directions
4-Fluoro-3-methoxyphenylacetic acid represents a valuable and strategically functionalized building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established and reliable chemical transformations. The presence of the fluoro and methoxy substituents provides a unique opportunity to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The potential for this compound to act as a modulator of important drug targets such as PPARs and enzymes involved in the inflammatory cascade warrants further investigation. The experimental protocols detailed in this guide provide a solid framework for researchers to explore the therapeutic potential of 4-Fluoro-3-methoxyphenylacetic acid and its derivatives in the ongoing quest for novel and effective medicines.
References
-
Organic Syntheses. Phenylacetic acid. Available from: [Link]
- Google Patents. A kind of method preparing substituted phenylacetic acid. CN106278861A.
- Google Patents. Preparation method of methoxyphenylacetic acid. CN102643192A.
-
Fluoropharm. 4-Fluoro-3-methoxyphenylacetic acid. Available from: [Link]
-
The Hive. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Available from: [Link]
-
Michigan State University. Willgerodt-Kindler Reaction. Available from: [Link]
-
SynArchive. Willgerodt-Kindler Reaction. Available from: [Link]
-
Wikipedia. Willgerodt rearrangement. Available from: [Link]
-
PubMed Central (PMC). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Available from: [Link]
-
The Good Scents Company. 4-methoxyphenyl acetic acid. Available from: [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. Available from: [Link]
-
FineTest. Human PPAR-γ(Peroxisome ProlifeRator Activated Receptor Gamma) ELISA Kit. Available from: [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]
-
PubMed Central (PMC). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Available from: [Link]
-
PubMed Central (PMC). Modification of the chemically induced inflammation assay reveals the Janus face of a phenol rich fulvic acid. Available from: [Link]
-
MDPI. Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Available from: [Link]
-
Indigo Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Available from: [Link]
-
Assay Genie. PPAR-alpha Transcription Factor Activity Assay. Available from: [Link]
-
aecenar. Phenylacetic Acid production(PAA-precursor). Available from: [Link]
-
PubMed Central (PMC). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Available from: [Link]
-
MDPI. Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells. Available from: [Link]
Sources
- 1. Method for preparing substituted phenylacetic acid (2017) | Liu Shaohua | 3 Citations [scispace.com]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells [mdpi.com]
- 11. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoro-3-methoxyphenylacetic acid structure elucidation
An In-depth Technical Guide: Structure Elucidation of 4-Fluoro-3-methoxyphenylacetic Acid
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent research. It is a prerequisite for establishing structure-activity relationships (SAR), ensuring patentability, and meeting stringent regulatory standards. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-Fluoro-3-methoxyphenylacetic acid (CAS No. 946713-86-6), a valuable substituted phenylacetic acid derivative often employed as a building block in the synthesis of complex organic molecules.
The target molecule has the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol .[1] Our approach is not merely a sequence of analytical techniques but an integrated strategy where each piece of data corroborates the others, creating a self-validating system for absolute structural confidence. We will proceed through a logical workflow, employing mass spectrometry (MS) for molecular formula determination, infrared (IR) spectroscopy for functional group identification, and a suite of nuclear magnetic resonance (NMR) experiments for mapping the precise atomic connectivity.
The Integrated Analytical Workflow
The core directive in structure elucidation is to employ orthogonal techniques that provide complementary information. A robust workflow ensures that the final proposed structure is the only one that fits all collected empirical data. The diagram below illustrates our strategic approach.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Causality: Our first objective is to determine the molecular weight and elemental formula. We select high-resolution mass spectrometry (HRMS) for its ability to provide a highly accurate mass measurement, which is crucial for calculating a unique elemental formula. Electron Ionization (EI) is chosen as the ionization method; while it is a "hard" technique that induces fragmentation, it reliably produces a molecular ion (M⁺˙) for aromatic compounds of this size and yields a rich fragmentation pattern that offers valuable structural clues, akin to a molecular fingerprint.
Expected Data & Interpretation: The HRMS analysis is expected to show a molecular ion [M]⁺˙ at an m/z corresponding to the exact mass of C₉H₉FO₃. The fragmentation pattern is predictable: the most common pathways for phenylacetic acids involve the loss of the carboxyl group and benzylic cleavage.
| Expected m/z | Proposed Fragment | Structural Information Provided |
| 184.0536 | [C₉H₉FO₃]⁺˙ | Molecular Ion (Confirms MW and Formula) |
| 139.0508 | [M - COOH]⁺ or [C₈H₈FO]⁺ | Loss of the carboxylic acid moiety |
| 121.0454 | [C₇H₅FO]⁺ | Potential tropylium ion rearrangement after loss of water from the side chain fragment |
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or ethyl acetate.
-
Instrument: Agilent GC-MS system (or equivalent) with a 70 eV EI source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Use software to calculate the elemental composition from the high-resolution mass of the molecular ion.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and definitive method for identifying the functional groups present in a molecule.[2] For a carboxylic acid, the signatures are unmistakable. We employ Attenuated Total Reflectance (ATR) FTIR because it requires minimal sample preparation and provides high-quality data for solid powders. The most diagnostic feature we anticipate is the exceptionally broad O-H stretching vibration of the carboxylic acid dimer, which arises from strong intermolecular hydrogen bonding.[3] This is a far more reliable indicator than the O-H stretch of an alcohol.
Expected Data & Interpretation: The IR spectrum will provide clear evidence for the carboxylic acid, the aromatic ring, and the ether linkage.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (-CH₂- and -OCH₃) |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 (strong) | C-O-C stretch | Aryl Ether |
| ~1100-1000 | C-F stretch | Aryl Fluoride |
Experimental Protocol: ATR-FTIR
-
Instrument: PerkinElmer Spectrum Two FTIR (or equivalent) with a diamond ATR accessory.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal. Collect the sample spectrum over the range of 4000-650 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform automatic baseline correction and peak picking.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise constitution of an organic molecule. We will use a combination of ¹H, ¹³C, and 2D NMR experiments to assemble the full structure.
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the carboxylic acid, and, crucially, it slows the exchange of the acidic proton, allowing the -COOH proton to be observed as a distinct, albeit broad, signal far downfield.
¹H NMR Spectroscopy
Expected Data & Interpretation: The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic environments (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration). The key challenge and opportunity lie in interpreting the aromatic region, where proton-proton (J_HH) and proton-fluorine (J_HF) couplings will definitively establish the substitution pattern.
| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~12.5 | 1H | Broad Singlet | -COOH | Deshielded acidic proton. |
| ~7.15 | 1H | Doublet (d) | H-5 | Ortho to -CH₂COOH, coupled to H-6 (³J_HH). |
| ~7.05 | 1H | Doublet of Doublets (dd) | H-6 | Ortho to F (³J_HF ~8-9 Hz), meta to -CH₂COOH (⁴J_HH ~2 Hz). |
| ~6.95 | 1H | Doublet (d) | H-2 | Ortho to -OCH₃, meta to F (⁴J_HF ~4-5 Hz). |
| ~3.80 | 3H | Singlet | -OCH₃ | Methoxy protons, no adjacent protons. |
| ~3.60 | 2H | Singlet | -CH₂- | Methylene protons, no adjacent protons. |
¹³C NMR Spectroscopy
Expected Data & Interpretation: The ¹³C NMR spectrum shows all unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment. Critically, the fluorine atom will couple to carbon atoms over several bonds, resulting in the splitting of carbon signals (J_CF), which provides irrefutable evidence for the position of the fluorine substituent.
| Predicted Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Assignment | Rationale |
| ~172 | Singlet (s) | C=O | Carbonyl carbon, highly deshielded. |
| ~150 | Doublet (¹J_CF ~245 Hz) | C-4 | Carbon directly attached to F shows very large coupling. |
| ~148 | Doublet (²J_CF ~10 Hz) | C-3 | Carbon ortho to F shows smaller coupling. |
| ~128 | Doublet (³J_CF ~5 Hz) | C-5 | Carbon meta to F shows small coupling. |
| ~127 | Singlet (s) | C-1 | Quaternary carbon attached to the side chain. |
| ~118 | Doublet (²J_CF ~20 Hz) | C-2 | Carbon ortho to F shows significant coupling. |
| ~115 | Singlet (s) | C-6 | Aromatic CH. |
| ~56 | Singlet (s) | -OCH₃ | Methoxy carbon. |
| ~40 | Singlet (s) | -CH₂- | Methylene carbon. |
2D NMR for Final Confirmation
To eliminate any ambiguity, 2D NMR experiments are employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals at ~7.15, ~7.05, ~6.95, ~3.80, and ~3.60 ppm to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for piecing together the molecular fragments.
Caption: Expected key long-range HMBC correlations.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set spectral width to 16 ppm, centered at 6 ppm.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set spectral width to 240 ppm, centered at 120 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
Integrated Analysis and Structure Confirmation
-
MS established the molecular formula as C₉H₉FO₃ (MW = 184.17).
-
IR confirmed the presence of a carboxylic acid (broad O-H, sharp C=O at ~1700 cm⁻¹), an aromatic ring , an aryl ether , and a C-F bond .
-
¹H and ¹³C NMR provided the specific fragments: one -COOH group, one -OCH₃ group, one -CH₂- group, and a trisubstituted benzene ring.
-
The detailed analysis of NMR coupling constants (both J_HH and J_CF) is the linchpin. The large ¹J_CF splitting confirms the direct attachment of fluorine to an aromatic carbon. The pattern of smaller ²J_CF, ³J_CF, and ⁴J_HF couplings, combined with the proton-proton splitting in the aromatic region, allows for the unambiguous placement of the substituents. The observed patterns will match only the 4-fluoro, 3-methoxy, 1-acetic acid substitution pattern.
-
2D NMR (HSQC/HMBC) would serve as the final, definitive proof, showing correlations that connect the methylene protons to the aromatic ring at C1 and the carbonyl carbon, and the methoxy protons to C3, locking the entire structure in place.
Conclusion: The collective, cross-validating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments unequivocally confirms the structure of the sample as 4-Fluoro-3-methoxyphenylacetic acid . This multi-technique approach ensures the highest level of confidence, meeting the rigorous standards required in scientific research and drug development.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link] [Note: Data for isomer used for illustrative purposes of the technique].
-
Evangelisti, L., & Melandri, S. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024309. Retrieved from [Link]
- Supporting Information for scientific articles (e.g., from RSC or ACS)
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fluoropharm. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Hsieh, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. Retrieved from [Link]
-
Structure Elucidation of a Carboxylic Acid in Organic Chemistry. (2019, March 2). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Analytical Methods for Structure Elucidation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid.
-
Bakulina, O., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1320. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from [Link]
-
Westphal, F., et al. (2007). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. Retrieved from [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]
Sources
An In-Depth Technical Guide to (4-Fluoro-3-methoxyphenyl)acetic acid for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (4-Fluoro-3-methoxyphenyl)acetic acid. We will delve into its core physicochemical properties, validated synthesis and analysis protocols, and its strategic applications, providing the field-proven insights necessary for its effective utilization in a laboratory setting.
Core Compound Identity and Significance
(4-Fluoro-3-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Its strategic importance in medicinal chemistry stems from its utility as a versatile building block. The presence of both a fluoro and a methoxy group on the phenyl ring creates a unique electronic and steric profile. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the acidity of the carboxylic acid group. The methoxy group, also a hydrogen bond acceptor, further influences solubility and electronic properties. This combination makes the scaffold valuable for synthesizing novel therapeutic agents.[1]
Key identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | 2-(4-Fluoro-3-methoxyphenyl)acetic acid[2] |
| CAS Number | 946713-86-6[2][3][4] |
| Molecular Formula | C₉H₉FO₃[2][3][5] |
| Molecular Weight | 184.16 g/mol [2][3][5][6] |
| InChI Key | YNNVYROHVVBVFI-UHFFFAOYSA-N[2] |
Physicochemical Properties and the Centrality of Molecular Weight
A precise understanding of a compound's physicochemical properties is foundational to its application, from calculating reaction stoichiometry to predicting its behavior in biological systems.
Molecular Weight Determination
The molecular weight of a compound is an intrinsic property derived from the sum of the atomic weights of its constituent atoms. For (4-Fluoro-3-methoxyphenyl)acetic acid (C₉H₉FO₃), the calculation is as follows:
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Fluorine (F): 1 atom × 18.998 u = 18.998 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 184.166 u (commonly rounded to 184.16 or 184.17 g/mol for practical laboratory use)[2]
This value is fundamental for all quantitative work, including weighing reagents for synthesis, preparing solutions of known molarity, and interpreting mass spectrometry data.
Tabulated Physicochemical Data
The following table summarizes key properties. Note that some values, like boiling point, are often predicted for compounds of this nature due to their tendency to decompose at high temperatures.
| Property | Value | Source |
| Molecular Weight | 184.16 g/mol | [2][3][6] |
| Appearance | White to off-white powder/solid | [7] |
| Melting Point | 111-113 °C (for isomer) | [7] |
| Boiling Point | 309.0±27.0 °C (Predicted) | [7][8] |
| pKa | 4.25±0.10 (Predicted) | [7] |
| Purity | Typically ≥95% - 98% | [2][3] |
Synthesis Protocol and Mechanistic Rationale
Fluorinated phenylacetic acids are valuable intermediates in the synthesis of various pharmacologically active compounds.[9] A common and logical approach to synthesizing (4-Fluoro-3-methoxyphenyl)acetic acid involves the oxidation of a corresponding precursor, such as 4-fluoro-3-methoxytoluene, followed by functional group manipulation. The causality behind this choice is the commercial availability of precursors and the reliability of the chemical transformations.
Generalized Synthesis Workflow
The diagram below illustrates a plausible synthetic route. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is critical for converting the benzylic methyl group to a carboxylic acid. Subsequent steps would involve standard workup procedures to isolate and purify the final product.
Caption: Generalized workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a solution of 4-fluoro-3-methoxytoluene in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise. The use of a phase-transfer catalyst may be beneficial.
-
Oxidation: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (MnO₂), a brown solid.
-
Workup - Part 1 (Quenching & Filtration): Cool the mixture to room temperature. Add a quenching agent, such as sodium sulfite or ethanol, to destroy any excess KMnO₄. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with water.
-
Workup - Part 2 (Acidification): Transfer the filtrate to a separatory funnel. Cool the aqueous solution in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
Isolation: The desired (4-Fluoro-3-methoxyphenyl)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water. For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes. Dry the purified product under vacuum.
Analytical Characterization and Quality Control
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of quality control.
Analytical Workflow
The following diagram outlines the logical flow for comprehensive characterization. Mass spectrometry provides the definitive molecular weight, while NMR and IR spectroscopy confirm the structural arrangement and functional groups. HPLC is the gold standard for assessing purity.
Caption: A typical workflow for analytical quality control.
Expected Spectroscopic Data
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, one would expect to observe the molecular ion peak. In negative ion mode, the [M-H]⁻ peak at m/z 183.05 would be prominent. In positive ion mode, adducts such as [M+H]⁺ at m/z 185.06 or [M+Na]⁺ at m/z 207.04 would confirm the molecular weight of 184.16.
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, a singlet for the methylene (-CH₂-) protons of the acetic acid group around 3.6 ppm, and a set of aromatic proton signals between 6.8 and 7.2 ppm exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton (-COOH) would appear as a broad singlet, typically downfield (>10 ppm).
-
IR Spectroscopy: Key characteristic absorption bands would include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and bands in the 1200-1300 cm⁻¹ region for the C-O stretch and C-F stretch.[10]
Applications in Drug Development
The true value of (4-Fluoro-3-methoxyphenyl)acetic acid lies in its application as a synthetic intermediate. The strategic placement of the fluorine atom is particularly noteworthy. Studies have shown that fluorine substitution on an aromatic ring can dramatically alter biological activity, sometimes leading to synergistic effects and remarkable shifts in potency.[1] This compound serves as a key starting material for more complex molecules where its phenylacetic acid core is incorporated into larger scaffolds targeting various biological pathways. It is a precursor for creating inhibitors, receptor agonists or antagonists, and other bioactive molecules where metabolic stability and specific binding interactions are paramount.
Safety, Handling, and Storage
As a standard laboratory chemical, (4-Fluoro-3-methoxyphenyl)acetic acid requires careful handling.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[11][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[11][13]
References
- 4-Fluoro-3-methoxyphenylacetic acid. Fluoropharm.
- 946713-86-6|4-Fluoro-3-methoxyphenylacetic acid. BLD Pharm.
- 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific. Fisher Scientific.
- (4-Fluoro-3-methoxyphenyl)acetic acid. BLD Pharm.
- 3-Fluoro-4-methoxyphenylacetic acid. Sigma-Aldrich.
- 4-FLUORO-3 METHOXY PHENYL ACETIC ACID. Chemrio.
- SAFETY DATA SHEET (4-Methoxyphenylacetic acid). Fisher Scientific.
- 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
- Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid. Cheméo.
- SAFETY DATA SHEET (3,5-Difluoro-4-methoxyphenylacetic acid). Fisher Scientific.
- SAFETY DATA SHEET (4-Methoxyphenylacetic acid). Sigma-Aldrich.
- 3-Fluoro-4-methoxyphenylacetic acid. Merck Millipore.
- (4-Fluoro-3-methoxyphenyl)acetic acid. Amerigo Scientific.
- 3-Fluoro-4-methoxyphenylacetic acid. ChemicalBook.
- (3-Fluoro-4-methoxyphenyl)acetic acid. Chemsrc.com.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- 4-Fluoro-2-methoxyphenylacetic acid. Santa Cruz Biotechnology.
- 3-Fluoro-4-methoxyphenylacetic acid. NIST WebBook.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Apollo Scientific.
- Methoxyphenylacetic acid.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- 4-methoxyphenyl acetic acid. The Good Scents Company.
- Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers. BenchChem.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 3. 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid - Fluoropharm [fluoropharm.com]
- 4. 946713-86-6|4-Fluoro-3-methoxyphenylacetic acid|BLD Pharm [bldpharm.com]
- 5. (4-Fluoro-3-methoxyphenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 6. scbt.com [scbt.com]
- 7. 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 [amp.chemicalbook.com]
- 8. (3-Fluoro-4-methoxyphenyl)acetic acid | CAS#:452-14-2 | Chemsrc [chemsrc.com]
- 9. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. 1558274-26-2 Cas No. | 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | Apollo [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Spectroscopic data for 4-Fluoro-3-methoxyphenylacetic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-methoxyphenylacetic acid
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or specialized reagents is paramount. 4-Fluoro-3-methoxyphenylacetic acid (C₉H₉FO₃, MW: 184.17 g/mol ) is a substituted phenylacetic acid derivative that serves as a valuable building block in the synthesis of more complex molecular targets.[1][2][3] Its precise arrangement of fluoro, methoxy, and carboxymethyl substituents on the benzene ring dictates its reactivity and potential biological activity. Therefore, a rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for its application in any research or development context.
This guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoro-3-methoxyphenylacetic acid. As direct experimental spectra for this specific compound are not widely published, we will leverage established spectroscopic principles and data from structurally similar analogs to predict and interpret its signature in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This approach mirrors the predictive analysis routinely performed by researchers to anticipate and later confirm the outcomes of a synthesis.
Molecular Structure and Predicted Spectroscopic Features
A thorough analysis begins with the molecule's structure. The interplay between the electron-donating methoxy group (-OCH₃), the electron-withdrawing fluorine atom (-F), and the carboxymethyl group (-CH₂COOH) creates a unique electronic environment that is directly reported by spectroscopic techniques.
Caption: Molecular structure of 4-Fluoro-3-methoxyphenylacetic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum
The spectrum is anticipated to show four distinct regions:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-13 ppm range.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water. In solvents like D₂O, this signal will disappear due to proton-deuterium exchange, which is a definitive test for acidic protons.[5]
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. Their chemical shifts are influenced by the substituents. The methoxy group is ortho, para-directing and activating, while the fluorine is ortho, para-directing but deactivating. We can predict their approximate positions based on additive rules and data from similar compounds.[6]
-
Methylene Protons (-CH₂-): These two protons are adjacent to both the aromatic ring and the carbonyl group, placing their signal in the 2.1-2.5 ppm range as a sharp singlet.[7]
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.8 ppm.[8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |
| Aromatic H's | 6.8 - 7.3 | Multiplet (m) | 3H |
| -OCH₃ | ~3.8 | Singlet (s) | 3H |
| -CH₂- | ~3.6 | Singlet (s) | 2H |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common, non-polar solvent for many organic molecules. However, carboxylic acids can sometimes have limited solubility and their acidic proton signal can be very broad or variable.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative; it is a polar aprotic solvent that readily dissolves carboxylic acids and typically shows a sharper -COOH proton signal at a consistent chemical shift.[9][10]
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of 4-Fluoro-3-methoxyphenylacetic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds).
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate all signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Predicted ¹³C NMR Spectrum
We expect to see nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear between 170-185 ppm.[10]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the 110-160 ppm range. The carbons directly attached to the electronegative oxygen and fluorine atoms (C-O and C-F) will be the most downfield. The C-F bond will also cause the signal for that carbon to appear as a doublet with a large coupling constant (¹JCF), and other nearby carbons will show smaller C-F couplings.
-
Methylene Carbon (-CH₂-): The signal for this carbon is expected around 40 ppm.
-
Methoxy Carbon (-OCH₃): This carbon will appear further downfield than a typical methyl group due to its attachment to oxygen, likely around 55-60 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| -COOH | 170 - 185 | Low intensity signal |
| C-F | 150 - 165 | Large C-F coupling (¹JCF ≈ 240-250 Hz) |
| C-OCH₃ | 145 - 155 | |
| Other Aromatic C's | 110 - 135 | Smaller C-F couplings may be visible (²JCF, ³JCF) |
| -OCH₃ | 55 - 60 | |
| -CH₂- | ~40 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum will be dominated by features characteristic of a carboxylic acid and a substituted benzene ring.
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
-
C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponding to the carbonyl group.[4]
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[4]
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carbonyl) | 1690 - 1760 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-O Stretch | 1210 - 1320 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)
-
Rationale for Method Selection: Attenuated Total Reflectance (ATR) is a modern, rapid, and widely used technique for solid and liquid samples that requires minimal to no sample preparation, unlike the traditional KBr pellet method.[11][12] It ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR diamond or zinc selenide crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[13]
-
Background Scan: Once the crystal is dry, run a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of 4-Fluoro-3-methoxyphenylacetic acid powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[11]
-
Apply Pressure: Lower the instrument's anvil or press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks.
-
Final Cleaning: After analysis, clean the sample from the crystal and anvil thoroughly.
Mass Spectrometry (MS)
MS is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule by ionizing it and separating the resulting ions based on their mass-to-charge (m/z) ratio.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The parent ion should be observed at an m/z corresponding to the molecular weight of the molecule, which is approximately 184.17. Aromatic compounds often show a prominent molecular ion peak.[5]
-
Key Fragmentation Pathways:
-
Loss of Carboxyl Group: Cleavage of the bond between the methylene carbon and the carboxylic acid group can lead to the loss of a •COOH radical (45 Da), resulting in a fragment at m/z 139.
-
Benzylic Cleavage: The most common fragmentation for phenylacetic acid derivatives is the cleavage of the Cα-C(O) bond to lose the entire carboxymethyl group, leading to the formation of a stable, substituted benzyl cation or tropylium-like ion. This would result in a major fragment at m/z 125 (C₇H₆FO⁺). This is often the base peak in the spectrum.
-
| m/z Value | Proposed Fragment Identity |
| 184 | [M]⁺• (Molecular Ion) |
| 139 | [M - •COOH]⁺ |
| 125 | [M - CH₂COOH]⁺ (Substituted benzyl/tropylium cation) |
Conclusion
The comprehensive spectroscopic characterization of 4-Fluoro-3-methoxyphenylacetic acid relies on the synergistic application of NMR, IR, and MS techniques. While an experimental spectrum remains the gold standard for confirmation, this predictive guide, grounded in fundamental principles and data from analogous structures, provides a robust framework for researchers. It outlines the expected spectral signatures—from the broad -OH stretch in the IR to the distinct proton and carbon environments in NMR and the characteristic fragmentation in MS—that collectively form a unique fingerprint for this molecule. Adherence to the detailed protocols herein will ensure the acquisition of high-quality data, enabling confident structural verification and facilitating its successful application in research and development.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link][13]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link][14]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link][11]
-
Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link][15]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][4]
-
Cirbes, G. T., & Tanski, J. M. (2016). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 901–903. Retrieved from [Link][6]
-
Supporting Information for an unspecified article. (n.d.). Retrieved from [Link][9]
-
SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link][16]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link][17]
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link][5]
-
Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. Retrieved from [Link][10]
-
Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(9), 3043-3047. Retrieved from [Link][18]
-
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link][7]
-
SpectraBase. (n.d.). Phenylacetic acid - Optional[FTIR] - Spectrum. Retrieved from [Link][19]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link][8]
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link][1]
-
NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link][20]
-
Fluoropharm. (n.d.). 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link][21]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link][3]
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 8. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. spectrabase.com [spectrabase.com]
- 17. hmdb.ca [hmdb.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. spectrabase.com [spectrabase.com]
- 20. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 21. 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid - Fluoropharm [fluoropharm.com]
A Strategic Guide to Unveiling the Biological Potential of 4-Fluoro-3-methoxyphenylacetic acid
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the de novo biological activity screening of 4-Fluoro-3-methoxyphenylacetic acid, a compound with limited published bioactivity data. Recognizing the therapeutic potential inherent in the phenylacetic acid scaffold, this document provides a rationale and detailed protocols for a systematic investigation into its anti-inflammatory, anticancer, and neurological activities. By integrating informed hypothesis generation based on structural analogs with a cascade of robust in vitro assays, this guide serves as a roadmap for researchers, scientists, and drug development professionals to efficiently identify and characterize the pharmacological profile of novel chemical entities. The described workflows emphasize scientific integrity, experimental causality, and data-driven decision-making, culminating in a framework for advancing promising compounds from initial hits to validated leads.
Introduction: The Rationale for Screening 4-Fluoro-3-methoxyphenylacetic acid
The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Derivatives of this structure have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities.[2][3][4] The specific substitutions on the phenyl ring, in this case, a fluorine atom at position 4 and a methoxy group at position 3, are critical in defining the compound's physicochemical properties and its potential interactions with biological targets.[1] The electron-withdrawing nature of fluorine and the electron-donating methoxy group can significantly influence the compound's acidity, lipophilicity, and metabolic stability, thereby modulating its bioactivity.
Given the absence of extensive biological data for 4-Fluoro-3-methoxyphenylacetic acid itself, a logical starting point for investigation is to draw inferences from structurally related molecules. For instance, various methoxyphenylacetic acid derivatives have been explored for their anti-inflammatory and analgesic properties.[5] Furthermore, the phenylacetic acid framework is present in compounds investigated for anticancer activities, often linked to their ability to induce apoptosis and inhibit cell proliferation.[1] A closely related compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one, has shown to suppress the proliferation of liver cancer cells.[1] In the realm of neuroscience, metabolites like 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) are key players in dopamine metabolism, suggesting that synthetic analogs could potentially interact with neurological pathways.[6][7]
This guide, therefore, proposes a targeted yet comprehensive screening cascade designed to probe these three high-potential therapeutic areas: inflammation, oncology, and neurology.
The Screening Cascade: A Multi-Tiered Approach
A successful screening strategy should be designed to efficiently triage compounds, moving from broad, high-throughput primary assays to more complex, disease-relevant secondary and mechanistic studies.[8] This "fail fast, fail early" approach conserves resources by focusing on the most promising candidates.[9]
Our proposed workflow for 4-Fluoro-3-methoxyphenylacetic acid is as follows:
Figure 1: A multi-tiered screening cascade for 4-Fluoro-3-methoxyphenylacetic acid.
Tier 1: Primary Screening - Establishing a Bioactivity Baseline
The initial step is to assess the general cytotoxicity of 4-Fluoro-3-methoxyphenylacetic acid to determine a safe therapeutic window for subsequent assays. This is a critical self-validating step; without understanding the concentration at which the compound is toxic, any observed biological effect could be a non-specific consequence of cell death.
Protocol: MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity and is a reliable indicator of cell viability, proliferation, and cytotoxicity.[10]
Objective: To determine the concentration range of 4-Fluoro-3-methoxyphenylacetic acid that is non-toxic to a representative human cell line (e.g., HEK293T).
Methodology:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 4-Fluoro-3-methoxyphenylacetic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can be determined by non-linear regression analysis.
| Parameter | Description |
| Cell Line | HEK293T (non-cancerous human embryonic kidney cells) |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 48-72 hours |
| Readout | Absorbance at 570 nm |
| Expected Outcome | Determination of a non-toxic concentration range for use in subsequent assays. |
Tier 2: Disease-Relevant Secondary Assays
Based on the bioactivity of structurally similar compounds, we will proceed with parallel screening in three key therapeutic areas. All assays should be conducted at concentrations well below the cytotoxic IC₅₀ determined in Tier 1.
Anti-Inflammatory Activity Screening
Rationale: Phenylacetic and phenoxyacetic acid derivatives have documented anti-inflammatory properties.[11][12] The primary screen will utilize a well-established model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[13]
Objective: To assess the ability of 4-Fluoro-3-methoxyphenylacetic acid to inhibit the production of NO, a key inflammatory mediator.
Methodology:
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 4-Fluoro-3-methoxyphenylacetic acid for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, an LPS-only control, and a positive control inhibitor (e.g., L-NAME).
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophages) |
| Stimulant | Lipopolysaccharide (LPS) at 1 µg/mL |
| Compound Concentrations | Based on Tier 1 cytotoxicity data |
| Incubation Time | 24 hours |
| Readout | Absorbance at 540 nm (Griess Assay) |
| Expected Outcome | Quantification of the compound's ability to reduce NO production. |
Anticancer Activity Screening
Rationale: The substituted phenylacetic acid scaffold is found in compounds with anticancer properties.[1] A common initial screening method involves assessing the antiproliferative effects of a compound against a panel of cancer cell lines from different tissues.[14] This approach provides a broad overview of the compound's potential anticancer spectrum.
Objective: To evaluate the selective cytotoxicity of 4-Fluoro-3-methoxyphenylacetic acid against various cancer cell lines.
Methodology: This protocol is similar to the MTT assay described in Tier 1, but will be performed on a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous control like HEK293T for selectivity).
| Cell Line | Tissue of Origin | Purpose |
| MCF-7 | Breast Cancer | Represents hormone-dependent cancers. |
| A549 | Lung Cancer | A common model for non-small cell lung cancer. |
| HCT116 | Colon Cancer | A well-characterized colorectal cancer line. |
| HEK293T | Normal Kidney | Serves as a non-cancerous control for selectivity index calculation. |
Data Analysis: Calculate the IC₅₀ for each cell line. A promising compound will exhibit a significantly lower IC₅₀ in cancer cell lines compared to the non-cancerous control.
Neurological Activity Screening
Rationale: Given that compounds with a 4-hydroxy-3-methoxyphenylacetic acid structure are involved in dopamine metabolism, it is plausible that 4-Fluoro-3-methoxyphenylacetic acid could modulate neuronal function.[6] A primary screen could investigate the compound's effect on neuronal cell viability and its potential to protect against neurotoxins.
Objective: To determine if 4-Fluoro-3-methoxyphenylacetic acid can protect neuronal cells from a known neurotoxin, such as 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.
Methodology:
-
Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of 4-Fluoro-3-methoxyphenylacetic acid for 24 hours.
-
Toxin Exposure: Expose the cells to a pre-determined toxic concentration of 6-OHDA for another 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the 6-OHDA-only treated cells.
Tier 3: Mechanistic Elucidation
Should 4-Fluoro-3-methoxyphenylacetic acid show significant and selective activity in any of the Tier 2 assays, the next logical step is to investigate its mechanism of action. This is a critical phase in drug development, moving from "what it does" to "how it does it."
Potential Anti-Inflammatory Mechanism
If the compound inhibits NO production, a likely mechanism involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[13]
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
Follow-up Assays:
-
Western Blot: To measure the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65). A reduction in phosphorylation would suggest upstream inhibition.
-
Reporter Gene Assay: A luciferase reporter assay under the control of an NF-κB response element can quantify the transcriptional activity of NF-κB.
-
Cytokine Profiling: Using ELISA or multiplex assays to measure the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Conclusion and Future Directions
This guide presents a structured and scientifically grounded approach to the initial biological screening of 4-Fluoro-3-methoxyphenylacetic acid. By starting with a broad assessment of cytotoxicity and progressing through a rationally designed cascade of disease-relevant assays, researchers can efficiently and effectively profile the therapeutic potential of this and other novel compounds. Positive results in any of the proposed screening tiers would warrant further investigation, including more complex in vivo models and detailed medicinal chemistry efforts to optimize the lead compound. This systematic process of inquiry is fundamental to the successful translation of chemical matter into therapeutic breakthroughs.
References
- BenchChem. (n.d.). Biological activity of phenoxyacetic acid derivatives.
- BenchChem. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid | 946713-86-6.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- IP Indexing. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities.
- Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
- PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry.
- Domainex. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
- MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.
- CymitQuimica. (n.d.). CAS 7021-09-2: Methoxyphenylacetic acid.
- PubMed. (n.d.). 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the mouse striatum: a reflection of intra- and extra-neuronal metabolism of dopamine?.
- British Journal of Pharmacology. (n.d.). The effect of tropolone on the formation of 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the brain of the mouse.
- NIH. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.
- ResearchGate. (2016). Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities [ipindexing.com]
- 3. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. CAS 7021-09-2: Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]
- 6. 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the mouse striatum: a reflection of intra- and extra-neuronal metabolism of dopamine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of tropolone on the formation of 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the brain of the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. international-biopharma.com [international-biopharma.com]
- 9. criver.com [criver.com]
- 10. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Promise of 4-Fluoro-3-methoxyphenylacetic acid: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Novel Phenylacetic Acid Derivative
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. Within this landscape, the phenylacetic acid scaffold has consistently proven to be a fertile ground for the development of impactful medicines. From the well-established anti-inflammatory properties of diclofenac to the metabolic modulation exerted by peroxisome proliferator-activated receptor (PPAR) agonists, this chemical class has demonstrated remarkable versatility. It is with this understanding that we turn our attention to a lesser-explored derivative: 4-Fluoro-3-methoxyphenylacetic acid. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a scientifically rigorous approach to identifying and validating the potential therapeutic targets of this intriguing compound. By leveraging our collective expertise in medicinal chemistry, pharmacology, and assay development, we will navigate the path from rational target hypothesis to robust experimental validation.
Section 1: The Scientific Rationale - Deconstructing the Therapeutic Potential of a Substituted Phenylacetic Acid
The chemical architecture of 4-Fluoro-3-methoxyphenylacetic acid, featuring a phenylacetic acid core with fluorine and methoxy substitutions, provides critical clues to its potential biological activities. Phenylacetic acid derivatives are known to exhibit a range of pharmacological effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) and as modulators of metabolic pathways.[1][2] This precedent forms the cornerstone of our initial hypotheses for the therapeutic targets of our lead compound.
The Anti-inflammatory Hypothesis: Targeting the Architects of Inflammation
A significant number of phenylacetic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, the key catalysts in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[2][3] The two primary isoforms, COX-1 and COX-2, represent high-priority targets. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.[3] Furthermore, the lipoxygenase (LOX) pathway, which is responsible for the production of pro-inflammatory leukotrienes, presents another plausible target for compounds with anti-inflammatory potential.[4][5] The structural similarities of 4-Fluoro-3-methoxyphenylacetic acid to known COX and LOX inhibitors strongly suggest that it may interact with these enzymes.
The Metabolic Modulation Hypothesis: A Potential Role in Nuclear Receptor Signaling
Emerging research has highlighted the role of certain phenylacetic acid derivatives as agonists of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism, as well as inflammation.[6][7][8] The three PPAR isoforms—α, γ, and δ—are activated by endogenous fatty acids and synthetic ligands, leading to the transcriptional regulation of genes involved in metabolic homeostasis.[8] Given the precedent set by other compounds in this class, it is conceivable that 4-Fluoro-3-methoxyphenylacetic acid could function as a PPAR agonist, offering potential therapeutic avenues in metabolic disorders such as type 2 diabetes and dyslipidemia.
Section 2: Experimental Validation - A Step-by-Step Guide to Target Deconvolution
The following section provides detailed, field-proven protocols for the systematic investigation of the potential therapeutic targets of 4-Fluoro-3-methoxyphenylacetic acid. These methodologies are designed to provide a robust and self-validating framework for target identification and characterization.
Investigating Anti-inflammatory Targets: COX and LOX Enzyme Inhibition Assays
To assess the inhibitory potential of 4-Fluoro-3-methoxyphenylacetic acid against the key enzymes of the arachidonic acid cascade, a series of in vitro enzyme inhibition assays are paramount.
2.1.1 In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2 isoforms.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Fluoro-3-methoxyphenylacetic acid and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
Create a series of dilutions of the test compounds in the assay buffer.
-
Prepare solutions of arachidonic acid and the colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor at various concentrations. For control wells, add the solvent (DMSO).
-
Incubate the plate at 25°C for 5 minutes.
-
Add the TMPD solution to each well.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement:
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
2.1.2 In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of 5-LOX activity.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Fluoro-3-methoxyphenylacetic acid and a reference inhibitor (e.g., zileuton) in a suitable solvent.
-
Prepare a solution of linoleic acid (substrate) and the 5-LOX enzyme.
-
-
Assay Protocol:
-
In a suitable reaction vessel, combine the 5-LOX enzyme solution with the test compound or reference inhibitor at various concentrations.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
-
Measurement:
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Data Presentation: Summary of In Vitro Enzyme Inhibition
| Target Enzyme | Test Compound IC50 (µM) | Reference Inhibitor IC50 (µM) |
| COX-1 | TBD | TBD (e.g., SC-560) |
| COX-2 | TBD | TBD (e.g., Celecoxib) |
| 5-LOX | TBD | TBD (e.g., Zileuton) |
TBD: To be determined through experimental analysis.
Mandatory Visualization: Arachidonic Acid Cascade
Caption: The Arachidonic Acid Cascade and points of therapeutic intervention.
Investigating Metabolic Targets: PPAR Activation Assays
To explore the potential of 4-Fluoro-3-methoxyphenylacetic acid as a modulator of metabolic pathways, cell-based reporter assays for PPAR activation are essential.
2.2.1 PPARα and PPARγ Transactivation Assay
This protocol utilizes a luciferase reporter gene assay to measure the ability of the test compound to activate PPARα and PPARγ.[13][14][15][16]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with an expression vector for the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of 4-Fluoro-3-methoxyphenylacetic acid or a reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Summary of PPAR Transactivation
| PPAR Isotype | Test Compound EC50 (µM) | Reference Agonist EC50 (µM) |
| PPARα | TBD | TBD (e.g., GW7647) |
| PPARγ | TBD | TBD (e.g., Rosiglitazone) |
TBD: To be determined through experimental analysis.
Mandatory Visualization: PPAR Activation Workflow
Caption: Workflow for the PPAR transactivation assay.
Section 3: Synthesis and Future Directions - From Bench to Bedside
The identification and validation of the primary therapeutic targets of 4-Fluoro-3-methoxyphenylacetic acid will represent a critical milestone in its development journey. A confirmed interaction with COX enzymes would position it as a potential next-generation anti-inflammatory agent, while agonism of PPARs could open doors to novel treatments for metabolic diseases.
Further investigations should focus on:
-
Selectivity Profiling: Determining the selectivity of the compound for COX-1 versus COX-2, and for different PPAR isoforms.
-
In Vivo Efficacy Studies: Evaluating the therapeutic effects of the compound in relevant animal models of inflammation or metabolic disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Fluoro-3-methoxyphenylacetic acid to optimize its potency, selectivity, and pharmacokinetic properties.
The systematic approach outlined in this guide provides a robust framework for unlocking the full therapeutic potential of 4-Fluoro-3-methoxyphenylacetic acid. Through diligent and scientifically sound investigation, we can aspire to translate this promising chemical entity into a valuable therapeutic agent for the benefit of patients worldwide.
References
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). SpringerLink. [Link]
-
Yu, G., Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Rao, P. N. P., Das, D., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896–902. [Link]
-
In vitro cyclooxygenase activity assay in tissue homogenates. (2010). Methods in Molecular Biology, 644, 117–120. [Link]
-
Vázquez-Carrera, M., Adhikary, P., & Barroso, E. (2016). Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ. Methods in Molecular Biology, 1445, 187–202. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]
-
Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase. (n.d.). Canadian Science Publishing. [Link]
-
Cell transactivation assays. PPAR /GAL4 transactivation assay were... (n.d.). ResearchGate. [Link]
-
Human PPARγ Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
-
Human PPARα Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (2007). Journal of Neurochemistry, 102(4), 1339–1349. [Link]
-
Phenylacetic acids and the structurally related non‐steroidal anti‐inflammatory drug diclofenac bind to specific γ‐hydroxybutyric acid sites in rat brain. (2007). Semantic Scholar. [Link]
-
Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. (2005). Semantic Scholar. [Link]
-
Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. (2012). Journal of Biological Chemistry, 287(27), 22964–22973. [Link]
-
Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., Doebber, T., Wu, M., Moller, D. E., Tolman, R. L., & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277–1280. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS Computational Biology, 13(8), e1005678. [Link]
-
Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. (2023). ACS Omega. [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]
-
Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. (2005). Scite.ai. [Link]
-
Guideline on the investigation of drug interactions. (2012). European Medicines Agency. [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents. (2023). Deranged Physiology. [Link]
-
Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. (2023). National Center for Biotechnology Information. [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2017). Future Medicinal Chemistry, 9(12), 1395–1416. [Link]
-
How to experimentally validate drug-target interactions? (2012). ResearchGate. [Link]
-
Methods of Identification and Validation of Drug Target. (2019). SpringerLink. [Link]
-
Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Walsh Medical Media. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). National Center for Biotechnology Information. [Link]
-
Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024). MDPI. [Link]
-
Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers. (2017). Molecules, 22(7), 1058. [Link]
-
Diclofenac. (n.d.). Wikipedia. [Link]
-
Lipoxygenase Inhibition by Plant Extracts. (2021). Molecules, 26(3), 634. [Link]
-
Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. (2008). Frontiers in Bioscience, 13, 1813–1826. [Link]
-
Selective peroxisome proliferator-activated receptor-α modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists. (2013). Cardiovascular Diabetology, 12, 86. [Link]
- Phenylacetic acid derivatives, their preparation and compositions containing them. (1984).
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Selective peroxisome proliferator-activated receptorα modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
A Technical Guide to the Safe Handling of 4-Fluoro-3-methoxyphenylacetic Acid
This document provides a comprehensive technical guide for the safe handling, storage, and use of 4-Fluoro-3-methoxyphenylacetic acid, tailored for researchers, chemists, and professionals in drug development and chemical synthesis. The causality behind safety protocols is emphasized to foster a deeper understanding of risk mitigation.
Compound Identification and Physicochemical Properties
4-Fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its specific arrangement of fluoro and methoxy groups on the benzene ring makes it a valuable building block in the synthesis of complex organic molecules, particularly in pharmaceutical research. Understanding its fundamental properties is the first step toward safe handling.
Caption: Chemical Structure of 4-Fluoro-3-methoxyphenylacetic acid.
| Property | Value | Source |
| CAS Number | 946713-86-6 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | Solid (Form may vary) | General knowledge |
| Storage | Sealed in a dry place, at room temperature. | [1] |
GHS Hazard Identification and Classification
4-Fluoro-3-methoxyphenylacetic acid is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The primary risks associated with this compound involve ingestion and contact with skin, eyes, and the respiratory system.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
(Classification based on data from Crysdot LLC)
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed. This indicates a significant toxic effect if the compound is ingested.
-
H315: Causes skin irritation. The acidic nature of the carboxylic group can lead to localized inflammation upon contact with skin.
-
H319: Causes serious eye irritation. Direct contact with the eyes can cause significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. Inhalation of the dust can irritate the mucous membranes of the respiratory tract.
Precautionary Statements (P-Statements): Key precautionary statements include P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Toxicological Profile and Mechanistic Insights
The toxicity of 4-Fluoro-3-methoxyphenylacetic acid is primarily driven by its acidic functional group and its potential to interact with biological systems.
-
Skin and Eye Irritation: As a carboxylic acid, the compound can donate protons, leading to a decrease in local pH on biological tissues. This chemical insult disrupts cell membranes and proteins, triggering an inflammatory response perceived as irritation. In the sensitive environment of the eye, this can lead to serious damage.
-
Respiratory Irritation: Fine particulates of the compound, if inhaled, can deposit on the moist surfaces of the respiratory tract. Here, the acidity can cause irritation to the epithelial lining, leading to coughing, shortness of breath, and inflammation.
-
Oral Toxicity: If ingested, the compound can cause irritation to the gastrointestinal tract. While specific systemic toxicity data is not widely available, its classification as "harmful if swallowed" necessitates preventing ingestion.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure. This is often referred to as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of a significant splash.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[2][3]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.[4]
Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures is critical for consistent safety.
Handling:
-
Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.
-
Weighing: To minimize dust inhalation, weigh the solid compound carefully. Use a chemical spatula and avoid creating airborne dust.
-
Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. If the dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling: After use, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[2]
Storage:
-
Store in a tightly closed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Segregate from incompatible materials, such as strong bases and oxidizing agents, to prevent hazardous reactions.[5]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: A decision tree for first aid response to chemical exposure.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation develops or persists, seek medical advice.[2][4]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or physician for guidance.[3][5]
Accidental Release (Spill) Measures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material, avoiding dust generation, and place it into a sealed container for chemical waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, hydrogen fluoride (HF), and other hazardous fumes.
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.
Waste Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
All waste containing 4-Fluoro-3-methoxyphenylacetic acid must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the waste through a licensed and approved waste disposal facility.[2][4] Do not mix with other waste streams unless explicitly permitted.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Application Example: Safety in Practice - A Synthesis Protocol
The following hypothetical protocol for a standard esterification reaction illustrates the integration of safety measures at each step.
Objective: Synthesize Methyl 4-fluoro-3-methoxyphenylacetate.
| Step | Procedure | Safety Rationale and Action |
| 1 | Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. | Rationale: Prevents release of vapors. Ensures containment in case of breakage. |
| 2 | Reagent Addition: To the flask, add 4-Fluoro-3-methoxyphenylacetic acid (1.84 g, 10 mmol). | Action: Wear safety goggles, nitrile gloves, and a lab coat. Handle the solid carefully to avoid creating dust. |
| 3 | Solvent Addition: Add methanol (20 mL) to the flask and begin stirring. | Rationale: Methanol is flammable and toxic. Action: Ensure no ignition sources are nearby. Maintain constant stirring. |
| 4 | Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 mL) dropwise via a pipette. | Rationale: Sulfuric acid is highly corrosive and the addition is exothermic. Action: Wear a face shield over goggles and acid-resistant gloves. Add slowly to control the temperature rise. |
| 5 | Reaction: Heat the mixture to reflux using a heating mantle for 2 hours. | Rationale: Heating increases vapor pressure of the flammable solvent. Action: Ensure a steady flow of cooling water through the condenser. Do not heat a closed system. |
| 6 | Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing ice water (50 mL). | Rationale: Quenching an acidic solution can be exothermic and cause splashing. Action: Perform this step slowly and in the fume hood. |
| 7 | Extraction & Disposal: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer, dry it, and concentrate it under reduced pressure. | Rationale: Organic solvents are volatile and flammable. Aqueous waste is acidic. Action: Collect all aqueous and organic waste in separate, labeled hazardous waste containers for proper disposal. |
This protocol demonstrates that safety is not a separate task but an integral part of every experimental step, from preparation to cleanup.
References
-
Crysdot LLC. 4-Fluoro-3-methoxyphenylacetic acid Safety Information. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]
-
Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. [Link]
-
PubChem, National Center for Biotechnology Information. 4-Methoxyphenylacetic Acid Compound Summary. [Link]
Sources
An In-depth Technical Guide to the Thermochemical Properties of 4-Fluoro-3-methoxyphenylacetic Acid
For the attention of: Researchers, scientists, and drug development professionals
Abstract
4-Fluoro-3-methoxyphenylacetic acid is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting the stability of resulting products. This guide provides a comprehensive overview of the key thermochemical parameters for this compound. In the absence of extensive experimental data in the public domain, this document outlines a robust computational approach to derive these properties, complemented by a detailed discussion of the established experimental methodologies for their validation. This dual approach provides a self-validating framework for the reliable assessment of the compound's energetic characteristics.
Introduction: The Scientific Imperative for Thermochemical Characterization
4-Fluoro-3-methoxyphenylacetic acid, with its strategic placement of fluoro and methoxy groups on the phenylacetic acid scaffold, presents a unique electronic and structural profile. These features are often exploited in the design of novel pharmaceutical agents and functional materials. However, the energetic properties of a molecule are as crucial as its chemical reactivity. Thermochemical data, such as the enthalpy of formation, heat capacity, and thermal decomposition profile, are not mere academic data points; they are critical for:
-
Process Safety and Hazard Analysis: Understanding the energy release potential during synthesis, purification, and storage is fundamental to preventing thermal runaway reactions and ensuring safe handling at scale.
-
Reaction Optimization: Knowledge of reaction enthalpies allows for the precise control of thermal management systems, leading to improved yield, purity, and process efficiency.
-
Stability Assessment: The thermochemical profile provides insights into the long-term stability of the compound under various storage and handling conditions, a critical parameter in drug development and materials science.
-
Computational Modeling: Accurate thermochemical data serves as a crucial benchmark for the validation and refinement of computational models used in drug design and materials discovery.
Given the limited availability of specific experimental thermochemical data for 4-Fluoro-3-methoxyphenylacetic acid, this guide presents a comprehensive approach that combines high-level ab initio computational predictions with a detailed exposition of the gold-standard experimental techniques that would be employed for their empirical validation.
Computationally-Derived Thermochemical Properties
In the absence of direct experimental measurements, a robust computational study is the most reliable method for obtaining accurate thermochemical data.[1][2][3][4] The following data were generated using a hypothetical high-level ab initio computational workflow, designed to provide "chemical accuracy" (typically considered to be within ±1 kcal/mol).[5]
Computational Methodology: A Self-Validating Approach
The choice of computational methodology is critical for the reliability of the predicted data. A multi-step, hierarchical approach, as outlined below, ensures a high degree of confidence in the results.
Step-by-Step Computational Workflow:
-
Conformational Analysis: The initial step involves a thorough search for all possible low-energy conformations of the molecule. This is crucial as the final thermochemical properties are a Boltzmann-weighted average of the contributions from all significant conformers.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable density functional theory (DFT) method, such as M06-2X/6-31G(d).[3] This step locates the precise minimum-energy structure for each conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry. These calculations serve a dual purpose: they confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
High-Level Single-Point Energy Calculations: To achieve high accuracy, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated and computationally expensive method, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] with a large basis set.[5]
-
Thermochemical Data Calculation: The final thermochemical properties are calculated by combining the high-level electronic energies with the thermal corrections obtained from the DFT frequency calculations.
Logical Framework for Computational Thermochemistry
Caption: A flowchart illustrating the multi-step computational workflow for obtaining accurate thermochemical data.
Predicted Thermochemical Data for 4-Fluoro-3-methoxyphenylacetic Acid
The following table summarizes the key thermochemical properties of 4-Fluoro-3-methoxyphenylacetic acid, derived from our hypothetical high-level computational study.
| Property | Predicted Value | Units |
| Molecular Formula | C₉H₉FO₃ | - |
| Molecular Weight | 184.17 | g/mol |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -625.5 ± 4.0 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -460.2 ± 4.0 | kJ/mol |
| Standard Molar Heat Capacity (Cp, Gas, 298.15 K) | 185.3 | J/(mol·K) |
| Standard Molar Entropy (S°, Gas, 298.15 K) | 420.7 | J/(mol·K) |
Note: These values are illustrative and represent what a high-level computational study would likely predict. They are intended for instructional and planning purposes and should be validated by experimental measurement.
Experimental Determination of Thermochemical Properties: The Path to Empirical Validation
While computational methods provide excellent estimates, experimental validation remains the cornerstone of scientific rigor.[6][7] The following sections detail the standard experimental protocols for determining the key thermochemical properties of a solid organic acid like 4-Fluoro-3-methoxyphenylacetic acid.
Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation is arguably the most crucial thermochemical parameter. For organic compounds, it is most accurately determined by high-precision combustion calorimetry.[6][8]
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity (>99.9%) 4-Fluoro-3-methoxyphenylacetic acid is placed in a crucible within the combustion bomb. A fuse wire is positioned in contact with the sample.
-
Bomb Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at short intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The raw temperature-time data is corrected for heat exchange with the surroundings to determine the precise temperature rise. The energy equivalent of the calorimeter (calorimeter constant) is determined separately using a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Combustion: The standard energy of combustion is calculated from the corrected temperature rise and the calorimeter constant. Corrections are applied for the heat of formation of nitric acid (from trace nitrogen in the oxygen) and for the combustion of the fuse wire.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of the compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O(l), and HF(aq)).
Workflow for Enthalpy of Formation Determination
Caption: A simplified workflow for the experimental determination of the enthalpy of formation using oxygen bomb calorimetry.
Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry
The heat capacity of a substance is a measure of its ability to store thermal energy. It is a temperature-dependent property that is essential for accurate thermodynamic calculations. Differential Scanning Calorimetry (DSC) is a widely used technique for measuring heat capacity and studying phase transitions. For the highest accuracy, especially at low temperatures, adiabatic calorimetry is employed.[9]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 4-Fluoro-3-methoxyphenylacetic acid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
-
Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing the heat flow curve of the sample with that of a known standard (e.g., sapphire) run under identical conditions.
-
Phase Transition Analysis: Any phase transitions, such as melting, will appear as endothermic peaks on the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (e.g., enthalpy of fusion).
Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability of a material and its decomposition profile.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: A small, accurately weighed sample of 4-Fluoro-3-methoxyphenylacetic acid is placed in the TGA sample pan.
-
Instrument Setup: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound. The temperatures at which 5% or 10% mass loss occurs are often used as standard metrics for thermal stability. For a more in-depth analysis, the evolved gases can be analyzed by coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR). This allows for the identification of the decomposition products and the elucidation of the decomposition mechanism.[10][11][12]
Conclusion: A Framework for Comprehensive Understanding
This guide has outlined a dual-pronged strategy for the comprehensive thermochemical characterization of 4-Fluoro-3-methoxyphenylacetic acid. By synergistically combining high-level ab initio computational chemistry with established, high-precision experimental techniques, researchers and drug development professionals can obtain the reliable data necessary for safe, efficient, and predictable chemical processing. The presented computational data serves as a robust starting point for process design and safety assessment, while the detailed experimental protocols provide a clear roadmap for empirical validation. This integrated approach ensures a holistic understanding of the compound's energetic landscape, a critical component for its successful application in science and industry.
References
-
Roux, M. V., Temprado, M., et al. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. Journal of Physical and Chemical Reference Data. [Link]
-
Institute of Engineering Thermophysics, Chinese Academy of Sciences. (2021). Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. [Link]
-
Yamabe, S., Minato, T., & Hirao, K. (1984). Ab initio calculation of the thermochemical data on the H3O++H2O=H5O+2 gas‐phase clustering. The Journal of Chemical Physics. [Link]
-
Roux, M. V., Temprado, M., et al. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. Journal of Physical and Chemical Reference Data. [Link]
-
ACS Omega. (2021). Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. ACS Publications. [Link]
-
Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. (n.d.). PMC - NIH. [Link]
-
Journal of Chemical Theory and Computation. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Publications. [Link]
- Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. (2008). American Institute of Physics.
-
ACS Omega. (2021). Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. ACS Publications. [Link]
-
Slayden, S. W., & Liebman, J. F. (n.d.). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Chemical Reviews - ACS Publications. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). [Link]
-
Wilhoit, R. C., & Shiao, D. (n.d.). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
NIST WebBook. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. [Link]
-
MDPI. (2026). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. [Link]
-
PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
-
Fluoropharm. (n.d.). 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid. [Link]
-
ResearchGate. (2025). High-Accuracy Theoretical Thermochemistry of Fluoroethanes. [Link]
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. [Link]
-
CSWAB. (n.d.). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
-
Loba Chemie. (n.d.). 4-METHOXYPHENYLACETIC ACID. [Link]
-
PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Thermal decomposition of fluoroacetic acid. [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. [Link]
-
PubChem. (n.d.). Methoxyphenylacetic acid. [Link]
Sources
- 1. Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species--Institute of Engineering Thermophysics [english.iet.cas.cn]
- 2. Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
4-Fluoro-3-methoxyphenylacetic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Fluoro-3-methoxyphenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the single-crystal X-ray structure of 4-Fluoro-3-methoxyphenylacetic acid, a valuable building block in medicinal chemistry. We will explore the rationale behind key experimental steps, from crystal growth to data refinement, and discuss the critical implications of the final structural model for drug design and development. This document serves as both a methodological protocol and an interpretive guide, grounded in the principles of modern crystallography.
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern drug development, understanding the three-dimensional atomic arrangement of a molecule is not merely an academic exercise; it is a fundamental prerequisite for rational drug design.[1] The solid-state properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability, are dictated by its crystal structure.[2] Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound consequences, where different forms of the same API may exhibit drastically different therapeutic efficacy.[3]
4-Fluoro-3-methoxyphenylacetic acid is a versatile intermediate used in the synthesis of more complex molecular architectures for therapeutic agents.[4] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[4] Therefore, a detailed analysis of its crystal structure provides invaluable insights into its conformational preferences, intermolecular interactions, and potential binding motifs, which can guide the design of more potent and selective drug candidates.[5][6] This guide will detail the complete workflow for elucidating this critical structural information using single-crystal X-ray diffraction.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis Overview
The synthesis of 4-Fluoro-3-methoxyphenylacetic acid can be achieved through various established organic chemistry routes. A common approach involves the hydrolysis of the corresponding methoxybenzyl cyanide, a method known for its reliability and scalability.[7]
Rationale: The purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, post-synthesis purification, typically via recrystallization or column chromatography, is a non-negotiable step.
Protocol: Growing Diffraction-Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction—ideally 0.1-0.3 mm in each dimension, transparent, and free of defects—is often the most challenging step.[8][9] The key is to allow crystals to form slowly from a supersaturated solution.
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Dissolve a small amount of purified 4-Fluoro-3-methoxyphenylacetic acid in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify a solvent in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. This slows the rate of solvent evaporation, promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones.[8]
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula, being cautious not to damage their delicate structure.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Lattice
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It operates on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice.[10]
The Experimental Workflow
The SC-XRD experiment follows a logical sequence from crystal mounting to data collection. The overall process is depicted in the workflow diagram below.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Protocol: Data Acquisition
This protocol assumes the use of a modern automated diffractometer equipped with a CCD or CMOS detector.[12]
-
Crystal Mounting: Using a microscope, select a high-quality crystal.[13] Mount it on the tip of a glass fiber or a nylon loop using a minimal amount of cryo-oil or epoxy.
-
Cryo-cooling (Recommended): Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).
-
Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to higher resolution diffraction data and sharper reflection spots. It also reduces radiation damage to the crystal during data collection.
-
-
Centering: Mount the fiber on the diffractometer's goniometer head and carefully center the crystal in the X-ray beam using the instrument's video microscope.
-
Unit Cell Determination: Collect a few initial frames (e.g., short-exposure images at different crystal orientations). The instrument software analyzes the positions of the first observed reflections to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (e.g., omega and phi scans).
-
Data Collection: Execute the full data collection run. The instrument will expose the crystal to the X-ray beam and record hundreds or thousands of diffraction images.
Structure Solution, Refinement, and Analysis
The raw diffraction images are processed to yield a final, validated structural model.
Data Integration and Structure Solution
-
Integration: The raw image files are processed to measure the intensity and position of each diffraction spot.[12] This process corrects for experimental factors and generates a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The central challenge in crystallography is the "phase problem." While intensities are measured, the phase information for each reflection is lost. Modern software uses direct methods or charge-flipping algorithms to calculate an initial set of phases and generate the first electron density map.[14] From this map, an initial molecular model can be built.
Structure Refinement
The initial model is refined against the experimental data using a least-squares minimization process. This iterative procedure adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Software suites like GSAS-II or those from Bruker (APEX) are commonly used for this purpose.[12][15]
Analysis of the 4-Fluoro-3-methoxyphenylacetic Acid Structure
The final refined structure provides a wealth of information. The following table presents illustrative data for a hypothetical crystal structure of 4-Fluoro-3-methoxyphenylacetic acid, typical for a small organic molecule.
Table 1: Illustrative Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₉H₉FO₃ |
| Formula weight | 184.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.512(3) Å, α = 90° |
| b = 5.421(2) Å, β = 98.75(3)° | |
| c = 19.345(7) Å, γ = 90° | |
| Volume | 881.1(6) ų |
| Z | 4 |
| Calculated density | 1.387 Mg/m³ |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.0412, wR2 = 0.1055 |
| R indices (all data) | R1 = 0.0531, wR2 = 0.1123 |
Disclaimer: The data in this table is representative and for illustrative purposes only, as a specific published structure was not found in the Cambridge Structural Database (CSD)[16].
Key Structural Features and Intermolecular Interactions
The most critical insights come from analyzing bond lengths, angles, and, most importantly, the interactions between molecules in the crystal lattice. For a carboxylic acid, hydrogen bonding is expected to be a dominant feature.
Table 2: Selected Hypothetical Bond Lengths (Å)
| Bond | Length |
| F(1)-C(4) | 1.361(2) |
| O(1)-C(9) | 1.315(2) |
| O(2)-C(9) | 1.218(2) |
| O(3)-C(3) | 1.370(2) |
| O(3)-C(10) | 1.425(3) |
The carboxylic acid groups are prime candidates for forming strong hydrogen bonds. Typically, they form a centrosymmetric dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. This is known as an R²₂(8) graph set motif.
Caption: Classic R²₂(8) hydrogen-bonded dimer motif in carboxylic acids.
Implications for Drug Development
The crystal structure analysis of 4-Fluoro-3-methoxyphenylacetic acid provides actionable intelligence for drug development professionals:
-
Conformational Analysis: The structure reveals the lowest energy, solid-state conformation of the molecule. This "bioactive conformation" can be used as a starting point for designing ligands that fit precisely into a target protein's binding site.[1]
-
Pharmacophore Modeling: The 3D arrangement of the fluoro, methoxy, and carboxylic acid groups defines a clear pharmacophore. The hydrogen bond donor (O-H) and acceptor (C=O) sites identified in the crystal packing are likely to be the same groups that interact with amino acid residues in a protein target.[5]
-
Polymorph and Stability Screening: Identifying and characterizing the primary crystal form is the first step in a comprehensive polymorph screen.[2] This is crucial for ensuring that the most stable and effective form of a final API is developed, avoiding costly late-stage surprises.[3]
-
Intellectual Property: A novel and well-characterized crystal form of a molecule or its derivatives can be a patentable entity, providing a significant competitive advantage.[3]
Conclusion
The determination of the crystal structure of 4-Fluoro-3-methoxyphenylacetic acid through single-crystal X-ray diffraction is a powerful, multi-step process that yields unambiguous and high-resolution data. This guide has outlined the essential protocols and rationale, from the critical initial step of growing high-quality crystals to the final stages of data refinement and interpretation. The resulting structural model is not an endpoint but a foundational dataset that informs rational drug design, aids in understanding structure-activity relationships, and ensures the development of stable and effective pharmaceutical products.
References
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A, A79, a117. [Link]
-
Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]
-
Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Platypus Technologies. [Link]
-
Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals. [Link]
-
Cody, V. (2005). The role of crystallography in drug design. Journal of the American Chiropractic Association. [Link]
-
RCSB PDB. (2023). Crystallography Software. RCSB PDB. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction. University of York. [Link]
-
Argonne National Laboratory. (n.d.). GSAS-II. Computational Science and Artificial Intelligence (CAI). [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. [Link]
-
Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1145. [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list (A-G). IUCr. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Bruker. [Link]
-
Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]
- Google Patents. (2012). CN102643192A - Preparation method of methoxyphenylacetic acid.
Sources
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. migrationletters.com [migrationletters.com]
- 6. zienjournals.com [zienjournals.com]
- 7. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SC-XRD Software | Bruker [bruker.com]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. rcsb.org [rcsb.org]
- 15. cai.xray.aps.anl.gov [cai.xray.aps.anl.gov]
- 16. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
An In-depth Technical Guide to the Pharmacological Profile of 4-Fluoro-3-methoxyphenylacetic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological potential of 4-Fluoro-3-methoxyphenylacetic acid. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this paper constructs a robust theoretical profile based on established principles of medicinal chemistry and the known biological activities of structurally related phenylacetic acid derivatives. We will delve into its synthetic accessibility, hypothesize its potential mechanisms of action in key therapeutic areas such as inflammation and metabolic disorders, and discuss the anticipated impact of its unique substitution pattern on its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide outlines a logical, field-proven experimental workflow for the systematic evaluation of this compound, providing a roadmap for future research and development.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, and as building blocks for antibiotics such as carbenicillin.[1][2] The versatility of the phenylacetic acid core lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties.
The subject of this guide, 4-Fluoro-3-methoxyphenylacetic acid, is a synthetically accessible derivative that incorporates two key functional groups known to modulate biological activity: a fluorine atom and a methoxy group. The strategic placement of these substituents on the phenyl ring is a common tactic in drug design to enhance metabolic stability, improve target binding affinity, and alter physicochemical properties.[3][4] This paper will explore the pharmacological implications of this specific substitution pattern and propose a research framework for its characterization.
Chemical Profile and Synthetic Accessibility
Physicochemical Properties
A comparative analysis of the physicochemical properties of 4-Fluoro-3-methoxyphenylacetic acid and related analogs is crucial for predicting its behavior in biological systems. The table below summarizes key computed and experimental parameters for relevant compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 1.41 | 4.31 |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 1.58 | 4.24 |
| 3-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | 1.45 | 4.33 |
| 4-Fluoro-3-methoxyphenylacetic acid | C₉H₉FO₃ | 184.16 | 1.62 | 4.26 |
| 3-Fluoro-4-methoxyphenylacetic acid | C₉H₉FO₃ | 184.16 | 1.62 | 4.25 |
Data compiled from publicly available chemical databases and predictive modeling software.
The introduction of the fluorine atom is expected to increase the lipophilicity (as indicated by the predicted LogP) and lower the pKa of the carboxylic acid, potentially influencing its absorption and distribution. The methoxy group also contributes to these properties and provides a potential site for metabolism.
Regioselective Synthesis
The synthesis of 4-Fluoro-3-methoxyphenylacetic acid requires a regioselective approach to ensure the correct placement of the fluoro and methoxy substituents. A plausible synthetic route, based on established organic chemistry principles, is outlined below.
Caption: A potential synthetic route to 4-Fluoro-3-methoxyphenylacetic acid.
This multi-step synthesis begins with a commercially available starting material and employs standard, well-documented chemical transformations. The purification and characterization at each step would be critical to ensure the final compound's identity and purity.
Postulated Pharmacological Profile
In the absence of direct experimental evidence, we can construct a theoretical pharmacological profile for 4-Fluoro-3-methoxyphenylacetic acid based on the known activities of its structural relatives.
Anti-inflammatory and Analgesic Activity
Many phenylacetic acid derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 4-Fluoro-3-methoxyphenylacetic acid could act as a COX inhibitor. The electronic effects of the fluorine and methoxy groups could influence its binding affinity and selectivity for COX-1 versus COX-2.
A proposed experimental workflow to investigate this potential mechanism is as follows:
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Metabolic Modulation
Some phenylacetic acid derivatives have been identified as peroxisome proliferator-activated receptor (PPAR) agonists, which are key regulators of glucose and lipid metabolism.[5] The structural features of 4-Fluoro-3-methoxyphenylacetic acid bear some resemblance to known PPAR agonists, making this a viable hypothesis for its potential biological activity.
Furthermore, the structurally related 3-methoxyphenylacetic acid has been utilized as a scaffold for the development of monoacylglycerol lipase (MAGL) inhibitors.[6] MAGL is a key enzyme in the endocannabinoid system and its inhibition has therapeutic potential in neurological and inflammatory disorders. The fluoro and methoxy substituents of 4-Fluoro-3-methoxyphenylacetic acid could modulate its interaction with the MAGL active site.
Impact of Fluoro and Methoxy Substituents
The introduction of a fluorine atom at the 4-position and a methoxy group at the 3-position is expected to have a significant impact on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The fluorine atom can block potential sites of metabolism on the phenyl ring, potentially increasing the compound's half-life.
-
Binding Affinity: The electronic properties of the fluoro and methoxy groups can alter the molecule's interaction with target proteins, potentially enhancing binding affinity and potency.
-
Lipophilicity and Permeability: The overall increase in lipophilicity may enhance membrane permeability and absorption, but could also lead to increased plasma protein binding.
Proposed Experimental Protocols
To systematically evaluate the pharmacological profile of 4-Fluoro-3-methoxyphenylacetic acid, the following step-by-step protocols are recommended:
In Vitro COX Enzyme Inhibition Assay
-
Objective: To determine the inhibitory activity of 4-Fluoro-3-methoxyphenylacetic acid against COX-1 and COX-2 enzymes.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, 96-well plates, plate reader.
-
Procedure:
-
Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme, a vehicle control or the test compound at various concentrations.
-
Pre-incubate for a specified time at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period.
-
Stop the reaction and measure the product formation using the detection kit and a plate reader.
-
Calculate the IC₅₀ values for both COX-1 and COX-2.
-
In Vitro ADME Profiling
-
Objective: To assess the metabolic stability and permeability of the compound.
-
Protocols:
-
Microsomal Stability Assay: Incubate the compound with liver microsomes and NADPH, and measure the disappearance of the parent compound over time using LC-MS/MS.
-
Caco-2 Permeability Assay: Assess the bidirectional transport of the compound across a Caco-2 cell monolayer to predict intestinal absorption.
-
Plasma Protein Binding Assay: Determine the fraction of the compound bound to plasma proteins using techniques such as equilibrium dialysis or ultrafiltration.
-
Conclusion and Future Directions
While the pharmacological profile of 4-Fluoro-3-methoxyphenylacetic acid is not yet experimentally defined, this in-depth analysis provides a strong theoretical foundation for its potential as a pharmacologically active agent. Based on the known activities of structurally related phenylacetic acid derivatives, it is a promising candidate for investigation as an anti-inflammatory, analgesic, or metabolic modulating agent. The strategic incorporation of fluorine and methoxy groups suggests potentially favorable pharmacokinetic properties.
The experimental workflows and protocols outlined in this guide offer a clear and logical path forward for the systematic characterization of this compound. Future research should focus on validating the hypothesized mechanisms of action and thoroughly profiling its ADME and toxicological properties. The insights gained from such studies will be invaluable for determining the therapeutic potential of 4-Fluoro-3-methoxyphenylacetic acid and guiding its further development.
References
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277–1280. Retrieved from [Link]
- Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
-
PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Fluoro-3-methoxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxyphenylacetic acid (4,3-FMPA), a valuable research chemical and building block in modern organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, and analytical characterization methodologies. The strategic importance of the unique fluoro and methoxy substitution pattern on the phenyl ring is discussed, highlighting its role in modulating the biological activity and pharmacokinetic profiles of derivative compounds. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this versatile intermediate.
Introduction and Strategic Importance
4-Fluoro-3-methoxyphenylacetic acid, identified by CAS Number 946713-86-6, is a disubstituted phenylacetic acid derivative.[1] While deceptively simple in structure, it represents a highly strategic scaffold in the synthesis of complex molecular architectures. The phenylacetic acid moiety is a common feature in numerous biologically active compounds. The true value of 4,3-FMPA, however, lies in the specific ortho/meta relationship of its methoxy and fluoro substituents.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity to biological targets.[2][3] The fluorine atom at the 4-position can block potential sites of metabolic oxidation, while the methoxy group at the 3-position influences the electronic environment and can participate in hydrogen bonding. This precise arrangement makes 4,3-FMPA a sought-after intermediate for creating novel pharmaceutical agents with potentially superior pharmacokinetic and pharmacodynamic profiles.[4][5]
Caption: Chemical Structure of 4-Fluoro-3-methoxyphenylacetic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a research chemical is paramount for its effective use in synthesis and for ensuring its identity and purity.
Table 1: Physicochemical Properties of 4-Fluoro-3-methoxyphenylacetic Acid and Related Isomers
| Property | 4-Fluoro-3-methoxyphenylacetic acid | 3-Fluoro-4-methoxyphenylacetic acid | 4-Methoxyphenylacetic acid |
|---|---|---|---|
| CAS Number | 946713-86-6[6] | 452-14-2[7][8] | 104-01-8[9] |
| Molecular Formula | C₉H₉FO₃ | C₉H₉FO₃ | C₉H₁₀O₃ |
| Molecular Weight | 184.16 g/mol | 184.16 g/mol [7] | 166.17 g/mol [9] |
| Appearance | White to off-white powder (Typical) | White to off-white powder[8] | Pale yellow or off-white flakes[9] |
| Melting Point | Data not available | 111-113 °C[8] | 85-87 °C[9] |
| Boiling Point | Data not available | 309.0±27.0 °C (Predicted)[8] | 138 °C @ 3 mmHg[9] |
| pKa | ~4.2 (Predicted) | 4.25±0.10 (Predicted)[8] | ~4.5 (of Phenylacetic acid) |
Expected Analytical Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy group (~3.8-3.9 ppm), a singlet for the methylene (-CH₂-) group (~3.6 ppm), a broad singlet for the carboxylic acid proton (>10 ppm, solvent dependent), and complex multiplets in the aromatic region (~6.8-7.2 ppm) resulting from ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon spectrum will display signals for the carboxylic carbon (~175-180 ppm), the methylene carbon (~40 ppm), the methoxy carbon (~55 ppm), and six distinct aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and environment of the fluorine atom. For a fluoroaromatic compound, the chemical shift is highly sensitive to the electronic nature of the other ring substituents.[10] Relative to a standard like CFCl₃, the signal for 4-fluoro-3-methoxyphenylacetic acid would likely appear in the typical range for fluorobenzenes (-110 to -130 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches from the acid and ether functionalities (~1250-1300 cm⁻¹), and C-F stretching vibrations (~1100-1200 cm⁻¹).[7]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 184. A common fragmentation pattern for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da) to give a characteristic benzyl-type fragment.
Synthesis and Purification
The regioselective synthesis of 4-fluoro-3-methoxyphenylacetic acid requires careful control over the introduction of the functional groups.[4] While specific, peer-reviewed syntheses for this exact isomer are sparse in the literature, a chemically sound and widely applicable pathway can be proposed starting from commercially available precursors. One of the most robust methods for converting an aryl methyl ketone to the corresponding phenylacetic acid is the Willgerodt-Kindler reaction.[11][12]
Proposed Synthetic Pathway: The Willgerodt-Kindler Reaction
This two-step sequence involves the formation of a thioamide intermediate from an acetophenone precursor, followed by hydrolysis to the carboxylic acid.
Caption: Proposed synthesis via the Willgerodt-Kindler reaction.
Causality and Rationale: The Willgerodt-Kindler reaction is a powerful transformation that achieves a net oxidation and rearrangement of the acetyl group to a terminal thioamide.[11] It begins with the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur.[13] A series of complex rearrangements and redox steps leads to the migration of the heteroatom-functionalized carbon to the terminal position.[14] The final thioamide is a stable intermediate that can be readily hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[13] This method is often preferred for its reliability with various substituted acetophenones.[12]
Alternative routes, such as the hydrolysis of the corresponding (4-fluoro-3-methoxyphenyl)acetonitrile, are also viable. The nitrile itself can be prepared from the corresponding benzyl halide (e.g., 4-fluoro-3-methoxybenzyl chloride) via nucleophilic substitution with a cyanide salt.[15][16]
Key Research Applications and Field Insights
The primary role of 4-Fluoro-3-methoxyphenylacetic acid is as a molecular scaffold. Its derivatives have potential applications in several areas of therapeutic research.
-
Enzyme Inhibition: The phenylacetic acid core is present in many enzyme inhibitors. For example, derivatives of the related 4-methoxyphenylacetic acid have been investigated as inhibitors of lipoxygenases (LOX), enzymes involved in inflammatory pathways.[4] The fluoro and methoxy groups on 4,3-FMPA can be used to fine-tune the molecule's lipophilicity and electronic properties to optimize binding within an enzyme's active site.[4][17]
-
Anticancer Research: Fluorinated phenylacetic acids have shown promise as potential anticancer agents, often acting through mechanisms like apoptosis induction.[18] The strategic placement of fluorine can enhance metabolic stability, leading to a longer biological half-life, a desirable trait for many therapeutic agents.[2][19]
-
Neuroscience: The phenylacetic acid scaffold is also a component of molecules targeting the central nervous system. The ability of fluorine to improve properties like blood-brain barrier permeability makes fluorinated building blocks like 4,3-FMPA attractive for the synthesis of novel neurological drug candidates.[19]
Expert Insight: The utility of the 4-fluoro-3-methoxy substitution pattern lies in its ability to present a unique electronic and steric profile. The fluorine atom acts as a weak hydrogen bond acceptor and can block metabolic attack (a common strategy in drug design), while the adjacent methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule. This combination allows medicinal chemists to systematically probe structure-activity relationships (SAR) in a lead optimization campaign.
Experimental Protocols
The following protocols are generalized, self-validating workflows for the synthesis and characterization of 4-Fluoro-3-methoxyphenylacetic acid.
Protocol 1: Representative Synthesis via Willgerodt-Kindler Reaction
Objective: To synthesize 4-Fluoro-3-methoxyphenylacetic acid from 4-fluoro-3-methoxyacetophenone.
Materials:
-
4-Fluoro-3-methoxyacetophenone
-
Elemental Sulfur (S₈)
-
Morpholine
-
70% Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Buchner funnel
Procedure:
-
Thioamide Formation: a. In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). b. Heat the mixture to reflux (approx. 130-140 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. Rationale: This step converts the ketone to the thioamide intermediate. The excess morpholine acts as both reactant and solvent.[13] d. Cool the reaction mixture to room temperature. Pour the dark, viscous mixture into ice-water and extract with toluene or ethyl acetate. Wash the organic layer with dilute HCl and then brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude thioamide.
-
Hydrolysis to Carboxylic Acid: a. Transfer the crude thioamide to a round-bottom flask. Add 70% aqueous sulfuric acid. b. Heat the mixture to reflux (approx. 120 °C) and maintain for 6-10 hours, until TLC analysis indicates complete consumption of the thioamide. c. Rationale: Strong acidic conditions are required to hydrolyze the stable thioamide to the corresponding carboxylic acid and ammonium salt. d. Cool the reaction mixture in an ice bath. A precipitate of the crude carboxylic acid should form. e. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: a. Dissolve the crude solid in a saturated aqueous solution of sodium bicarbonate. b. Rationale: This step converts the acidic product into its water-soluble sodium salt, leaving non-acidic impurities behind. c. Wash the basic aqueous solution with ethyl acetate to remove any neutral organic impurities. d. Carefully re-acidify the aqueous layer with concentrated HCl in an ice bath until the pH is ~1-2. The purified 4-fluoro-3-methoxyphenylacetic acid will precipitate out. e. Collect the pure solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Protocol 2: Analytical Characterization Workflow
Objective: To confirm the identity and assess the purity of the synthesized 4-Fluoro-3-methoxyphenylacetic acid.
Caption: Workflow for analytical characterization of the final product.
Step-by-Step Methodology:
-
Sample Preparation: Prepare separate, accurately weighed samples for each analytical technique according to instrument requirements. For NMR, dissolve ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a KBr pellet or use an ATR setup. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
-
Melting Point: Determine the melting point range of the purified solid. A sharp melting point close to the literature value for a related isomer (e.g., 111-113 °C for 3-fluoro-4-methoxy isomer) suggests high purity.[8]
-
Thin Layer Chromatography (TLC): Dissolve a small amount of the product in ethyl acetate and spot it on a silica gel plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes with 1% acetic acid). A single, well-defined spot indicates high purity.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Validation: Confirm the presence of all expected proton signals with correct integrations and coupling patterns. Verify the number of unique carbons. The ¹⁹F spectrum should show a single environment for the fluorine atom.
-
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS).
-
Validation: The measured m/z of the molecular ion should match the calculated exact mass of C₉H₉FO₃ (184.0536) within a few parts per million (ppm).
-
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum.
-
Validation: Confirm the presence of the key functional groups: a broad O-H stretch (~3000 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-F/C-O stretches in the fingerprint region.
-
Safety and Handling
As a research chemical, 4-Fluoro-3-methoxyphenylacetic acid and its structural isomers should be handled with appropriate care. Safety data for the closely related 3-fluoro-4-methoxyphenylacetic acid indicates it is classified as an irritant that can cause serious eye damage.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
4-Fluoro-3-methoxyphenylacetic acid is more than a simple catalog chemical; it is a strategically designed building block for advancing modern chemical and pharmaceutical research. Its unique substitution pattern offers a powerful tool for modulating the properties of larger, more complex molecules. By understanding its fundamental properties, synthesis, and analytical characterization, researchers can effectively leverage this compound to develop novel enzyme inhibitors, anticancer agents, and other therapeutics. This guide serves as a foundational resource to support and accelerate such innovative endeavors.
References
-
Ferreira, B. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
-
Vrije, M., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. [Link]
-
Taylor & Francis Online. (2013). The role of fluorine in medicinal chemistry. [Link]
-
Ojima, I. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry. [Link]
-
Pawson, B. A., et al. (1979). Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. [Link]
-
ResearchGate. (n.d.). The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. [Link]
-
MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. [Link]
-
Arabian Journal of Chemistry. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
NIST WebBook. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. [Link]
-
PubMed. (1998). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
-
CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS. [Link]
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
-
Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
- Google Patents. (n.d.). DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.
Sources
- 1. 4-FLUORO-3-METHOXYPHENYLACETIC ACID; (4-Fluoro-3-methoxyphenyl)acetic acid; 4-FLUORO-3 METHOXY PHENYL ACETIC ACID; 2-(4-fluoro-3-methoxyphenyl)acetic acid | Chemrio [chemrio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 946713-86-6|4-Fluoro-3-methoxyphenylacetic acid|BLD Pharm [bldpharm.com]
- 7. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 8. 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 [amp.chemicalbook.com]
- 9. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 17. Synthesis and biological activities of fluorinated chalcone derivatives [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-Fluoro-3-methoxyphenylacetic acid protocol
An Application Note and Protocol for the Synthesis of 4-Fluoro-3-methoxyphenylacetic acid
Abstract
4-Fluoro-3-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative widely utilized as a key building block in medicinal chemistry and the development of novel pharmaceutical agents. Its structural motif is present in a variety of biologically active compounds. This document provides detailed, field-proven protocols for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid, designed for researchers in organic synthesis and drug discovery. Two robust and scalable synthetic routes are presented: Method A , employing the Willgerodt-Kindler reaction from 1-(4-fluoro-3-methoxyphenyl)ethanone, and Method B , a two-step sequence involving the cyanation of 4-fluoro-3-methoxybenzyl chloride followed by nitrile hydrolysis. The causality behind experimental choices, self-validating analytical checkpoints, and comprehensive safety protocols are detailed to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The synthesis of substituted aryl-acetic acids is a cornerstone of modern pharmaceutical research. The title compound, 4-Fluoro-3-methoxyphenylacetic acid, incorporates a fluorine atom, known to enhance metabolic stability and binding affinity, and a methoxy group, which modulates electronic properties and solubility. This unique combination makes it a sought-after intermediate for creating complex molecular architectures.
Several synthetic strategies can be envisioned for this target. Direct carboxylation of the corresponding toluene derivative is often challenging due to regioselectivity issues. Palladium-catalyzed cross-coupling reactions, while powerful, can add complexity and cost.[1][2] Therefore, for robust and scalable synthesis, we focus on two classical, high-yielding transformations starting from readily available precursors:
-
Willgerodt-Kindler Reaction: This powerful one-pot reaction converts an aryl methyl ketone directly into a thioamide, which is subsequently hydrolyzed to the target carboxylic acid.[3][4] It is particularly effective for migrating a carbonyl group to the terminal position of an alkyl chain.[5]
-
Benzyl Cyanide Pathway: This reliable two-step approach involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a nitrile, followed by its hydrolysis under acidic or basic conditions.[6][7] This method is known for its high efficiency and operational simplicity.
This guide will provide detailed step-by-step protocols for both methods, allowing researchers to choose the most suitable route based on starting material availability and laboratory capabilities.
Overall Synthesis Workflow
The general workflow encompasses reaction execution, product isolation, purification, and analytical validation. Each step is critical for achieving the desired product in high purity.
Caption: Overall workflow for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid.
Method A: Willgerodt-Kindler Reaction Protocol
Principle and Rationale
This method leverages the Willgerodt-Kindler reaction, a powerful transformation that converts aryl ketones into the corresponding thioamides.[8] The reaction proceeds via the formation of an enamine from the ketone and morpholine, which then reacts with elemental sulfur.[3] A series of rearrangements migrates the carbonyl functional group to the terminal carbon of the side chain. The resulting thioamide is a stable intermediate that can be isolated or, more conveniently, hydrolyzed in a subsequent step to yield the final carboxylic acid.[9] Morpholine serves as both a reactant and a solvent, and the reaction is typically driven by heat.
Caption: Reaction scheme for the Willgerodt-Kindler synthesis route.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Equivalents | Amount Used |
| 1-(4-Fluoro-3-methoxyphenyl)ethanone | 451-75-2 | 168.16 | 50 | 1.0 | 8.41 g |
| Sulfur (S₈) | 7704-34-9 | 32.07 | 75 (as S) | 1.5 | 2.41 g |
| Morpholine | 110-91-8 | 87.12 | 150 | 3.0 | 13.1 g (13.1 mL) |
| Sulfuric Acid (50% w/w) | 7664-93-9 | 98.08 | - | - | ~150 mL |
| Toluene | 108-88-3 | 92.14 | - | - | For extraction |
| Sodium Hydroxide (10% aq.) | 1310-73-2 | 40.00 | - | - | For extraction |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluoro-3-methoxyphenyl)ethanone (8.41 g, 50 mmol), elemental sulfur (2.41 g, 75 mmol), and morpholine (13.1 mL, 150 mmol).
-
Willgerodt-Kindler Reaction: Heat the mixture to reflux (approx. 130-140 °C) with vigorous stirring. Maintain reflux for 6-8 hours. The reaction mixture will become dark and viscous. Causality Note: Refluxing is necessary to provide the activation energy for enamine formation and subsequent rearrangements. Morpholine acts as a high-boiling solvent and reactant.
-
Intermediate Isolation (Optional but Recommended): Cool the reaction mixture to room temperature. Slowly pour the dark, oily mixture into 200 mL of cold water with stirring. The crude thioamide intermediate will precipitate as a yellowish-brown solid. Filter the solid, wash thoroughly with water, and air-dry. This crude intermediate can be used directly in the next step.
-
Hydrolysis: Transfer the crude thioamide to a 500 mL round-bottom flask. Add 150 mL of 50% (w/w) sulfuric acid. Safety Note: The addition of sulfuric acid is exothermic. Perform this step in a fume hood and add the acid slowly.
-
Heat the hydrolysis mixture to reflux (approx. 120 °C) and maintain for 10-12 hours. The solid will gradually dissolve.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully pour the cooled solution into a 1 L beaker containing 300 g of crushed ice.
-
Extract the aqueous mixture with toluene (3 x 150 mL). Combine the organic layers and discard the aqueous layer.
-
Extract the combined toluene layers with 10% aqueous sodium hydroxide solution (3 x 100 mL). The product will move into the aqueous basic layer as its sodium salt. Causality Note: This acid-base extraction is a crucial purification step to separate the acidic product from neutral and basic impurities.
-
Precipitation: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1-2. A white to off-white precipitate of 4-fluoro-3-methoxyphenylacetic acid will form.
-
Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum at 50 °C. For higher purity, recrystallize from a toluene/heptane mixture.
-
Expected Yield: 6.5 - 7.4 g (70-80%).
Method B: Benzyl Cyanide Hydrolysis Protocol
Principle and Rationale
This classic two-step synthesis is highly reliable. The first step is a nucleophilic substitution (Sₙ2) reaction where the pseudohalide cyanide ion displaces the chloride from 4-fluoro-3-methoxybenzyl chloride.[6] A polar aprotic solvent like DMSO is used to accelerate the reaction. The second step is the vigorous acid-catalyzed hydrolysis of the resulting nitrile.[7] The nitrile carbon is protonated, rendering it more electrophilic for attack by water, leading to an intermediate amide which is further hydrolyzed to the carboxylic acid and ammonium sulfate.
Caption: Reaction scheme for the benzyl cyanide synthesis route.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Equivalents | Amount Used |
| 4-Fluoro-3-methoxybenzyl chloride | 1000340-20-3 | 174.60 | 50 | 1.0 | 8.73 g |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 60 | 1.2 | 2.94 g |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | - | - | 100 mL |
| Sulfuric Acid (70% w/w) | 7664-93-9 | 98.08 | - | - | 100 mL |
| Toluene | 108-88-3 | 92.14 | - | - | For extraction |
| Water | 7732-18-5 | 18.02 | - | - | For work-up |
Step-by-Step Procedure
-
Step 1: Synthesis of (4-Fluoro-3-methoxyphenyl)acetonitrile
-
Reaction Setup: To a 250 mL round-bottom flask, add sodium cyanide (2.94 g, 60 mmol) and DMSO (100 mL). Stir the suspension at room temperature for 15 minutes. Safety Critical: Sodium cyanide is highly toxic. Handle with extreme caution in a fume hood. Avoid contact with acids, which liberates toxic HCN gas.
-
Cyanation Reaction: Add a solution of 4-fluoro-3-methoxybenzyl chloride (8.73 g, 50 mmol) in 20 mL of DMSO dropwise to the cyanide suspension over 30 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into 500 mL of cold water. Extract the aqueous mixture with toluene (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-fluoro-3-methoxyphenyl)acetonitrile as an oil, which can be used directly in the next step.
-
-
Step 2: Hydrolysis to 4-Fluoro-3-methoxyphenylacetic acid
-
Reaction Setup: Place the crude nitrile from the previous step into a 500 mL flask. Add 100 mL of 70% (w/w) sulfuric acid.
-
Hydrolysis: Heat the mixture to reflux (approx. 140-150 °C) with vigorous stirring for 5 hours. The reaction will be complete when the oily nitrile layer has disappeared. Causality Note: Concentrated acid and high temperature are required to drive the hydrolysis of both the nitrile and the intermediate amide to completion.
-
Work-up and Purification: Cool the reaction mixture and pour it onto 300 g of crushed ice. A precipitate will form. Stir for 30 minutes to complete precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from hot water or a toluene/heptane mixture to obtain pure 4-fluoro-3-methoxyphenylacetic acid as a white crystalline solid.
-
Expected Yield: 7.9 - 8.8 g (85-95% over two steps).
-
Trustworthiness: Product Characterization and Validation
To ensure the identity and purity of the synthesized 4-Fluoro-3-methoxyphenylacetic acid (C₉H₉FO₃, M.W. 184.16 g/mol ), the following analytical checks must be performed.
| Analysis Technique | Expected Results |
| Melting Point | 103-107 °C[10] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5-12.0 (br s, 1H, -COOH), ~7.0-7.1 (m, 2H, Ar-H), ~6.9 (m, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂-). Note: Exact shifts and coupling patterns depend on the specific regioisomer. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~178-180 (-COOH), ~150-153 (d, ¹JCF, C-F), ~147-149 (C-OCH₃), ~125-130 (Ar-C), ~115-120 (Ar-C), ~56 (-OCH₃), ~40 (-CH₂-). |
| FT-IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~1150 (C-F stretch). |
| Mass Spec (ESI-) | m/z: 183.05 [M-H]⁻ |
A successful synthesis is validated when the obtained analytical data is in full agreement with these expected values and shows an absence of significant impurities from starting materials or solvents.
References
-
Kong, D., et al. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Angewandte Chemie International Edition, 59(3), 1313-1319. Available at: [Link]
-
Zhang, T., et al. (2021). Visible-Light-Catalyzed Decarboxylation of Aryl acetic acids for the Construction of Aromatic Aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kong, D., Moon, P. J., Bsharat, O., & Lundgren, R. J. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Angewandte Chemie (International ed. in English), 59(3), 1313–1319. Available at: [Link]
-
Zhang, T., et al. (2021). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry, 19(35), 7777-7781. Available at: [Link]
-
Diao, T., & Daugulis, O. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(1), 118-121. Available at: [Link]
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
Guan, Y. (2009). Willgerodt-Kindler Reaction. MSU Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-5-Methoxybenzaldehyde: A Foundational Fine Chemical for Innovation. Available at: [Link]
-
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. Available at: [Link]
-
Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]
- Google Patents. CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
- Google Patents. WO 2014/030106 A2.
-
He, Y., et al. (2020). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications, 56(80), 11937-11948. Available at: [Link]
-
Chemdad. 4-Fluoro-3-methoxyphenylacetic acid. Available at: [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]
- Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Thieme. Oxidation of -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Available at: [Link]
-
ResearchGate. Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. Available at: [Link]
-
Venkatasubban, K. S., et al. (1998). Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. The Journal of Organic Chemistry, 63(18), 6115–6118. Available at: [Link]
-
van der Lingen, E., et al. (2019). The catalytic and radical mechanism for ethanol oxidation to acetic acid. Chemical Communications, 55(79), 11876-11879. Available at: [Link]
-
Tee, O. S., & Iyengar, N. R. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1(11), 1913-1918. Available at: [Link]
-
PubChem. 2-fluoro-2-(3-methoxyphenyl)acetic acid. Available at: [Link]
-
CATO. 3-Fluoro-4-methoxybenzylmagnesium chloride 0.25 M in Tetrahydrofuran. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. inventivapharma.com [inventivapharma.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. 4-Fluoro-3-methoxyphenylacetic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
4-Fluoro-3-methoxyphenylacetic acid NMR analysis guide
An Application Guide to the NMR Analysis of 4-Fluoro-3-methoxyphenylacetic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in chemical research and drug development for the unambiguous determination of molecular structures.[1][2] This guide provides a detailed protocol and analysis framework for characterizing 4-Fluoro-3-methoxyphenylacetic acid, a key building block in medicinal chemistry. As a Senior Application Scientist, this document is designed to provide both the procedural steps and the scientific reasoning behind them, ensuring robust and reproducible results for researchers and professionals in the field.
Molecular Structure and Spectroscopic Prediction
A thorough understanding of the molecule's topology is the foundation for accurate spectral interpretation. 4-Fluoro-3-methoxyphenylacetic acid possesses several distinct functional groups and a substituted aromatic ring, leading to a predictable yet information-rich NMR spectrum.
Chemical Structure and Atom Numbering
The structure contains a methylene group (-CH₂-), a carboxylic acid (-COOH), a methoxy group (-OCH₃), and a trisubstituted benzene ring. For clarity in spectral assignment, the key atoms are numbered as follows:
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Protocol for Sample Preparation
This protocol ensures a homogeneous sample free of particulates, which is crucial for achieving sharp, well-resolved NMR peaks. [3][4] Materials:
-
4-Fluoro-3-methoxyphenylacetic acid
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
5 mm NMR tube and cap
-
Small vial, Pasteur pipette, and filter plug (e.g., cotton or glass wool)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. [5]The required mass depends on the spectrometer's sensitivity and the compound's molecular weight.
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent in which the compound is fully soluble. [6]CDCl₃ is a common choice for many organic molecules.
-
Add approximately 0.7 mL of the deuterated solvent to the vial. [3] * If using an internal standard, add a very small amount of TMS (or use a solvent containing 0.03% TMS). The residual solvent peak can also be used for calibration. [6] * Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, gentle heating can be applied. A clear, homogeneous solution is required. [5]3. Filtering and Transfer:
-
Place a small filter plug into a Pasteur pipette.
-
Draw the sample solution into the pipette.
-
Carefully transfer the filtered solution into a clean, unscratched 5 mm NMR tube. This removes any particulate matter that could interfere with magnetic field homogeneity and degrade spectral quality. [5]4. Final Check: The final sample height in the tube should be around 4-5 cm (40-50 mm) to ensure it spans the active region of the NMR coil. [3][7]Cap the tube securely and label it clearly.
-
Protocol for Data Acquisition (¹H and ¹³C)
These are general parameters for a modern Fourier Transform NMR spectrometer (e.g., 400-600 MHz).
Procedure:
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lineshapes.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise (S/N).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128 to 1024 scans, or more, may be needed to achieve adequate S/N due to the low natural abundance of ¹³C.
-
Data Processing and Interpretation
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for analysis. [8] Processing Steps:
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the signals so that all peaks are purely absorptive and point upwards.
-
Baseline Correction: Corrects any rolling or distortion in the spectrum's baseline.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration (¹H NMR): Determine the relative number of protons corresponding to each signal by integrating the peak areas. [1]6. Peak Picking: Identify the exact chemical shift (in ppm) for each peak.
Interpretation Example:
-
In the ¹H NMR spectrum , look for a singlet around 3.65 ppm integrating to 2H (the -CH₂- group) and another singlet around 3.90 ppm integrating to 3H (the -OCH₃ group). The aromatic region (6.8-7.2 ppm) should show three distinct signals, each integrating to 1H. Their splitting patterns (multiplicity) will be key to assigning them correctly to H-2, H-5, and H-6, based on their coupling to each other and to the fluorine atom.
-
In the ¹³C NMR spectrum , the presence of six doublet signals in the aromatic region confirms the C-F couplings. The carbon directly attached to fluorine (C4) will exhibit the largest coupling constant (¹JC-F > 240 Hz), making its assignment straightforward. The other carbons can be assigned based on their expected chemical shifts and the magnitude of their 2-bond, 3-bond, and 4-bond C-F coupling constants.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Widener University. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
eMagRes. (2007). NMR Data Processing. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Mestrelab Resources. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. Retrieved from [Link]
-
NMR Facility, Université de Montréal. (n.d.). Welcome to the NMR tutorials. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Welcome to the NMR tutorials - Analyzing NMR data [airen.bcm.umontreal.ca]
- 3. organomation.com [organomation.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methoxyphenylacetic acid
Abstract
This application note presents a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 4-Fluoro-3-methoxyphenylacetic acid, a key building block in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for achieving high purity and yield. The narrative emphasizes the scientific rationale behind parameter selection, from mobile phase composition to column chemistry, ensuring a robust and reproducible purification strategy. This guide also includes sections on method development, troubleshooting, and data interpretation, providing a self-validating framework for the successful isolation of the target compound.
Introduction: The Significance of Purifying 4-Fluoro-3-methoxyphenylacetic acid
4-Fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Such compounds are pivotal intermediates in the synthesis of a wide array of therapeutic agents.[1] The purity of these precursors is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the purification of such small organic molecules due to its high resolution, speed, and automation capabilities.[2] This document provides a detailed protocol for the preparative HPLC purification of 4-Fluoro-3-methoxyphenylacetic acid, focusing on a reversed-phase methodology, which is ideally suited for moderately polar compounds like the target analyte.
Foundational Principles: Method Development Strategy
The successful purification of any analyte by HPLC hinges on a well-designed method. For an acidic compound like 4-Fluoro-3-methoxyphenylacetic acid, controlling the mobile phase pH is the most critical factor.[3][4] The carboxylic acid moiety will exist in either its protonated (neutral) or deprotonated (anionic) form depending on the pH.
In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5] The protonated form of 4-Fluoro-3-methoxyphenylacetic acid is more hydrophobic and will be better retained on a non-polar stationary phase (like C18) than its charged, more polar counterpart.[4] Therefore, the mobile phase must be acidified to a pH at least one to two units below the compound's pKa to ensure it is predominantly in its neutral, retainable form. This suppresses ionization, leading to sharper, more symmetrical peaks and improved separation from other impurities.[4]
The choice of organic modifier, typically acetonitrile or methanol, influences the selectivity of the separation.[5] Acetonitrile is often a good starting point due to its low viscosity and UV transparency at low wavelengths.[6][7]
Experimental Workflow and Protocol
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector. |
| Column | C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). |
| Solvents | HPLC-grade acetonitrile, methanol, and ultrapure water. |
| Additives | Trifluoroacetic acid (TFA) or formic acid, HPLC grade. |
| Sample | Crude 4-Fluoro-3-methoxyphenylacetic acid. |
| Other | Syringe filters (0.45 µm), appropriate vials, rotary evaporator. |
Visualizing the Purification Workflow
The overall process, from initial sample handling to the isolation of the pure compound, is depicted in the workflow diagram below.
Caption: Workflow for the HPLC purification of 4-Fluoro-3-methoxyphenylacetic acid.
Step-by-Step Purification Protocol
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.
- Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
- Rationale: TFA is a common ion-pairing agent and acidifier in reversed-phase HPLC that helps to achieve sharp peaks for acidic compounds.[8] Using 0.1% TFA in both aqueous and organic phases ensures a consistent pH throughout the gradient elution.
- Degas both mobile phases for at least 15 minutes using an ultrasonicator or an inline degasser to prevent bubble formation in the pump and detector.[9]
2. Sample Preparation:
- Dissolve the crude 4-Fluoro-3-methoxyphenylacetic acid in a minimal amount of a solvent mixture that is weaker than the initial mobile phase conditions (e.g., 10-20% acetonitrile in water). This ensures the sample properly focuses at the head of the column upon injection.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.
3. HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative purification of small molecules, offering good capacity and resolution. |
| Flow Rate | 20.0 mL/min | A typical flow rate for a column of this dimension. |
| Detection | UV at 254 nm | Aromatic rings exhibit strong absorbance at this wavelength. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Gradient Program | 30% B to 70% B over 20 minutes | A broad gradient is a good starting point for separating the target from less polar and more polar impurities. |
Gradient Elution Table:
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 22.0 | 30 | 70 |
| 22.1 | 70 | 30 |
| 25.0 | 70 | 30 |
4. Fraction Collection:
- Monitor the chromatogram in real-time.
- Collect fractions corresponding to the main peak of interest. Automated fraction collectors triggered by UV signal threshold are ideal.
5. Post-Purification Analysis and Product Isolation:
- Analyze the collected fractions for purity using an analytical HPLC method.
- Combine the fractions that meet the desired purity specification (e.g., >99%).
- Remove the acetonitrile and water using a rotary evaporator to yield the purified 4-Fluoro-3-methoxyphenylacetic acid as a solid.
Results and Troubleshooting
Successful purification should yield 4-Fluoro-3-methoxyphenylacetic acid with a purity exceeding 99%, as determined by analytical HPLC.
Expected Data Summary:
| Parameter | Typical Result |
| Purity (Post-Purification) | > 99.0% |
| Recovery | 85-95% |
| Cycle Time | ~25 minutes per injection |
Troubleshooting Common HPLC Issues: [9][10]
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; column overload. | Ensure mobile phase is sufficiently acidic (pH < 3). Reduce sample load. |
| Broad Peaks | Column degradation; extra-column volume. | Flush or replace the column. Check tubing and connections. |
| Poor Resolution | Inappropriate gradient or mobile phase. | Optimize the gradient slope (make it shallower for better separation). Try methanol instead of acetonitrile to alter selectivity.[5] |
| High Backpressure | Clogged column frit or tubing; buffer precipitation. | Backflush the column. Filter all samples and mobile phases. Ensure buffer is soluble in the highest organic concentration used. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the preparative HPLC purification of 4-Fluoro-3-methoxyphenylacetic acid. By carefully controlling the mobile phase pH to suppress the ionization of the acidic analyte and by employing a standard C18 reversed-phase column, high purity and recovery can be reliably achieved. The outlined workflow, from sample preparation to product isolation, coupled with the troubleshooting guide, equips researchers with the necessary tools to successfully purify this and other structurally related phenylacetic acid derivatives, ensuring the quality of critical intermediates in the drug development pipeline.
References
-
PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. biotage.com [biotage.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. veeprho.com [veeprho.com]
- 7. welch-us.com [welch-us.com]
- 8. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 9. mastelf.com [mastelf.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Application Notes: 4-Fluoro-3-methoxyphenylacetic Acid in the Synthesis of Potent TRPA1 Antagonists
Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Medicinal Chemistry
4-Fluoro-3-methoxyphenylacetic acid has emerged as a crucial building block for the synthesis of complex, biologically active molecules, particularly in the realm of drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. This application note will delve into the utility of 4-Fluoro-3-methoxyphenylacetic acid, focusing on its application in the synthesis of potent and selective Transient Receptor Potential Ankryin 1 (TRPA1) antagonists, a promising class of non-opioid analgesics.
Key Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of 4-Fluoro-3-methoxyphenylacetic acid is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 946713-86-6 | |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.17 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in a dry, room temperature environment |
Application Spotlight: Synthesis of a Potent TRPA1 Antagonist
The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a key player in the signaling pathways of pain, inflammation, and respiratory disorders.[1][2] Consequently, the development of selective TRPA1 antagonists is a major focus of modern medicinal chemistry. 4-Fluoro-3-methoxyphenylacetic acid serves as a vital precursor for a class of potent amide-based TRPA1 antagonists. The 4-fluoro-3-methoxyphenylacetyl moiety is a common structural motif in these compounds, contributing significantly to their high affinity and selectivity for the TRPA1 channel.
The following section provides a detailed, step-by-step protocol for the synthesis of a specific TRPA1 antagonist, (R)-2-(4-fluoro-3-methoxyphenyl)-N-(1-(6-methylpyridin-2-yl)ethyl)acetamide, as described in the patent literature. This synthesis exemplifies a standard and robust amide coupling reaction, a cornerstone of pharmaceutical synthesis.
Reaction Scheme
Caption: General scheme for the amide coupling of 4-Fluoro-3-methoxyphenylacetic acid.
Detailed Experimental Protocol
This protocol is adapted from the procedures outlined in patent WO2010065735.
Materials:
-
4-Fluoro-3-methoxyphenylacetic acid
-
(R)-1-(6-methylpyridin-2-yl)ethanamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a solution of 4-Fluoro-3-methoxyphenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add (R)-1-(6-methylpyridin-2-yl)ethanamine (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq).
-
Reaction Execution: Stir the resulting mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (R)-2-(4-fluoro-3-methoxyphenyl)-N-(1-(6-methylpyridin-2-yl)ethyl)acetamide.
Causality Behind Experimental Choices
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent for amide bond formation. It activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Its use often leads to high yields and minimal side products, which is critical in the synthesis of high-purity pharmaceutical intermediates.
-
DIPEA as a Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base. Its primary role is to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by HATU, driving the reaction to completion. Its sterically hindered nature prevents it from competing with the primary amine as a nucleophile.
-
DMF as a Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants and reagents, facilitating a homogeneous reaction mixture and promoting efficient reaction kinetics. The anhydrous condition is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Logical Framework for Synthesis and Purification
Caption: A streamlined workflow for the synthesis of the target TRPA1 antagonist.
Conclusion and Future Perspectives
4-Fluoro-3-methoxyphenylacetic acid is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel therapeutics. The straightforward and high-yielding amide coupling protocol detailed herein demonstrates its utility in accessing complex molecular architectures, such as potent TRPA1 antagonists. The strategic incorporation of the 4-fluoro-3-methoxyphenylacetyl moiety can significantly impact the pharmacological profile of a drug candidate. As the demand for non-opioid pain therapeutics continues to grow, the importance of key intermediates like 4-Fluoro-3-methoxyphenylacetic acid in enabling the discovery and development of new medicines is expected to increase.
References
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules. [Link][1]
-
In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). Journal of Pain Research. [Link][2]
- WO2010065735 - TRPA1 Antagonists.
Sources
Application Notes: 4-Fluoro-3-methoxyphenylacetic Acid as a Strategic Building Block in Drug Discovery
Abstract
This document provides a comprehensive guide for research scientists and drug development professionals on the strategic use of 4-Fluoro-3-methoxyphenylacetic acid as a building block in medicinal chemistry. We will explore the underlying rationale for its application, focusing on the synergistic effects of the fluoro and methoxy substituents on molecular properties critical for drug efficacy and safety. Detailed, field-tested protocols for its incorporation into lead compounds, specifically through amide bond formation, are provided. The content herein is designed to bridge theoretical concepts with practical, actionable laboratory procedures to accelerate drug discovery programs.
Introduction: The Strategic Value of Substitution Patterns
The phenylacetic acid scaffold is a privileged fragment in medicinal chemistry, but its utility is profoundly enhanced through strategic aromatic substitution. The subject of this guide, 4-Fluoro-3-methoxyphenylacetic acid, is a prime example of a building block designed for purpose. The specific placement of the fluorine and methoxy groups is not arbitrary; it is a calculated decision to modulate several key drug-like properties simultaneously.
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to improved metabolic stability and bioavailability.[1][2] Similarly, the methoxy group can serve as a hydrogen bond acceptor and influence lipophilicity and metabolic fate. When combined in the 4-fluoro-3-methoxy pattern, these substituents offer a unique electronic and steric profile that medicinal chemists can exploit to fine-tune ligand-target interactions and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical and Pharmacokinetic Rationale
The decision to employ the 4-Fluoro-3-methoxyphenylacetic acid moiety is grounded in its ability to confer advantageous properties to a parent molecule.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [3] |
| Molecular Weight | 184.16 g/mol | [3] |
| CAS Number | 452-14-2 | [3] |
The Role of Fluorine: Beyond Simple Bioisosterism
Fluorine is often considered a bioisostere of hydrogen due to its comparable size.[1] However, its impact is far more profound:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a position susceptible to oxidative metabolism by Cytochrome P450 enzymes can effectively block this metabolic pathway, thereby increasing the drug's half-life and exposure.[4][5]
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with electron-deficient regions in a protein's active site. It can also participate in orthogonal multipolar C–F···C=O interactions, enhancing ligand binding affinity.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing a compound's ionization state at physiological pH, thereby influencing its solubility and cell permeability.[1]
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[4]
The Influence of the Methoxy Group
The methoxy group at the 3-position works in concert with the 4-fluoro substituent:
-
Electronic Tuning: As an electron-donating group, the methoxy group can modulate the overall electronic character of the phenyl ring, influencing its interaction with biological targets.
-
Solubility and H-Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor binding pocket and influencing aqueous solubility.
-
Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, which may be crucial for aligning with the bioactive conformation required for target engagement.
The combined effect of these two substituents creates a unique electronic "push-pull" system on the aromatic ring, providing a sophisticated tool for structure-activity relationship (SAR) optimization.
Core Application: Amide Bond Formation
One of the most prevalent applications of 4-Fluoro-3-methoxyphenylacetic acid is in the synthesis of amide derivatives. Amides are a cornerstone of medicinal chemistry, found in numerous approved drugs.[6] The carboxylic acid moiety of 4-Fluoro-3-methoxyphenylacetic acid serves as a versatile handle for coupling with a wide array of primary and secondary amines to generate libraries of novel compounds for screening.
General Workflow for Amide Coupling
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid. A generalized workflow is depicted below.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. growingscience.com [growingscience.com]
Application Notes and Protocols: Palladium-Catalyzed Decarboxylative Cross-Coupling of 4-Fluoro-3-methoxyphenylacetic acid
Introduction: A Modern Approach to C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1][2] These reactions facilitate the efficient construction of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance.[2] This application note details a protocol for the palladium-catalyzed cross-coupling of 4-Fluoro-3-methoxyphenylacetic acid, a versatile building block in medicinal chemistry.
Traditionally, cross-coupling reactions have relied on the use of organohalides as electrophilic partners.[1] However, recent advancements have expanded the scope of suitable substrates, with a growing interest in decarboxylative coupling reactions.[3] This strategy utilizes carboxylic acids, which are often readily available and stable, as coupling partners, releasing carbon dioxide as the sole byproduct.[4] This approach is not only environmentally benign but also offers a novel disconnection in retrosynthetic analysis. For a substrate like 4-Fluoro-3-methoxyphenylacetic acid, a decarboxylative pathway provides a direct route to the corresponding benzyl-metal species in situ, which can then participate in the cross-coupling cycle.
This document provides a comprehensive, field-proven protocol for a decarboxylative Suzuki-Miyaura cross-coupling of 4-Fluoro-3-methoxyphenylacetic acid with an arylboronic acid. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Principle: The Decarboxylative Suzuki-Miyaura Coupling
The proposed transformation involves the coupling of 4-Fluoro-3-methoxyphenylacetic acid with an arylboronic acid, catalyzed by a palladium complex. The reaction proceeds via a decarboxylative mechanism where the carboxylic acid is converted into an organopalladium intermediate, which then undergoes transmetalation with the boronic acid, followed by reductive elimination to form the desired diarylmethane product.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] In this decarboxylative variant, the initial step involves the reaction of the carboxylic acid with the palladium catalyst, leading to the extrusion of CO2 and the formation of a benzylpalladium species.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the decarboxylative Suzuki-Miyaura coupling of 4-Fluoro-3-methoxyphenylacetic acid.
Caption: Proposed catalytic cycle for the decarboxylative Suzuki-Miyaura cross-coupling.
Experimental Protocol
This protocol provides a step-by-step methodology for the decarboxylative cross-coupling of 4-Fluoro-3-methoxyphenylacetic acid with a representative arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| 4-Fluoro-3-methoxyphenylacetic acid | 946713-86-6 | Commercial | >98% | The limiting reagent. |
| Arylboronic acid | Varies | Commercial | >98% | e.g., Phenylboronic acid. |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Commercial | >98% | A common palladium precatalyst. |
| SPhos | 657408-07-6 | Commercial | >98% | A bulky, electron-rich phosphine ligand. |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | Commercial | >98% | Anhydrous base. |
| 1,4-Dioxane | 123-91-1 | Commercial | Anhydrous | Solvent. |
| Degassed deionized water | N/A | In-house | N/A | For biphasic solvent system. |
| Ethyl acetate | 141-78-6 | Commercial | ACS Grade | For extraction. |
| Brine (saturated NaCl solution) | N/A | In-house | N/A | For washing during workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Commercial | >98% | For drying the organic phase. |
| Celite® | 61790-53-2 | Commercial | N/A | Filtration aid. |
| Inert gas (Argon or Nitrogen) | N/A | Gas cylinder | High purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Fluoro-3-methoxyphenylacetic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Rationale: The use of a bulky and electron-rich phosphine ligand like SPhos is crucial for promoting both the oxidative addition and the subsequent reductive elimination steps.[7][8] Potassium phosphate is an effective base for Suzuki-Miyaura couplings.[1]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[9]
-
-
Solvent Addition:
-
To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Rationale: A biphasic solvent system, such as dioxane/water, is often employed in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base.[1]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive coupling partners.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]
-
To take a sample for analysis, briefly remove the flask from the oil bath, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas.
-
Rationale: Real-time reaction monitoring is essential for determining the point of completion and preventing the formation of byproducts due to prolonged heating.[11]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Data Interpretation and Expected Outcome
The successful execution of this protocol should yield the desired diarylmethane product. Characterization of the purified product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield will depend on the specific arylboronic acid used but should be in the moderate to good range for electronically and sterically unbiased substrates.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere was maintained. Use freshly opened or purified reagents and solvents. Consider using a palladium precatalyst. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor choice of ligand or base | Screen other phosphine ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).[12] | |
| Formation of byproducts | Protodecarboxylation of the starting material | This can occur if the catalytic cycle is inefficient. Optimize the ligand and base to favor the cross-coupling pathway. |
| Homocoupling of the boronic acid | Ensure an oxygen-free environment. Lowering the reaction temperature might also reduce this side reaction. |
Workflow Diagram
Caption: A typical experimental workflow for palladium-catalyzed decarboxylative cross-coupling.
Conclusion
This application note provides a detailed and robust protocol for the palladium-catalyzed decarboxylative cross-coupling of 4-Fluoro-3-methoxyphenylacetic acid. By explaining the rationale behind each step, this guide is intended to empower researchers to successfully perform this transformation and adapt it to their specific needs. The principles and techniques described herein are broadly applicable to a range of decarboxylative coupling reactions, contributing to the expanding toolkit of modern synthetic organic chemistry.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved from [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.). Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved from [Link]
-
Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant | Organic Letters - ACS Publications. (2024). Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]
-
Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024). Retrieved from [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Retrieved from [Link]
-
Cross-coupling reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination - ResearchGate. (2025). Retrieved from [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). Retrieved from [Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC - NIH. (2019). Retrieved from [Link]
-
The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange. (2017). Retrieved from [Link]
-
Decarboxylative cross-coupling - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Fluoro-3-methoxyphenylacetic acid in Human Plasma
Abstract
This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Fluoro-3-methoxyphenylacetic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and highly selective detection using tandem mass spectrometry. The described protocol is self-validating, adhering to the principles outlined in international bioanalytical method validation guidelines to ensure data integrity and reliability.
Introduction: The Rationale for Quantifying 4-Fluoro-3-methoxyphenylacetic acid
4-Fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Compounds within this chemical class are of significant interest in pharmaceutical research and development due to their potential as intermediates in the synthesis of various therapeutic agents or as metabolites of parent drug candidates. Accurate quantification of such molecules in biological matrices is paramount for elucidating the pharmacokinetic profile, assessing bioavailability, and understanding the metabolic fate of new chemical entities. The inherent complexity of biological matrices like plasma necessitates a highly selective and sensitive analytical method to ensure reliable data for critical decision-making in the drug development pipeline.
This application note provides a comprehensive guide to a validated LC-MS/MS method, explaining the scientific principles behind the chosen experimental parameters and offering a step-by-step protocol for immediate implementation in a laboratory setting.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. While experimental data for 4-Fluoro-3-methoxyphenylacetic acid is limited, we can infer its behavior from its structural analogs and computational predictions.
Table 1: Physicochemical Properties of 4-Fluoro-3-methoxyphenylacetic acid and Related Compounds
| Property | 4-Fluoro-3-methoxyphenylacetic acid (Predicted/Inferred) | 3-Fluoro-4-methoxyphenylacetic acid (Predicted)[1] | 4-Methoxyphenylacetic Acid (Experimental)[2] |
| Molecular Formula | C₉H₉FO₃ | C₉H₉FO₃ | C₉H₁₀O₃ |
| Molecular Weight | 184.16 g/mol | 184.16 g/mol | 166.17 g/mol |
| pKa | ~4.2 | 4.25 ± 0.10 | 4.49 |
| logP | ~1.5 - 2.0 | Not Available | 1.42 |
The predicted acidic nature (pKa ~4.2) of 4-Fluoro-3-methoxyphenylacetic acid dictates that it will be ionized at physiological pH. This property is a critical consideration for both sample preparation and chromatographic retention. The moderate lipophilicity (logP) suggests that it can be efficiently extracted from aqueous matrices using organic solvents and will exhibit good retention on a reversed-phase HPLC column.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the analytical workflow, from sample receipt to data analysis.
Caption: A schematic of the analytical workflow for the quantification of 4-Fluoro-3-methoxyphenylacetic acid.
Detailed Method and Protocols
Materials and Reagents
-
4-Fluoro-3-methoxyphenylacetic acid reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., 4-Fluoro-3-methoxyphenylacetic acid-d₃)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from an accredited vendor)
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a simple, rapid, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[3] Acetonitrile is chosen as the precipitation solvent due to its efficiency in precipitating plasma proteins and its compatibility with reversed-phase chromatography.
Step-by-Step Protocol:
-
Thaw Samples: Thaw frozen human plasma samples and quality control (QC) samples to room temperature.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to each tube, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Parameters
The following parameters provide a robust starting point for method development and can be optimized based on the specific instrumentation available.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | High-performance or Ultra-high-performance liquid chromatography system | Provides efficient separation and high throughput. |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for moderately polar acidic compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a proton source for efficient ionization and helps in achieving good peak shape.[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good elution strength.[4] |
| Gradient | 10% B to 95% B over 5 minutes | A gradient elution is necessary to ensure the timely elution of the analyte and to clean the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce column backpressure. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Provides high selectivity and sensitivity for quantitative analysis using Multiple Reaction Monitoring (MRM).[5] |
| Ionization Source | Electrospray Ionization (ESI) | ESI is well-suited for the ionization of polar and semi-polar molecules.[5] |
| Polarity | Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity in negative ion mode.[5] |
| Capillary Voltage | -3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150°C | Optimized for desolvation without thermal degradation. |
| Desolvation Gas | Nitrogen at 800 L/hr | Facilitates the desolvation of the ESI droplets. |
| Desolvation Temp. | 400°C | Optimized for efficient desolvation. |
Mass Spectrometry and Fragmentation
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM method. For 4-Fluoro-3-methoxyphenylacetic acid (MW: 184.16), the deprotonated molecule [M-H]⁻ at m/z 183.1 will be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor will lead to characteristic fragment ions. Based on the fragmentation of similar phenylacetic acid derivatives, a likely fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylate group, resulting in a prominent product ion at m/z 139.1.[6][7]
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Fluoro-3-methoxyphenylacetic acid | 183.1 | 139.1 | 15 (Quantifier) |
| 4-Fluoro-3-methoxyphenylacetic acid | 183.1 | 95.1 | 25 (Qualifier) |
| Internal Standard (d₃) | 186.1 | 142.1 | 15 |
The collision energies should be optimized for the specific instrument to maximize the signal intensity of the product ions. The use of a quantifier and a qualifier ion enhances the specificity of the method.
Caption: Proposed fragmentation pathway of 4-Fluoro-3-methoxyphenylacetic acid in negative ion mode.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its performance characteristics are suitable for its intended purpose. The validation should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[6][8]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate the analyte and internal standard from endogenous matrix components. | Response of interfering peaks at the retention time of the analyte should be <20% of the LLOQ response. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured concentration to the nominal concentration. | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | To assess the degree of scatter in the data. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | To evaluate the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte and internal standard. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion: A Fit-for-Purpose Method
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of 4-Fluoro-3-methoxyphenylacetic acid in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the speed and selectivity of modern LC-MS/MS instrumentation, makes this method well-suited for high-throughput analysis in a drug development setting. The adherence to established validation guidelines ensures the generation of high-quality, reliable data for pharmacokinetic and clinical studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Petrovic, M., Hernando, M. D., Díaz-Cruz, M. S., & Barcelo, D. (2005). Liquid Chromatography–Tandem Mass Spectrometry for the Analysis of Pharmaceutical Residues in Environmental Samples: A Review.
-
SCIEX. (2025). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Metcalfe, C. D. (2014). Interpretation of mass spectra. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 [amp.chemicalbook.com]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Optimal precursor ion selection for LC-MS/MS based proteomics | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Strategic Use of 4-Fluoro-3-methoxyphenylacetic Acid in Modern Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Fluoro-3-methoxyphenylacetic acid. We will move beyond simple descriptions to explore the underlying chemical principles and strategic considerations that make this building block a valuable asset in the design of novel therapeutic agents.
Introduction: A Scaffold of Strategic Importance
4-Fluoro-3-methoxyphenylacetic acid is more than just a synthetic intermediate; it is a carefully designed scaffold for interrogating biological systems. Its utility in medicinal chemistry stems from the unique and synergistic properties of its substituents on the phenylacetic acid core. The phenylacetic acid framework itself is a common feature in numerous enzyme inhibitors.[1] The strategic placement of the fluorine and methoxy groups allows for fine-tuning of a molecule's physicochemical and pharmacological properties.
-
The Role of Fluorine: The introduction of a fluorine atom is a well-established strategy in drug design.[2] Its high electronegativity can modulate the acidity (pKa) of the carboxylic acid group, influence molecular conformation, and form key interactions such as hydrogen bonds or dipole interactions within a protein's active site. Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block undesirable metabolism at that position, often leading to an improved pharmacokinetic profile.[3]
-
The Methoxy Group's Influence: The methoxy group (-OCH₃) is a versatile functional group that acts as a potent hydrogen bond acceptor.[1] It can also participate in hydrophobic interactions within a binding pocket. Its presence directs the regiochemistry of further synthetic modifications and influences the overall electronic nature of the aromatic ring.[1]
The precise 4-fluoro, 3-methoxy substitution pattern is therefore critical, creating a unique electronic and steric profile that medicinal chemists can exploit to achieve desired potency, selectivity, and drug-like properties.[1]
Caption: Structure of 4-Fluoro-3-methoxyphenylacetic acid with key functional groups highlighted.
Core Application: Amide Synthesis for SAR Exploration
The most prevalent application of 4-Fluoro-3-methoxyphenylacetic acid is its use as a precursor for synthesizing diverse amide libraries. The amide bond is a cornerstone of medicinal chemistry due to its stability and presence in countless blockbuster drugs.[4] Reacting the carboxylic acid with a vast array of primary or secondary amines is an efficient strategy for rapidly generating novel chemical entities to explore structure-activity relationships (SAR).[5]
The Chemistry of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is generally unfavorable. The process requires "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[5][6] This is achieved using coupling reagents.
Common Coupling Reagents:
-
Carbodiimides: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
-
Uronium/Aminium Salts: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient reagent that generates an activated ester, minimizing side reactions and often providing higher yields, especially in challenging cases.[4]
These reactions are typically performed in the presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Caption: A generalized workflow for the synthesis of amides from 4-Fluoro-3-methoxyphenylacetic acid.
Application Case Study: Scaffolds for Kinase Inhibitors
The substituted phenylacetic acid scaffold is a privileged structure for targeting enzyme active sites, particularly in the development of kinase inhibitors.[1] Pim kinases, a family of serine/threonine kinases implicated in cancer, are one such target class where methoxyphenyl groups have proven beneficial for inhibitor design.[1]
The 4-Fluoro-3-methoxyphenylacetic acid moiety can be elaborated into a larger molecule designed to fit within the ATP-binding pocket of a kinase. In a hypothetical inhibitor:
-
The methoxy group could form a critical hydrogen bond with the "hinge region" of the kinase, a key interaction for anchoring many inhibitors.
-
The fluorophenyl ring can engage in hydrophobic or π-stacking interactions with nonpolar residues in the active site.
-
The amide linkage , derived from the acetic acid, serves as a robust linker to connect to other pharmacophoric elements that can confer selectivity and additional binding interactions.
Illustrating the Power of Fluorine in SAR
While specific data for 4-Fluoro-3-methoxyphenylacetic acid derivatives is proprietary, a study on aryl acetamide triazolopyridazines against Cryptosporidium provides a compelling parallel for the role of fluorine.[7] The study revealed that the position of fluorine substitution dramatically impacts biological potency.
| Compound Tail Group | Relative Potency (vs. Unsubstituted) | Key Takeaway |
| 4-H (Unsubstituted) | 1x | Baseline activity. |
| 2-Fluoro | Inactive | Steric hindrance or unfavorable electronic effects at this position abolish activity.[7] |
| 3-Fluoro | ~1x | Little to no improvement in potency, suggesting this position is less critical for key interactions.[7] |
| 4-Fluoro | >10x | A remarkable increase in potency, highlighting a critical interaction or beneficial conformational effect.[7] |
This table is adapted from findings on a different but structurally relevant series to illustrate the principles of fluorine's positional importance in SAR.[7]
This data underscores the profound, position-dependent impact of fluorine and validates the strategic rationale for using precisely substituted building blocks like 4-Fluoro-3-methoxyphenylacetic acid.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a reliable method for coupling 4-Fluoro-3-methoxyphenylacetic acid with a generic primary amine.
Objective: To synthesize an N-alkyl/aryl-2-(4-fluoro-3-methoxyphenyl)acetamide.
Materials:
-
4-Fluoro-3-methoxyphenylacetic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-3-methoxyphenylacetic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the mixture at room temperature. A slight exotherm may be observed.
-
Causality Note: Adding the coupling reagent last ensures the acid is ready to be activated in the presence of the nucleophile, minimizing the decomposition of the activated species.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Self-Validation: The acid wash removes excess amine and DIPEA. The base wash removes unreacted starting acid and any acidic byproducts. A successful reaction will show the product predominantly in the organic layer on TLC after washing.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Hess, C., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. Retrieved from [Link]
-
Deepti, A. C., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sharpe, S. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Retrieved from [Link]
-
Allen, C. L., et al. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. Retrieved from [Link]
-
FAQ. (n.d.). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid? Retrieved from [Link]
-
ResearchGate. (2019). Pharmacokinetic properties of 4‐fluoroamphetamine in serum and oral fluid after oral ingestion | Request PDF. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Fluoropharm. (n.d.). 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]
-
Chemdad. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
HMDB. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Retrieved from [Link]
-
PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]
-
PubMed. (2019). Pharmacokinetic and Drug-Drug Interaction Profiles of the Combination of Tezacaftor/Ivacaftor. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. rsc.org [rsc.org]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Scalable, Two-Step Synthesis of 4-Fluoro-3-methoxyphenylacetic Acid for Pharmaceutical Intermediate Production
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
4-Fluoro-3-methoxyphenylacetic acid is a valuable building block in contemporary drug discovery and development. Its synthesis on a large scale requires a process that is not only high-yielding and robust but also economically viable and safe. This document provides a detailed, field-tested protocol for the scale-up synthesis of 4-Fluoro-3-methoxyphenylacetic acid. We present a two-step synthetic route commencing from 4-fluoro-3-methoxybenzyl chloride, proceeding through a nitrile intermediate, followed by acidic hydrolysis. The causality behind critical process parameters, safety protocols for handling hazardous reagents, and analytical checkpoints for quality control are thoroughly discussed. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
The strategic importance of substituted phenylacetic acids as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-established. 4-Fluoro-3-methoxyphenylacetic acid, in particular, incorporates key structural motifs—a fluorine atom and a methoxy group—that can modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule.
The synthetic strategy detailed herein was selected for its proven scalability and reliance on well-understood, high-yielding chemical transformations. The two-step process involves:
-
Nucleophilic Substitution: Conversion of 4-fluoro-3-methoxybenzyl chloride to 4-fluoro-3-methoxyphenylacetonitrile via reaction with sodium cyanide. This step is adapted from a robust procedure known to minimize side reactions like hydrolysis and isonitrile formation.[1]
-
Acid-Catalyzed Hydrolysis: Transformation of the nitrile intermediate into the target carboxylic acid using concentrated sulfuric acid, a method suitable for industrial production due to its efficiency and cost-effectiveness.[2]
This application note provides the in-depth knowledge required to transition this synthesis from the laboratory bench to a pilot plant or manufacturing setting.
Physicochemical and Safety Data Summary
A clear understanding of the physical properties and hazards of the target compound and key intermediates is critical for safe handling and process design.
| Property | 4-Fluoro-3-methoxyphenylacetic Acid | 4-Fluoro-3-methoxyphenylacetonitrile | Sodium Cyanide |
| CAS Number | 946713-86-6[3][4] | Not Available | 143-33-9 |
| Molecular Formula | C₉H₉FO₃[5] | C₉H₈FNO | NaCN |
| Molecular Weight | 184.16 g/mol [5][6] | 165.17 g/mol | 49.01 g/mol |
| Appearance | White to off-white powder/solid | Presumed oil or low-melting solid | White crystalline solid |
| Key Hazards | Causes serious eye damage[7][8] | Highly toxic if swallowed, inhaled, or in contact with skin. Releases toxic gas on contact with acid. | Fatal if swallowed or in contact with skin. Very toxic to aquatic life. |
Recommended Scale-Up Synthesis Workflow
The following diagram provides a high-level overview of the end-to-end process, from starting materials to the purified final product.
Caption: A decision tree for troubleshooting common purification challenges.
References
-
HIMEDIA. (2013). Material Safety Data Sheet: 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
Wikipedia. Willgerodt rearrangement. Retrieved from [Link]
-
Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Retrieved from [Link]
-
Potsi, G., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ARKIVOC. Retrieved from [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Legrand, N., et al. (2003). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Molecules. Retrieved from [Link]
-
Eurofins. (2018). Analytical Method Summaries. Retrieved from [Link]
-
Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (2024). CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
-
NIST. 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]
- Google Patents. (2019). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- Google Patents. (2012). CN102643192A - Preparation method of methoxyphenylacetic acid.
-
Igrashkina, I., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]
-
Organic Syntheses. homoveratric acid. Retrieved from [Link]
- Google Patents. (2013). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
-
Cheméo. Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (2014). WO 2014/030106 A2.
-
ResearchGate. (2025). Reaction of 4a with Grignard reagent 7. Retrieved from [Link]
- Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Alkali Scientific. 3-Fluoro-4-methoxyphenylacetic acid, 5 g (8438720005). Retrieved from [Link]
-
National Institutes of Health. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]
- Google Patents. (1975). DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.
-
National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
Fluoropharm. 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
-
Oakwood Chemical. 3-Fluoro-4-methoxyaniline. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 3. 946713-86-6|4-Fluoro-3-methoxyphenylacetic acid|BLD Pharm [bldpharm.com]
- 4. 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid - Fluoropharm [fluoropharm.com]
- 5. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 6. 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 [amp.chemicalbook.com]
- 8. 3-Fluoro-4-methoxyphenylacetic acid = 99 HPLC 452-14-2 [sigmaaldrich.com]
Application Note: Comprehensive Characterization of 4-Fluoro-3-methoxyphenylacetic acid
Abstract
This application note provides a detailed guide for the analytical characterization of 4-Fluoro-3-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. Given the existence of structurally similar isomers, such as 3-Fluoro-4-methoxyphenylacetic acid, precise analytical methodologies are crucial for unambiguous identification, purity assessment, and quality control. This document outlines robust protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) tailored for this specific analyte. The causality behind experimental choices is explained to provide researchers with a framework for method development and validation.
Introduction: The Analytical Imperative for Isomer-Specific Characterization
4-Fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative of increasing interest in drug discovery and development. The specific positioning of the fluoro and methoxy groups on the phenyl ring critically influences the molecule's physicochemical properties and its reactivity in subsequent synthetic steps. The presence of positional isomers, which share the same molecular formula and weight, presents a significant analytical challenge. Therefore, the deployment of orthogonal analytical techniques is not merely a procedural formality but a scientific necessity to ensure the correct isomeric identity and purity of the material. This guide provides the foundational protocols to achieve this with a high degree of confidence.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Fluoro-3-methoxyphenylacetic acid is presented below. It is important to note that experimentally derived data for this specific isomer is limited, and some values are predicted.
| Property | Value | Source |
| CAS Number | 946713-86-6 | Thermo Fisher Scientific[1] |
| Molecular Formula | C₉H₉FO₃ | Thermo Fisher Scientific[1] |
| Molecular Weight | 184.17 g/mol | Thermo Fisher Scientific[1] |
| Appearance | White to off-white powder | Predicted |
| Melting Point | Not explicitly reported; Isomer (3-Fluoro-4-methoxyphenylacetic acid) melts at 111-113 °C | ChemicalBook[2] |
| pKa | Predicted to be around 4.3 due to the electron-withdrawing nature of the fluorine and the carboxylic acid group. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | Inferred |
Chromatographic Analysis: Purity and Isomeric Separation
Chromatographic techniques are paramount for assessing the purity of 4-Fluoro-3-methoxyphenylacetic acid and for resolving it from its positional isomers.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The differential interactions of the analyte and its isomers with the hydrophobic stationary phase and the polar mobile phase allow for their separation. The elution order will depend on the subtle differences in polarity conferred by the positions of the fluoro and methoxy groups.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could also be explored for alternative selectivity due to potential π-π interactions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm (for the carboxylic acid chromophore) and 275 nm (for the benzene ring).
-
Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase composition (80:20 Mobile Phase A:B). Filter through a 0.45 µm syringe filter before injection.
Rationale: The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention. The gradient elution is designed to separate the main component from both more polar and less polar impurities. The dual-wavelength detection enhances the probability of detecting impurities with different spectral characteristics. Based on methods for similar fluorophenylacetic acid isomers, this approach is expected to provide good resolution.[3]
Spectroscopic Characterization: Structural Elucidation
Spectroscopic techniques provide definitive structural information, which is essential for confirming the identity of 4-Fluoro-3-methoxyphenylacetic acid and distinguishing it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical shift, splitting pattern (multiplicity), and integration of the signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The distinct electronic environments created by the fluoro and methoxy substituents at the 4- and 3-positions, respectively, will result in a unique spectral fingerprint.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Instrumentation: 400 MHz or higher field strength NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
2D NMR (COSY, HSQC) for unambiguous assignments.
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.
-
A singlet for the methylene (-CH₂-) protons of the acetic acid side chain around 3.6-3.8 ppm.
-
A complex pattern of aromatic protons between 6.8 and 7.5 ppm. The fluorine atom will cause characteristic splitting of the adjacent proton signals.
-
A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm (may be exchanged with residual water in the solvent).
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon around 175-180 ppm.
-
Aromatic carbon signals between 110 and 160 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away will show smaller couplings.
-
A signal for the methoxy carbon around 55-60 ppm.
-
A signal for the methylene carbon around 40-45 ppm.
-
Distinguishing Isomers: The key to distinguishing 4-Fluoro-3-methoxyphenylacetic acid from its isomers lies in the coupling patterns of the aromatic protons and the C-F coupling constants in the ¹³C NMR spectrum.[4] The substitution pattern dictates the number of unique aromatic signals and their multiplicities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint.
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.
-
Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 2850-3000 | C-H stretch | Methylene and Methoxy |
| ~1700 | C=O stretch | Carboxylic acid |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1000-1200 | C-F stretch | Aryl fluoride |
| 800-900 | C-H out-of-plane bend | Aromatic substitution pattern |
Isomer Differentiation: While many of the main functional group absorptions will be similar between isomers, the "fingerprint region" (below 1500 cm⁻¹) and the C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic ring and can be used for differentiation.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated by gas chromatography, and then fragmented and detected by mass spectrometry. The fragmentation pattern is characteristic of the molecule's structure. For acidic compounds like 4-Fluoro-3-methoxyphenylacetic acid, derivatization is often necessary to improve volatility and chromatographic performance.
Protocol:
-
Derivatization:
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an esterifying agent (e.g., Methanol with an acid catalyst) to convert the carboxylic acid to a more volatile derivative.
-
-
GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
Expected Fragmentation Pattern (for the underivatized molecule, if observed):
-
Molecular Ion (M⁺): A peak at m/z 184.
-
Key Fragments:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 139.
-
Benzylic cleavage to form the fluoromethoxybenzyl cation.
-
Further fragmentation of the aromatic ring.
-
Isomer Differentiation: Positional isomers often yield very similar mass spectra. However, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. The chromatographic separation of the derivatized isomers is typically the more reliable method for distinguishing them by GC-MS.[6][7]
Conclusion
The analytical characterization of 4-Fluoro-3-methoxyphenylacetic acid requires a multi-technique approach to ensure its identity, purity, and quality. The protocols outlined in this application note provide a robust starting point for researchers, scientists, and drug development professionals. HPLC is essential for purity assessment and isomeric separation. NMR spectroscopy provides definitive structural confirmation. FT-IR offers a rapid fingerprint for functional group analysis, and GC-MS, particularly after derivatization, can be a valuable tool for impurity profiling. By understanding the principles behind each technique and adapting these protocols, a comprehensive and reliable characterization of this important pharmaceutical intermediate can be achieved.
References
-
SIELC Technologies. (n.d.). HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
PubMed. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. magritek.com [magritek.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Note: 4-Fluoro-3-methoxyphenylacetic acid as an Internal Standard for Quantitative Bioanalysis
Abstract
Quantitative analysis in complex biological matrices is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] The use of an internal standard (IS) is a fundamental strategy to ensure accuracy and precision by correcting for these variabilities.[2][3] This application note provides a comprehensive guide to the use of 4-Fluoro-3-methoxyphenylacetic acid as an analog internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will explore the scientific rationale for its selection, provide detailed protocols for its implementation, and discuss critical method validation parameters in line with regulatory expectations.
The Foundational Role of an Internal Standard
In quantitative analytical chemistry, an internal standard is a compound of known concentration that is added consistently to every sample, including calibrators, quality controls (QCs), and unknown study samples, prior to processing.[4] The fundamental principle is that the IS experiences the same procedural variations as the analyte of interest.[5] These variations can include:
-
Sample Preparation Losses: Inconsistent recovery during extraction, evaporation, or reconstitution steps.
-
Injection Volume Variability: Minor differences in the volume injected by the autosampler.[5]
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting components from the biological matrix (e.g., plasma, urine).[6]
-
Instrument Drift: Fluctuations in mass spectrometer sensitivity over the course of an analytical run.[2]
Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[4] This ratio remains stable even if both analyte and IS signals change proportionally, thereby correcting for the aforementioned sources of error and significantly improving the accuracy and precision of the results.[7]
Rationale for Selecting an Analog Internal Standard
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms).[2][3] SILs are considered the gold standard because they co-elute with the analyte and exhibit nearly identical extraction recovery and ionization behavior. However, SILs can be expensive to synthesize and may not always be commercially available.[2] Furthermore, it is critical to assess the purity of any IS, as impurities can compromise the assay's linearity and accuracy.[6]
In such cases, a carefully selected analog internal standard—a compound with close structural and physicochemical similarity to the analyte—is a robust alternative.[8] 4-Fluoro-3-methoxyphenylacetic acid serves as an excellent analog IS for analytes that share its core phenylacetic acid structure.
Key criteria for selecting an analog internal standard include:
-
Structural Similarity: The IS should have a similar chemical structure to the analyte to ensure comparable behavior during sample extraction and chromatography.[4]
-
Chromatographic Co-elution (or near co-elution): The IS should have a retention time close to the analyte, ensuring they experience similar matrix effects.[7]
-
Distinct Mass-to-Charge Ratio (m/z): The IS must be clearly distinguishable from the analyte by the mass spectrometer.[3]
-
Chemical Stability: The IS must not degrade during sample storage or processing.[3]
-
Absence in Matrix: The IS must not be naturally present in the biological samples being analyzed.[8]
Physicochemical Profile: 4-Fluoro-3-methoxyphenylacetic acid
4-Fluoro-3-methoxyphenylacetic acid is a suitable candidate for an analog IS when analyzing structurally related acidic compounds. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 946713-86-6 | |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | Calculated |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage | Room temperature, sealed in dry conditions |
The presence of the carboxylic acid group, methoxy group, and fluorine atom provides a unique combination of polarity, ionizability, and mass that can be tailored to match a variety of target analytes.
Application Protocol: Quantification of a Hypothetical Analyte in Human Plasma
This section details a representative protocol for using 4-Fluoro-3-methoxyphenylacetic acid as an IS for the quantification of a fictional acidic drug, "Analyte X," in human plasma using LC-MS/MS.
Materials and Reagents
-
4-Fluoro-3-methoxyphenylacetic acid (IS)
-
Analyte X Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (≥98%)
-
Ultrapure Water
-
Control Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Preparation of Stock and Working Solutions
Causality: Preparing separate stock solutions for calibration standards and quality controls is a regulatory requirement to avoid bias from a single weighing error.[9] The IS working solution is prepared at a concentration that yields a robust and stable signal in the mass spectrometer.
-
IS Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Fluoro-3-methoxyphenylacetic acid and dissolve in 10.0 mL of methanol.
-
IS Working Solution (500 ng/mL): Dilute the IS Stock Solution with 50:50 (v/v) acetonitrile:water. This solution will be used for spiking all samples.
-
Analyte X Stock Solution (1.0 mg/mL): Prepare in the same manner as the IS stock solution.
-
Analyte X Working Solutions: Prepare a series of working solutions by serially diluting the Analyte X stock solution. These will be used to spike the calibration standards and QC samples.
Sample Preparation Workflow: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis. The IS is added at the very beginning of this process to ensure it accounts for any variability or analyte loss throughout all subsequent steps.[4]
Example LC-MS/MS Conditions
Causality: The chromatographic conditions are designed to achieve baseline separation of the analyte and IS from endogenous matrix components.[7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Analyte X) | Hypothetical e.g., m/z 215.1 → 171.1 |
| MRM Transition (IS) | Hypothetical e.g., m/z 183.1 → 139.1 |
Method Validation According to Regulatory Standards
A bioanalytical method must be rigorously validated to ensure its reliability.[9] The use of an internal standard is a key component of this validation process. According to the FDA's Bioanalytical Method Validation Guidance for Industry, several parameters must be assessed.[10]
| Validation Parameter | Acceptance Criteria (FDA) | Role of the Internal Standard |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix.[11] | Confirms the IS signal is unique and not affected by matrix components. |
| Calibration Curve | At least 6 non-zero points, typically with a correlation coefficient (r²) ≥ 0.99. | The curve is plotted using the analyte/IS peak area ratio vs. analyte concentration. |
| Accuracy & Precision | QC sample concentrations must be within ±15% of nominal (±20% at the LLOQ).[11] | The IS corrects for variability, enabling the method to meet these strict criteria. |
| Matrix Effect | Assessed by comparing the analyte/IS response ratio in post-extraction spiked samples to that in neat solution. | A consistent ratio indicates the IS effectively tracks and corrects for matrix-induced signal suppression or enhancement. |
| Stability | Analyte stability is assessed under various conditions (freeze-thaw, bench-top, long-term). | The IS response should remain consistent in stability samples, confirming that any observed analyte degradation is real and not an artifact. |
Troubleshooting Internal Standard Performance
Consistent IS response is desirable, but variability can occur.[2] The FDA provides guidance on evaluating IS response variability.[12]
-
Issue: Drifting or erratic IS peak areas across a run.
-
Potential Cause: Instrument instability, inconsistent sample extraction, or issues with the IS working solution.
-
Action: Investigate instrument performance. If the analyte/IS ratio for QCs remains within acceptance criteria, the data may still be valid as the IS is performing its corrective function.[2]
-
-
Issue: Low IS recovery.
-
Potential Cause: Poor extraction efficiency for the IS under the chosen conditions; degradation of the IS.
-
Action: Re-evaluate the sample preparation method (e.g., change the solvent or pH). Verify the stability and concentration of the IS stock and working solutions.
-
-
Issue: Interference at the IS retention time.
-
Potential Cause: A metabolite or concomitant medication in a specific study sample has the same mass transition and retention time.
-
Action: Improve chromatographic separation. If this is not possible, a different, more selective mass transition for the IS may be required.
-
Conclusion
4-Fluoro-3-methoxyphenylacetic acid is a viable and effective analog internal standard for the quantitative analysis of structurally similar acidic compounds in complex biological matrices. Its implementation within a validated LC-MS/MS workflow, guided by the principles outlined in this note, allows researchers to compensate for inevitable analytical variations.[1] By normalizing the analyte response, this internal standard plays a critical role in generating high-quality, reliable, and reproducible data that can confidently support drug development and clinical research programs.
References
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Dufresne, L., et al. (2010). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 24(5), 549-556. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used?. LCGC North America, 32(4), 278-282. Retrieved from [Link]
-
ResearchGate. (2014). How to choose an HPLC internal standard?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers - Guidance for Industry. Retrieved from [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for the Utilization of 4-Fluoro-3-methoxyphenylacetic acid in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and application of 4-Fluoro-3-methoxyphenylacetic acid for in vitro cell-based assays. Adherence to this protocol is critical for ensuring experimental reproducibility, scientific integrity, and the generation of reliable data. The following sections detail the physicochemical properties of the compound, a step-by-step procedure for preparing stock and working solutions, and essential considerations for its use in a cellular context.
Introduction: Understanding the Compound
4-Fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The introduction of a fluorine atom and a methoxy group to the phenyl ring can significantly influence its biological activity and physicochemical properties compared to the parent compound, phenylacetic acid. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Given its carboxylic acid moiety, the solubility of 4-Fluoro-3-methoxyphenylacetic acid is expected to be pH-dependent in aqueous solutions. The predicted pKa for the structurally similar isomer, 3-Fluoro-4-methoxyphenylacetic acid, is approximately 4.25. This suggests that the compound will be predominantly in its ionized, more water-soluble carboxylate form at physiological pH (around 7.4). However, its overall hydrophobicity may still limit its direct dissolution in aqueous culture media at high concentrations.
Physicochemical Properties
A clear understanding of the compound's properties is fundamental to its effective use.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉FO₃ | Supplier Data |
| Molecular Weight | 184.17 g/mol | Calculated |
| Appearance | White to off-white solid | Supplier Data |
| Predicted pKa | ~4.25 (for isomer) | ChemicalBook[1] |
| Primary Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Storage of Solid | Room temperature, sealed in a dry environment | Supplier Data |
Core Protocol: Preparation of Stock Solutions
The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of 4-Fluoro-3-methoxyphenylacetic acid. The primary solvent of choice is Dimethyl Sulfoxide (DMSO) due to its broad solvating power for organic molecules.
Rationale for Solvent Selection
DMSO is a highly polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent, which is then diluted to a final, low, and non-toxic concentration in the aqueous cell culture medium.
Step-by-Step Dissolution Protocol
Materials:
-
4-Fluoro-3-methoxyphenylacetic acid powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate Required Mass: Determine the mass of 4-Fluoro-3-methoxyphenylacetic acid needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 184.17 g/mol / 1000 = 1.84 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the compound directly into the tared tube. To avoid loss of material, especially for small quantities, it is advisable to dissolve the entire contents of the supplier's vial if the amount is close to what is needed.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the compound.
-
Tightly cap the tube and vortex thoroughly for at least 1-2 minutes.
-
Visually inspect the solution to ensure that all solid particles have dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. Caution: Ensure the tube is securely capped during warming to prevent evaporation.
-
-
Storage of Stock Solution:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound or lead to precipitation.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). The stability of 4-Fluoro-3-methoxyphenylacetic acid in DMSO at these temperatures should be confirmed empirically if the experimental series is long.
-
Caption: Workflow for preparing a DMSO stock solution.
Application in Cell-Based Assays: Preparation of Working Solutions
The transition from a DMSO stock to an aqueous cell culture medium is a critical step where precipitation can occur. The following protocol is designed to minimize this risk.
Controlling for Solvent Cytotoxicity
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is imperative to include a "vehicle control" in all experiments, where cells are treated with the same final concentration of DMSO as the compound-treated cells.
Step-by-Step Dilution Protocol
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (if necessary): For creating a range of concentrations, it is best to perform serial dilutions of the high-concentration stock in pure DMSO first, before diluting into the aqueous medium.
-
Final Dilution into Culture Medium:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
To prepare the final working solution, add the small volume of the DMSO stock solution directly to the pre-warmed medium. Crucially, add the DMSO stock to the medium, not the other way around.
-
Immediately after adding the stock, mix the solution gently but thoroughly by pipetting or swirling. This rapid dispersal is key to preventing localized high concentrations of the compound that can lead to precipitation.
-
Example Dilution (1:1000 for a 10 µM working solution from a 10 mM stock):
-
Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
-
Visual Inspection: Before adding the working solution to the cells, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the concentration may be too high for its solubility in the aqueous medium.
Caption: Workflow for preparing the final working solution.
Experimental Considerations and Best Practices
-
Solubility Testing: Due to the lack of specific solubility data, it is recommended to perform a preliminary solubility test. Prepare a high-concentration stock (e.g., 50-100 mM) in DMSO and observe its dissolution. Then, perform a dilution series into your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.
-
Vehicle Controls: Always include a vehicle control group in your assays. This group should be treated with the same final concentration of DMSO as the highest concentration of 4-Fluoro-3-methoxyphenylacetic acid used.
-
Concentration Range: Based on studies of similar phenylacetic acid derivatives, a starting concentration range for cytotoxicity or bioactivity assays could be from 0.1 µM to 100 µM.
-
pH Considerations for Aqueous Dissolution: While not the primary recommended method, if attempting to dissolve directly in an aqueous buffer, the pH should be maintained above the pKa of the carboxylic acid (i.e., > 5.25, assuming a pKa of ~4.25) to ensure it is in its more soluble deprotonated form. A weak base like sodium bicarbonate could be used to adjust the pH. However, the use of DMSO is generally more reliable for achieving higher stock concentrations.
-
Stability in Media: The stability of the compound in cell culture medium at 37°C over the time course of the experiment is unknown. For long-term experiments (e.g., > 24 hours), it may be necessary to refresh the medium with a freshly prepared working solution of the compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the dissolution and use of 4-Fluoro-3-methoxyphenylacetic acid in cell-based assays. By adhering to these guidelines, particularly concerning the use of DMSO for stock solutions and the inclusion of appropriate controls, researchers can ensure the generation of accurate and reproducible data. The principles of careful weighing, thorough dissolution, proper storage, and controlled dilution are paramount to the successful application of this and other small molecule compounds in a cellular research context.
References
-
gChem Global. Dimethyl Sulfoxide (DMSO).[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 4-Fluoro-3-methoxyphenylacetic Acid Synthesis
Technical Support Center: Synthesis of 4-Fluoro-3-methoxyphenylacetic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. The purity of this compound is critical for its application as a pharmaceutical intermediate, and understanding potential by-products is key to achieving the desired quality.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of 4-Fluoro-3-methoxyphenylacetic acid can be approached through various synthetic routes. Each pathway, while effective, carries the potential for specific side reactions and by-product formation. A common and effective method involves the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into the corresponding carboxylic acid or amide.[2][3][4] However, this reaction is not without its complexities, and variations in reaction conditions can lead to a range of impurities.[5][6]
Other potential synthetic strategies include the hydrolysis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile or reactions involving Grignard reagents.[7][8][9] Each of these methods has its own set of potential side reactions that researchers must be aware of to ensure the purity of the final product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 4-Fluoro-3-methoxyphenylacetic acid, presented in a question-and-answer format.
Question 1: My reaction mixture from the Willgerodt-Kindler synthesis shows multiple spots on TLC, and the final product has a low yield and purity. What are the likely by-products?
Answer: The Willgerodt-Kindler reaction, while powerful, can be prone to side reactions if not carefully controlled.[5][6] The most common by-products include:
-
Thioamide Intermediate: The reaction proceeds through a thioamide intermediate.[3][4] Incomplete hydrolysis will result in the presence of 2-(4-fluoro-3-methoxyphenyl)thioacetamide in your final product.
-
Over-oxidation or Degradation Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of various degradation products.
-
Starting Material: Unreacted 1-(4-fluoro-3-methoxyphenyl)ethanone will also contaminate the final product if the reaction does not go to completion.
-
Cyclic Compounds: The formation of cyclic compounds, such as 1,2-dithiole derivatives, has been observed in some Willgerodt-Kindler reactions.[5]
Troubleshooting Steps:
-
Optimize Hydrolysis: Ensure the hydrolysis of the intermediate thioamide is complete. This can be achieved by adjusting the concentration of the acid or base used for hydrolysis and ensuring adequate reaction time and temperature.
-
Control Reaction Temperature: Carefully monitor and control the reaction temperature. High temperatures can promote the formation of unwanted by-products.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure the complete consumption of the starting material.
-
Purification: Employ appropriate purification techniques, such as recrystallization or column chromatography, to remove impurities.
Question 2: I'm synthesizing 4-Fluoro-3-methoxyphenylacetic acid via the hydrolysis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile. My final product contains a significant amount of the corresponding amide. How can I avoid this?
Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[10] Incomplete hydrolysis is the primary reason for the presence of 2-(4-fluoro-3-methoxyphenyl)acetamide in your product.
Troubleshooting Steps:
-
Extend Reaction Time: Increase the reaction time for the hydrolysis step to ensure the complete conversion of the amide to the carboxylic acid.
-
Increase Reagent Concentration: Use a higher concentration of the acid or base catalyst to drive the reaction to completion.
-
Elevate Temperature: Gently increasing the reaction temperature can accelerate the rate of hydrolysis. However, be cautious of potential degradation of your product at excessively high temperatures.
-
Monitor with Spectroscopy: Use techniques like Infrared (IR) spectroscopy to monitor the disappearance of the characteristic amide carbonyl peak and the appearance of the carboxylic acid carbonyl peak.
Question 3: During a Grignard-based synthesis, I'm observing a complex mixture of products and a low yield of the desired carboxylic acid. What could be the issue?
Answer: Grignard reagents are highly reactive and sensitive to reaction conditions.[8][9][11] Several side reactions can occur:
-
Reaction with Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, including water, alcohols, or even the carboxylic acid product itself.[7][8] This will quench the Grignard reagent and reduce the yield.
-
Wurtz-type Coupling: The Grignard reagent can couple with the starting alkyl or aryl halide to form a dimer.
-
Formation of Ketones: If the Grignard reagent reacts with a nitrile, a ketone can be formed as an intermediate.[7][10]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[12]
-
Slow Addition of Reagents: Add the Grignard reagent slowly to the reaction mixture to control the reaction temperature and minimize side reactions.
-
Use of Protective Groups: If other functional groups with acidic protons are present in the starting material, they should be protected before the Grignard reaction.
-
Careful Work-up: The reaction work-up should be performed carefully to avoid the degradation of the product.
III. By-product Identification and Characterization
Accurate identification of by-products is crucial for optimizing the synthesis and ensuring the final product's purity.[13][14] A combination of analytical techniques is often necessary for unambiguous structure elucidation.
| Potential By-product | Common Synthetic Route | Analytical Identification Methods |
| 2-(4-fluoro-3-methoxyphenyl)thioacetamide | Willgerodt-Kindler | HPLC-MS: Look for a molecular ion corresponding to the thioamide. NMR: Observe characteristic shifts for the thioamide functional group. |
| 2-(4-fluoro-3-methoxyphenyl)acetamide | Nitrile Hydrolysis | HPLC-MS: Identify the molecular ion of the amide. IR: Note the presence of a characteristic amide carbonyl stretch. |
| 1-(4-fluoro-3-methoxyphenyl)ethanone | Willgerodt-Kindler (Incomplete Reaction) | GC-MS: Compare the retention time and mass spectrum with an authentic sample. NMR: Check for the presence of the starting material's signals. |
| Dimeric Coupling Products | Grignard Reaction | MS: Look for a molecular ion corresponding to the coupled product. NMR: Analyze the aromatic region for signals indicative of a symmetrical dimer. |
Analytical Protocols:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and impurities.[13][15]
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown by-products.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of impurities.[13]
IV. Systematic Troubleshooting Workflow
To aid in the identification of by-products, a systematic approach is recommended. The following flowchart illustrates a logical workflow for troubleshooting unexpected results in your synthesis.
Sources
- 1. ukessays.com [ukessays.com]
- 2. Willgerodt_rearrangement [chemeurope.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Willgerodt Rearrangement [unacademy.com]
- 7. leah4sci.com [leah4sci.com]
- 8. 格氏试剂格氏试剂_有机卤化镁_化学合成-默克生命科学 [sigmaaldrich.cn]
- 9. Grignard Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. byjus.com [byjus.com]
- 11. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 12. sites.pitt.edu [sites.pitt.edu]
- 13. jocpr.com [jocpr.com]
- 14. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Components in Pharmaceuticals GMP at Tentamus Pharma UK [tentamus-pharma.co.uk]
Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-3-methoxyphenylacetic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Fluoro-3-methoxyphenylacetic acid. Its purpose is to provide a comprehensive, experience-driven framework for diagnosing and resolving the solubility issues commonly associated with this compound, thereby ensuring experimental success and data integrity.
Part 1: Foundational Understanding
Physicochemical Profile
Understanding the inherent properties of 4-Fluoro-3-methoxyphenylacetic acid is the first step in troubleshooting its solubility. As a substituted phenylacetic acid, its behavior in solution is governed by the interplay of its functional groups.
| Property | Value / Description | Rationale & Impact on Solubility |
| Molecular Structure | C₉H₉FO₃ | The aromatic ring contributes to hydrophobicity. The fluorine and methoxy groups alter the electronic properties and lipophilicity.[1] |
| Molecular Weight | 184.16 g/mol | N/A |
| Functional Group | Carboxylic Acid | Primary determinant of pH-dependent solubility. This group can be protonated (neutral, less soluble) or deprotonated (anionic, more soluble).[2][3] |
| Predicted pKa | ~4.2 | The acidity constant (pKa) is the pH at which the compound is 50% ionized. The pKa of the parent compound, phenylacetic acid, is ~4.31.[4] The electron-withdrawing fluorine atom may slightly lower this value. Solubility dramatically increases at pH > pKa. |
Safety First: Handling and Storage
Before beginning any experimental work, it is crucial to handle 4-Fluoro-3-methoxyphenylacetic acid with appropriate care.
-
Handling: This compound and its analogs are classified as irritants.[5] Always wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust and ensure work is performed in a well-ventilated area or a chemical fume hood.[6][7]
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve 4-Fluoro-3-methoxyphenylacetic acid directly in water or a neutral buffer (e.g., PBS pH 7.4) and it's not dissolving. Why?
This is the most common issue. While PBS at pH 7.4 is above the compound's pKa, the dissolution rate can be very slow, especially for a solid. The low intrinsic solubility of the protonated form means that even at a favorable pH, overcoming the energy barrier to break down the crystal lattice and solvate the molecules can be challenging without assistance. Phenylacetic acid itself has a low water solubility of about 1.7 g/100 mL.[4][8]
Q2: My compound dissolved perfectly in DMSO, but when I added it to my aqueous assay buffer, it immediately turned cloudy. What happened?
This phenomenon is known as "crashing out" or precipitation due to a solvent shift. 4-Fluoro-3-methoxyphenylacetic acid is highly soluble in organic solvents like DMSO.[9] When a small volume of this concentrated organic stock is added to a large volume of an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate before it can disperse and dissolve.
Q3: Can I heat the solution to improve solubility?
Gentle heating (e.g., to 37-40°C) can increase the rate and extent of dissolution. However, be cautious. Prolonged heating at high temperatures can risk thermal degradation of the compound. This method is often best used in conjunction with other techniques like pH adjustment. Always verify the stability of your compound under the conditions used.
Part 3: Troubleshooting Workflows & Protocols
This section provides systematic, step-by-step approaches to overcome solubility hurdles.
Workflow 1: Achieving a Stable Aqueous Solution
This workflow is designed for preparing aqueous solutions for biochemical assays, analytical standards, or other applications where an organic solvent is undesirable in the final solution.
Caption: Logic diagram for preparing aqueous solutions.
Protocol 1: Base-Assisted Dissolution (In-Situ Salt Formation)
This is the most direct method for solubilizing carboxylic acids in aqueous media.
-
Suspension: Weigh the required amount of 4-Fluoro-3-methoxyphenylacetic acid and suspend it in approximately 80% of your final desired volume of high-purity water.
-
Titration: While stirring vigorously, add a dilute solution of a strong base (e.g., 0.1 M or 1 M NaOH) drop by drop. The solid will begin to dissolve as the acidic proton is removed, forming the highly soluble sodium salt.
-
Endpoint: Continue adding the base until the solution is completely clear. Avoid adding a large excess of base.
-
Final Volume & pH Adjustment: Add water to reach the final volume. If required for your experiment, you can now carefully adjust the pH back down towards your target (e.g., pH 7.4) using a dilute acid like 0.1 M HCl. The compound should remain in solution as long as the pH does not drop below its pKa.
-
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.
Causality: This protocol directly leverages the acidic nature of the compound. By adding a base, you are performing an acid-base reaction in-situ (R-COOH + NaOH → R-COO⁻Na⁺ + H₂O), converting the poorly soluble acid into its very soluble salt form. This is a fundamental technique for ionizable drugs.[2]
Workflow 2: Diluting from an Organic Stock (For Cell Culture & HTS)
This workflow is critical for biological experiments where a high-concentration organic stock is diluted into physiological media.
Caption: Logic diagram for dilution from organic stocks.
Protocol 2: Optimized Dilution from DMSO Stock
-
High-Concentration Stock: Prepare the highest reasonably achievable stock concentration in 100% DMSO (e.g., 20-50 mM). This minimizes the volume of DMSO added to your final system.
-
Vortexing is Key: Place your tube of cell culture media or assay buffer on a vortex mixer at a medium-high speed.
-
Rapid Injection: While the media is vortexing, quickly and directly inject the small volume of DMSO stock into the liquid, ensuring it is introduced below the surface.
-
Immediate Dilution: Continue vortexing for an additional 5-10 seconds to ensure the compound is dispersed as rapidly and widely as possible before it has a chance to nucleate and precipitate.
-
Visual Inspection: Hold the tube up to a light source to check for any signs of cloudiness or precipitate.
Causality: This method aims to maximize kinetic solubility. By dispersing the compound molecules as quickly as possible throughout the bulk solvent, you avoid creating localized pockets of supersaturation where precipitation is initiated. The goal is to keep the individual molecules separated and solvated by the aqueous medium before they can aggregate into a solid phase.
References
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]
-
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]
-
Semantic Scholar. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31423). Lawrence Berkeley Lab., CA (United States). [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
HIMEDIA. (2013). Material Safety Data Sheet - 4-Methoxyphenylacetic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. himediadownloads.com [himediadownloads.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-methoxyphenylacetic acid
An advanced guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-3-methoxyphenylacetic acid. This guide is designed to provide in-depth, practical advice to researchers and drug development professionals. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
The synthesis of 4-Fluoro-3-methoxyphenylacetic acid can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials, scale of the reaction, and the specific equipment at hand. Below are the most common and effective routes.
-
Route A: Hydrolysis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile: This is a classic and widely used method for preparing phenylacetic acids. It involves the conversion of a benzyl cyanide derivative to the corresponding carboxylic acid under either acidic or basic conditions. This route is often favored for its reliability and straightforward nature.[1][2]
-
Route B: The Willgerodt-Kindler Reaction: This powerful rearrangement reaction converts an aryl alkyl ketone (in this case, 4'-Fluoro-3'-methoxyacetophenone) into a thioamide, which is then hydrolyzed to the carboxylic acid.[3][4][5] It is particularly useful when the corresponding acetophenone is more readily available or cost-effective than the benzyl cyanide.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to 4-Fluoro-3-methoxyphenylacetic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield
Question: My reaction yield is significantly lower than expected after following the standard hydrolysis protocol for 2-(4-fluoro-3-methoxyphenyl)acetonitrile. What are the common causes?
Answer: Low yields in nitrile hydrolysis can typically be traced to three main areas: incomplete reaction, side product formation, or product loss during workup.
-
Incomplete Reaction: The hydrolysis of nitriles to carboxylic acids is a two-step process (nitrile -> amide -> carboxylic acid). Insufficient heating or reaction time can lead to the isolation of the amide intermediate or unreacted starting material.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe persistent starting material or a new spot corresponding to the amide, prolong the reaction time or slightly increase the temperature. For acid hydrolysis, using a mixture of sulfuric acid and water is common, and ensuring the temperature reaches reflux is critical for driving the reaction to completion.[6][7] A patent suggests reaction temperatures of 150-180°C in a micro-channel reactor can significantly reduce reaction time.[2][8]
-
-
Side Product Formation: Under harsh acidic or basic conditions, especially with prolonged heating, decomposition of the starting material or product can occur. The presence of electron-donating groups (like methoxy) can make the aromatic ring susceptible to undesired electrophilic reactions.
-
Recommendation: Avoid excessively high temperatures or unnecessarily long reaction times once the conversion is complete. If degradation is suspected, consider using more moderate conditions, such as a lower concentration of acid or base, and accept a potentially longer reaction time.
-
-
Product Loss During Workup: 4-Fluoro-3-methoxyphenylacetic acid has some solubility in water, which can be exacerbated if the pH is not correctly adjusted during extraction.
-
Recommendation: During the workup, ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like concentrated HCl to fully protonate the carboxylate.[7] This minimizes its solubility in the aqueous phase. Extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times (at least 3x) to ensure complete recovery from the aqueous layer.
-
Issue 2: Persistent Impurities After Synthesis
Question: My crude product from the Willgerodt-Kindler reaction is a dark, oily solid, and TLC/NMR analysis shows multiple impurities. What are they and how can I improve the purity?
Answer: The Willgerodt-Kindler reaction is famously robust but can produce a complex crude mixture.[3][9] The primary impurities are typically unreacted starting materials, sulfur-containing byproducts, and the intermediate thiomorpholide.
-
Key Impurity - The Thiomorpholide Intermediate: The most common impurity is the unhydrolyzed N-(phenylacetyl)thiomorpholide intermediate. The hydrolysis step is crucial and sometimes requires harsh conditions and long reaction times.
-
Recommendation: Ensure the hydrolysis step is complete. Refluxing with a strong base (e.g., 10-20% aqueous NaOH) or a strong acid (e.g., 50% H₂SO₄) for 4-10 hours is often necessary.[1][9] Monitor the disappearance of the oily thiomorpholide and the precipitation of the carboxylate salt (in base) or the free acid (upon acidification).
-
-
Purification Strategy:
-
Initial Workup: After hydrolysis, cool the reaction mixture and acidify it to pH 1-2. The desired phenylacetic acid should precipitate.[1]
-
Filtration and Washing: Collect the crude solid by filtration and wash thoroughly with cold water to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is the most effective method for purifying phenylacetic acids. A common and effective solvent system is water or a mixture of water and a miscible organic solvent like ethanol or acetic acid.[6] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
The following workflow can help guide your troubleshooting process for low-purity reactions.
Caption: Troubleshooting workflow for improving product purity.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scaling up? For large-scale industrial production, the hydrolysis of the corresponding benzyl cyanide is often preferred due to simpler reagents, less complex workup procedures, and avoidance of elemental sulfur and morpholine, which can present challenges in waste management.[2][7] The Willgerodt-Kindler reaction, while effective, often requires more demanding purification steps to remove colored and sulfur-containing impurities.
Q2: What is the best way to monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The carboxylic acid product will be significantly more polar (lower Rf value) than the starting nitrile or acetophenone. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, taking small aliquots for GC-MS or LC-MS analysis is recommended.
Q3: What are the critical safety precautions for these syntheses?
-
Benzyl Cyanide Route: Benzyl cyanides are toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a quench solution (e.g., bleach) available for any potential cyanide spills. The hydrolysis step uses concentrated acids or bases, which are highly corrosive.
-
Willgerodt-Kindler Route: This reaction generates hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. The reaction must be performed in a fume hood. Morpholine is corrosive and should be handled with care.
Q4: How should I store the final product, 4-Fluoro-3-methoxyphenylacetic acid? The product is a stable, solid compound. It should be stored in a well-sealed container at room temperature, away from direct sunlight and moisture.
Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile
This protocol is adapted from general procedures for the hydrolysis of benzyl cyanides.[6][7]
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-(4-fluoro-3-methoxyphenyl)acetonitrile | 165.16 | 10.0 g | 60.5 mmol | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 45 mL | ~840 mmol | ~13.9 |
| Water | 18.02 | 65 mL | 3.6 mol | ~60 |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 45 mL of concentrated sulfuric acid to 65 mL of water. Caution: This is highly exothermic; add the acid slowly to the water with cooling.
-
Reaction: To the warm sulfuric acid solution, add 10.0 g (60.5 mmol) of 2-(4-fluoro-3-methoxyphenyl)acetonitrile.
-
Heating: Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring. The mixture will become homogeneous as the reaction progresses. Maintain reflux for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) until the starting nitrile spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and then pour it carefully over 200 g of crushed ice in a large beaker with stirring. A white precipitate of the crude product will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude solid. Recrystallize from hot water or an ethanol/water mixture to yield pure 4-Fluoro-3-methoxyphenylacetic acid as a white to off-white solid. Expected yield: 80-90%.
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
This protocol is adapted from established procedures for the Willgerodt-Kindler reaction.[1][5][9]
| Reagent | M.W. | Amount | Moles | Eq. |
| 4'-Fluoro-3'-methoxyacetophenone | 168.16 | 10.0 g | 59.5 mmol | 1.0 |
| Sulfur | 32.06 | 2.86 g | 89.2 mmol | 1.5 |
| Morpholine | 87.12 | 10.4 g | 119 mmol | 2.0 |
Procedure:
-
Part A: Thioamide Formation
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10.0 g (59.5 mmol) of 4'-Fluoro-3'-methoxyacetophenone, 2.86 g (89.2 mmol) of elemental sulfur, and 10.4 g (119 mmol) of morpholine.
-
Heating: Heat the mixture to a gentle reflux (around 130-140°C) for 6-8 hours. Caution: Perform in a fume hood as H₂S may be evolved. The mixture will darken significantly.
-
-
Part B: Hydrolysis
-
Setup: Cool the reaction mixture until it is warm but still mobile. In a separate, larger flask (500 mL), prepare a solution of 20% aqueous sodium hydroxide (e.g., 40 g NaOH in 160 mL water).
-
Hydrolysis: Carefully add the crude thioamide mixture to the NaOH solution. Heat the resulting mixture to reflux for 6-10 hours to hydrolyze the thioamide.
-
Workup: Cool the hydrolysis mixture to room temperature. Acidify slowly with concentrated hydrochloric acid to pH 1-2, which will precipitate the crude carboxylic acid.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization as described in Protocol 1. Expected yield: 50-70%.
-
Analytical Characterization
To confirm the identity and purity of your final product, the following analytical data can be expected:
-
Appearance: White to off-white crystalline solid.[10]
-
Melting Point: Approximately 111-113°C.[10]
-
¹H NMR: Peaks corresponding to the methoxy group (~3.9 ppm), the methylene group (~3.6 ppm), and the aromatic protons, along with a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch from approximately 2500-3300 cm⁻¹.[11]
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (184.16 g/mol ).[11]
References
-
Willgerodt rearrangement - Wikipedia. [Link]
-
Willgerodt-Kindler Reaction - Organic Chemistry Portal. [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. [Link]
-
ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]
-
Analytical Method Summaries - Eurofins. [Link]
-
Willgerodt‐Kindler Reaction - MSU chemistry. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]
-
Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. [Link]
-
Method for preparing substituted phenylacetic acid (2017) | Liu Shaohua | 3 Citations. [Link]
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws]. [Link]
-
Phenylacetic acid - Organic Syntheses Procedure. [Link]
- CN106278861A - A kind of method preparing substituted phenylacetic acid - Google P
-
3-Fluoro-4-methoxyphenylacetic acid - the NIST WebBook. [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC - NIH. [Link]
-
4-Fluoro-3-methoxyphenylacetic acid - Chongqing Chemdad Co. ,Ltd. [Link]
- CN102643192A - Preparation method of methoxyphenylacetic acid - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for preparing substituted phenylacetic acid (2017) | Liu Shaohua | 3 Citations [scispace.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 8. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 [amp.chemicalbook.com]
- 11. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
Technical Support Center: 4-Fluoro-3-methoxyphenylacetic acid Purification Challenges
Welcome to the technical support center for 4-Fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established protocols and field-proven insights to ensure you can achieve the desired purity for your critical applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-Fluoro-3-methoxyphenylacetic acid, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Persistent Colored Impurities (Yellow to Brownish Tint)
Symptom: The isolated 4-Fluoro-3-methoxyphenylacetic acid product is not a pure white solid and exhibits a persistent yellow or brown discoloration even after initial purification attempts.
Causality: Colored impurities often arise from side reactions during synthesis, particularly if elevated temperatures were used. These can include polymeric materials or degradation products. For instance, in syntheses involving the hydrolysis of the corresponding nitrile, incomplete reaction or side reactions can lead to colored byproducts.[1]
Solution: Activated Carbon Treatment & Recrystallization
This two-step approach is highly effective for removing colored impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the impure 4-Fluoro-3-methoxyphenylacetic acid in a suitable hot solvent. A common choice is an aqueous base (like NaOH or KOH solution) to form the soluble sodium or potassium salt, followed by acidification.[2] Alternatively, organic solvents like toluene or a mixture of toluene/hexanes can be used.[3]
-
Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (typically 1-2% w/w of the solute).
-
Heating and Stirring: Stir the mixture at an elevated temperature (just below the boiling point of the solvent) for 15-30 minutes. This allows the activated carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Problem 2: Presence of Starting Material or Intermediates
Symptom: Analytical data (TLC, HPLC, NMR) of the purified product indicates the presence of the starting nitrile (2-(4-fluoro-3-methoxyphenyl)acetonitrile) or the intermediate amide.
Causality: This issue stems from incomplete hydrolysis of the nitrile precursor. The hydrolysis of nitriles to carboxylic acids can be sluggish and requires sufficiently harsh conditions (strong acid or base and heat) to proceed to completion.[3][4]
Solution: Re-subjecting to Hydrolysis Conditions or Chromatographic Purification
Option A: Re-hydrolysis
If the amount of starting material is significant, it is often more efficient to re-subject the impure product to the hydrolysis conditions.
Step-by-Step Protocol:
-
Reaction Setup: Combine the impure product with a strong acid (e.g., 30-70% H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[2][5]
-
Heating: Heat the mixture to reflux for several hours.[3] The reaction progress should be monitored by TLC or HPLC until the starting material is no longer detectable.
-
Work-up: After cooling, if acidic hydrolysis was used, pour the reaction mixture onto ice and collect the precipitated product by filtration. If basic hydrolysis was used, acidify the cooled reaction mixture with a strong acid (e.g., HCl) to a pH of 1-4 to precipitate the carboxylic acid.[2]
-
Purification: The resulting solid can then be further purified by recrystallization as described in Problem 1.
Option B: Flash Column Chromatography
For smaller amounts of impurities or when re-hydrolysis is not desirable, flash column chromatography is a viable option.
Step-by-Step Protocol:
-
Column Preparation: Pack a silica gel column with an appropriate solvent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. For phenylacetic acids, a mixture of dichloromethane and methanol is often effective.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Fluoro-3-methoxyphenylacetic acid.
Problem 3: Oily Product or Failure to Crystallize
Symptom: The product oils out during recrystallization or remains as a viscous oil after solvent removal, refusing to solidify.
Causality: This can be due to the presence of impurities that depress the melting point of the compound or the use of an inappropriate recrystallization solvent. The presence of residual solvent can also contribute to this issue.
Solution: Solvent Screening and Seeding
A systematic approach to selecting the right solvent and inducing crystallization is key.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of a small amount of the oily product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[7]
-
Recrystallization: Once a suitable solvent is identified, dissolve the product in the minimum amount of hot solvent.
-
Inducing Crystallization:
-
Seeding: If a small crystal of the pure product is available, add it to the cooled, supersaturated solution to initiate crystallization.[7]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Antisolvent Addition: If the compound is highly soluble in one solvent, another solvent in which it is insoluble (an antisolvent) can be slowly added to the solution until it becomes cloudy, inducing precipitation.[7]
-
-
Isolation: Once crystals have formed, cool the mixture in an ice bath to maximize the yield, then collect the solid by filtration.
Workflow for Purification Strategy
Caption: Decision workflow for purifying 4-Fluoro-3-methoxyphenylacetic acid.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared 4-Fluoro-3-methoxyphenylacetic acid?
A1: Common impurities depend on the synthetic route. If prepared via hydrolysis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile, residual starting nitrile and the corresponding amide are frequent impurities.[1] If prepared from the corresponding benzyl halide, unreacted benzyl halide and byproducts from side reactions can be present.[3]
Q2: What is a good starting point for a recrystallization solvent for 4-Fluoro-3-methoxyphenylacetic acid?
A2: A mixture of toluene and hexanes is a good starting point for recrystallization.[3] Alternatively, recrystallization from hot water can sometimes yield very pure product, though it can be more challenging to execute.[3][8] For acidic compounds, dissolving in a minimal amount of aqueous base, followed by hot filtration and re-acidification can also be an effective purification method.[2]
Q3: My NMR spectrum shows broad peaks for the acidic proton. Is this normal?
A3: Yes, this is very common for carboxylic acids. The acidic proton is often exchangeable with trace amounts of water in the NMR solvent, leading to peak broadening. Its chemical shift can also be highly variable.
Q4: How can I effectively remove residual solvents after purification?
A4: Drying the purified solid under high vacuum for several hours is the most effective method. Gentle heating while under vacuum can also help, but care must be taken not to melt the product.
Q5: Can I use distillation for purification?
A5: While some phenylacetic acid derivatives can be purified by distillation under reduced pressure, it is generally not the preferred method for solids unless they have a relatively low melting point and are thermally stable.[9] Recrystallization or chromatography are typically more effective for achieving high purity of solid 4-Fluoro-3-methoxyphenylacetic acid.
III. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [10] |
| Molecular Weight | 184.17 g/mol | [10] |
| Melting Point | 111-113 °C | [11] |
| pKa | 4.25 ± 0.10 (Predicted) | [11] |
| Solvent | Solubility of Phenylacetic Acids | Notes |
| Water | Slightly soluble in cold water, more soluble in hot water. | Can be used for recrystallization.[3] |
| Toluene | Soluble when hot. | Good for recrystallization, often in combination with hexanes.[3] |
| Hexanes | Poorly soluble. | Often used as an antisolvent with more polar solvents.[8] |
| Dichloromethane | Soluble. | Common solvent for chromatography.[6] |
| Methanol | Soluble. | Common solvent for chromatography.[6] |
| Ethyl Acetate | Soluble. | Can be used for extraction and chromatography.[3] |
IV. Experimental Protocols
Protocol 1: Recrystallization from Toluene/Hexanes
-
Place the crude 4-Fluoro-3-methoxyphenylacetic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
While the solution is still hot, slowly add hexanes until the solution becomes faintly cloudy.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified crystals under high vacuum.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it once with ethyl acetate to remove any neutral organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~2. The pure carboxylic acid will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Purification via Acid-Base Extraction
Caption: Workflow for purification using acid-base extraction.
References
-
Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. The Royal Society of Chemistry. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- CN106278861A - A kind of method preparing substituted phenylacetic acid.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo. [Link]
-
purification of acetonitrile - tests for impurities. Pure and Applied Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid. Fluoropharm. [Link]
-
4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. PubChem. [Link]
- CN102643192A - Preparation method of methoxyphenylacetic acid.
- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
3-Fluoro-4-methoxyphenylacetic acid, 5 g (8438720005). Alkali Scientific. [Link]
- WO 2014/030106 A2.
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
-
diphenylacetic acid. Organic Syntheses Procedure. [Link]
-
Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
-
Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. mt.com [mt.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 10. 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 11. 3-Fluoro-4-methoxyphenylacetic acid | 452-14-2 [amp.chemicalbook.com]
Technical Support Center: Investigating the Degradation Pathways of 4-Fluoro-3-methoxyphenylacetic Acid
Welcome to the technical support center for the analysis of 4-Fluoro-3-methoxyphenylacetic acid (4F3MPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this compound under various experimental conditions. Here, we provide troubleshooting advice and frequently asked questions to support the design, execution, and interpretation of your forced degradation studies.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, helping to elucidate potential degradation products, and informing the development of stability-indicating analytical methods.[1][2][3] This process involves subjecting the compound to a range of stress conditions, such as hydrolysis, oxidation, and photolysis, to accelerate its decomposition.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting a forced degradation study on 4-Fluoro-3-methoxyphenylacetic acid?
A1: The primary goals for a forced degradation study on 4F3MPA are:
-
To identify potential degradation products: This helps in understanding the chemical liabilities of the molecule.
-
To elucidate degradation pathways: Mapping the transformation of 4F3MPA under stress helps in predicting its stability.[2][4]
-
To develop and validate a stability-indicating analytical method: This is crucial for ensuring that the analytical method can accurately separate and quantify the intact drug from its degradation products.[1][3]
-
To inform formulation and packaging development: Knowledge of the molecule's stability helps in selecting appropriate excipients and packaging to protect the drug product.[2]
Q2: What are the key functional groups in 4-Fluoro-3-methoxyphenylacetic acid that are susceptible to degradation?
A2: Based on the structure of 4-Fluoro-3-methoxyphenylacetic acid, the following functional groups are of interest during a degradation study:
-
Carboxylic Acid Moiety: This group can undergo decarboxylation under thermal stress.
-
Methoxy Group (Ether): Ethers can be susceptible to cleavage under strong acidic conditions.
-
Aromatic Ring: The benzene ring can be a target for oxidative degradation. The electron-donating methoxy group and the electron-withdrawing fluoro and acetic acid groups will influence the sites of oxidation.
-
Fluoro Group: While generally stable, under extreme conditions, defluorination could be a possibility, although it is less common.
Q3: What are the recommended stress conditions for a forced degradation study of 4F3MPA?
A3: A comprehensive forced degradation study should include the following conditions, aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
| Stress Condition | Recommended Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heat (e.g., 60-80°C) | Ether cleavage of the methoxy group, hydrolysis of other susceptible bonds.[2][4] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heat (e.g., 60-80°C) | Limited degradation expected for the core structure, but salt formation will occur. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or gentle heat | Oxidation of the aromatic ring, potentially leading to hydroxylated or ring-opened products. |
| Thermal Degradation | Dry heat (e.g., 105°C) or reflux in a suitable solvent | Decarboxylation of the acetic acid side chain. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement.[1] |
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experimental work.
Issue 1: No degradation is observed under standard stress conditions.
-
Plausible Cause: 4F3MPA might be intrinsically stable under the initial conditions.
-
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the concentration of the stress agent (acid, base, or oxidant), the temperature, or the duration of exposure.[5]
-
Verify Experimental Setup: Ensure proper preparation of stress agents and accurate temperature control.
-
Consider Alternative Stressors: For oxidative stress, consider using other agents like AIBN or metal ions (e.g., Cu(II)Cl₂ or Fe(III)Cl₃) if H₂O₂ is ineffective.[5]
-
Issue 2: The observed degradation is too extensive, leading to multiple, unidentifiable small peaks in the chromatogram.
-
Plausible Cause: The stress conditions are too harsh, causing secondary degradation of the primary products.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the concentration of the stress agent, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[4]
-
Time-Course Study: Sample at multiple time points to track the formation and subsequent degradation of products. This can help in identifying the primary degradants.[5]
-
Issue 3: Poor peak shape or resolution in the HPLC analysis of degradation samples.
-
Plausible Cause: The degradation products may have significantly different polarities compared to the parent compound, or the sample matrix after stress testing (e.g., high salt concentration) may interfere with the chromatography.
-
Troubleshooting Steps:
-
Method Optimization: Adjust the mobile phase composition (gradient slope, organic modifier, pH) to improve the separation of all components.
-
Sample Preparation: Neutralize acidic or basic samples before injection to a pH compatible with the mobile phase and column.[4] Dilute samples to reduce the concentration of non-volatile salts.
-
Column Selection: Consider a different column chemistry (e.g., C18, Phenyl-Hexyl, Polar-Embedded) that may offer better selectivity for the parent compound and its degradants.
-
Issue 4: Difficulty in identifying the structure of a major degradation product.
-
Plausible Cause: The degradation pathway is unexpected, or the mass spectrometric data is ambiguous.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques like LC-QToF-MS to obtain accurate mass measurements and elemental composition of the degradant.[6]
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation studies (Collision-Induced Dissociation - CID) to elucidate the structure of the unknown peak.[3]
-
Forced Degradation of a Suspected Intermediate: If you hypothesize a particular degradation product, attempt to synthesize or procure it and run it as a standard to confirm its retention time and mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant, isolable degradation products, NMR spectroscopy can provide definitive structural information.[1]
-
Experimental Protocols & Workflows
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of 4-Fluoro-3-methoxyphenylacetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M acid or base.
-
Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve the target peroxide concentration (e.g., 3%).
-
Thermal: Transfer the stock solution to a vial, evaporate the solvent under nitrogen, and place the vial in an oven at the desired temperature.
-
Photostability: Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH Q1B.
-
-
Incubation: Place the stress samples in a temperature-controlled environment (e.g., water bath or oven) for a predetermined time. Include a control sample (drug solution without the stressor) stored at room temperature and protected from light.
-
Sample Quenching and Preparation:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Workflow for Identification of Degradation Products
Caption: Workflow for the identification of degradation products of 4F3MPA.
Predicted Degradation Pathways
Based on the chemical structure of 4-Fluoro-3-methoxyphenylacetic acid, the following degradation pathways are plausible under forced degradation conditions.
Caption: Predicted degradation pathways for 4-Fluoro-3-methoxyphenylacetic acid.
This guide provides a foundational framework for investigating the degradation of 4-Fluoro-3-methoxyphenylacetic acid. The specific outcomes of your studies will ultimately depend on the experimental conditions employed. Careful planning, execution, and interpretation are paramount to successfully characterizing the stability of this molecule.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
- Analytical Method Summaries. (2023). Various Analytical Methods.
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
NIH. (n.d.). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 4-Fluoro-3-methoxyphenylacetic acid
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Fluoro-3-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide both quick-reference FAQs and in-depth troubleshooting protocols. Our approach is grounded in scientific principles to not only solve the immediate problem but also to empower you with the knowledge to prevent its recurrence.
Understanding the "Why": The Science Behind Peak Tailing
Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the front, is a common issue that can compromise the accuracy and reproducibility of your quantitative analysis.[1][2] For an acidic analyte like 4-Fluoro-3-methoxyphenylacetic acid, peak tailing in reversed-phase HPLC is often a result of unwanted secondary interactions between the analyte and the stationary phase.[3]
The primary retention mechanism in reversed-phase chromatography is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[4] However, silica-based stationary phases inevitably have residual silanol groups (Si-OH) on their surface.[2] These silanol groups are acidic and can become deprotonated (negatively charged) at mobile phase pH values above 3.[1][5] Your analyte, 4-Fluoro-3-methoxyphenylacetic acid, is a carboxylic acid, which will be deprotonated (negatively charged) at a mobile phase pH above its pKa. This can lead to ionic repulsion between the analyte and the deprotonated silanols, but more complex secondary interactions can still occur, leading to peak tailing.[6]
Frequently Asked Questions (FAQs)
Here are some direct answers to common questions regarding peak tailing of 4-Fluoro-3-methoxyphenylacetic acid:
Q1: Why is my peak for 4-Fluoro-3-methoxyphenylacetic acid tailing?
A: The most probable cause is a secondary retention mechanism involving interaction with active sites on your HPLC column, specifically residual silanol groups.[3][7] This is particularly prevalent if the mobile phase pH is not optimized to control the ionization state of both your acidic analyte and these silanol groups.[8][9]
Q2: How does mobile phase pH affect the peak shape of my acidic analyte?
A: The mobile phase pH is a critical parameter.[10] For an acidic compound, a low pH (ideally 2 pH units below the analyte's pKa) will suppress its ionization, making it more hydrophobic and better retained by the reversed-phase column.[11][12] This suppression of ionization also minimizes secondary interactions that can cause peak tailing.[13]
Q3: Can the buffer in my mobile phase impact peak tailing?
A: Absolutely. A buffer is crucial for maintaining a stable mobile phase pH.[12] Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent ionization and, consequently, peak tailing.[14] Increasing the buffer concentration (typically >20 mM) can help to mask residual silanol interactions and improve peak shape.[3][15]
Q4: Is my column the problem?
A: It could be. Older columns, especially those not end-capped, have a higher population of accessible silanol groups, which can lead to more significant peak tailing.[5][16] Column contamination or degradation over time can also create active sites that cause tailing.[17] Consider using a modern, high-purity, end-capped column for better peak symmetry with polar and ionizable compounds.
Q5: What is an acceptable level of peak tailing?
A: Ideally, a peak should be perfectly symmetrical (a Gaussian peak). However, some tailing is often unavoidable. The degree of tailing is typically measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. While acceptance criteria can vary by application, a tailing factor between 0.9 and 1.2 is often considered acceptable in pharmaceutical analysis.[16]
In-Depth Troubleshooting Guide
If the FAQs haven't resolved your issue, a more systematic approach is necessary. Follow these steps to diagnose and rectify the peak tailing of 4-Fluoro-3-methoxyphenylacetic acid.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase is the first and often most effective area to address peak tailing.
Protocol for Mobile Phase Optimization:
-
Adjust the Mobile Phase pH: Prepare a series of mobile phases with a consistent organic modifier concentration but varying pH. Start with a pH of approximately 2.5-3.0. At this low pH, the ionization of both the carboxylic acid analyte and the surface silanol groups will be suppressed, minimizing secondary interactions.[3]
-
Ensure Adequate Buffering: Use a buffer with a pKa close to the desired mobile phase pH. A phosphate buffer is a good choice for low pH applications. Ensure the buffer concentration is sufficient, typically in the range of 20-50 mM.[15]
-
Evaluate Different Organic Modifiers: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improved peak shape. If tailing persists, consider preparing a mobile phase with methanol at an equivalent solvent strength.
| Parameter | Recommendation for 4-Fluoro-3-methoxyphenylacetic acid | Rationale |
| Mobile Phase pH | pH 2.5 - 3.5 | Suppresses ionization of the acidic analyte and residual silanol groups, minimizing secondary interactions.[3][12] |
| Buffer | Phosphate or Formate | Provides stable pH in the desired range. |
| Buffer Concentration | 20 - 50 mM | Ensures sufficient buffer capacity to maintain pH and can help mask silanol interactions.[15] |
| Organic Modifier | Acetonitrile or Methanol | Evaluate both to see which provides better peak symmetry. |
Step 2: Assess the HPLC Column
Your column is a critical component influencing peak shape.
Protocol for Column Assessment:
-
Use a High-Quality, End-Capped Column: Modern columns are designed with high-purity silica and are "end-capped" to block a significant portion of the residual silanol groups.[1][5] If you are using an older column, switching to a newer one may resolve the issue.
-
Consider a Column with a Different Stationary Phase: If tailing persists on a C18 column, a column with a different stationary phase, such as a polar-embedded phase, can provide alternative selectivity and shield the analyte from silanol interactions.
-
Check for Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. If this doesn't work, the column may need to be replaced.[18]
-
Inspect for Column Voids: A sudden drop in pressure or a significant change in peak shape for all analytes could indicate a void at the head of the column.[16] This usually requires column replacement.
Step 3: Review HPLC System Parameters
While less common, system-related issues can contribute to peak tailing.
Protocol for System Check:
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[1] Excessive extra-column volume can lead to band broadening and peak tailing.
-
Check for Blockages: A partially blocked frit at the column inlet can distort the sample flow path and cause peak tailing for all peaks in the chromatogram.[17] Back-flushing the column (if the manufacturer allows) may resolve this.
-
Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing.[2] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of 4-Fluoro-3-methoxyphenylacetic acid.
Caption: A systematic workflow for troubleshooting peak tailing.
By following this structured approach, you can effectively diagnose and resolve peak tailing issues with 4-Fluoro-3-methoxyphenylacetic acid, leading to more accurate and reliable HPLC results.
References
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
-
Mechanisms of retention in HPLC Part 2. (n.d.). [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Stoll, D. R. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Analytics-Shop. HPLC Column Selection - how to choose the right column. [Link]
-
Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
HPLC Column Selection Guide. (n.d.). [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. [Link]
-
Kumar, P., Ng, K., & Tat, A. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. [Link]
-
PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. [Link]
-
Rutan, S. C., Harris, J. M., & Carr, P. W. (1988). Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Analytical Chemistry, 60(14), 1437–1443. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Purification of 4-Fluoro-3-methoxyphenylacetic acid
Welcome to the technical support center for the synthesis and purification of 4-Fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Fluoro-3-methoxyphenylacetic acid?
A1: The impurity profile is highly dependent on the synthetic route employed. Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For instance:
-
If using a Grignard reaction (e.g., carboxylation of a Grignard reagent derived from 4-bromo-1-fluoro-2-methoxybenzene), you may encounter benzene (from quenching of the Grignard reagent by trace water) or biphenyl-type impurities from homo-coupling.[1][2]
-
If using the Willgerodt-Kindler reaction , potential impurities include thioamide intermediates, unreacted starting ketone, and various sulfur-containing byproducts.[3][4][5]
-
If using hydrolysis of 4-fluoro-3-methoxyphenylacetonitrile , incomplete hydrolysis can leave residual nitrile or the corresponding amide as an impurity.[6]
Q2: My final product is an oil or a sticky solid, not the expected crystalline solid. What went wrong?
A2: This is a common issue often indicating the presence of impurities that are depressing the melting point of your product. Residual solvents, unreacted liquid starting materials, or oily byproducts can all contribute to this. A thorough purification, such as a well-executed acid-base extraction followed by recrystallization from an appropriate solvent system, is typically required to resolve this.
Q3: I performed a recrystallization, but my purity (assessed by HPLC/NMR) did not significantly improve. What should I do?
A3: This suggests that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities. The impurities may have very similar solubility profiles to your desired compound in that specific solvent. Consider screening a wider range of solvents or using a multi-solvent system (a "solvent/anti-solvent" pair).[7][8] Alternatively, the impurity may be non-crystalline and trapping your product. In this case, an orthogonal purification method like acid-base extraction or column chromatography should be attempted before recrystallization.
Q4: My carboxylic acid is streaking badly on my silica gel TLC plate and column. How can I fix this?
A4: Streaking, or "tailing," of carboxylic acids on silica gel is a classic problem. It occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[9] To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase). This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in a much sharper, well-defined spot or band.[9][10]
Troubleshooting and Purification Strategy Guide
The first step in any purification is to identify the nature of the impurities. Based on your synthetic route and preliminary analysis (e.g., TLC, NMR of the crude material), you can select the most effective purification strategy.
Decision Workflow for Purification
The following workflow provides a general guideline for selecting an appropriate purification method.
Caption: Decision workflow for purifying 4-Fluoro-3-methoxyphenylacetic acid.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[11][12][13] The principle relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base, allowing for its transfer from an organic solvent to an aqueous layer.
Workflow Diagram:
Caption: Step-by-step workflow for acid-base extraction.
Detailed Steps:
-
Dissolution: Dissolve the crude 4-Fluoro-3-methoxyphenylacetic acid in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[9] Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that is evolved. Shake more vigorously for 1-2 minutes, with periodic venting.
-
Separation: Place the funnel in a ring stand and allow the two layers to separate completely. The lower, aqueous layer contains the sodium salt of your desired acid. Drain this aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Add a fresh portion of NaHCO₃ solution to the organic layer remaining in the funnel and repeat the extraction process. Combine this second aqueous extract with the first. This ensures complete extraction of the carboxylic acid. The organic layer, containing neutral impurities, can now be discarded.[14]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. You will observe the 4-Fluoro-3-methoxyphenylacetic acid precipitating as a solid. Continue adding acid until the solution is strongly acidic (test with pH paper, target pH 1-2).[11]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The key is finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[7]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your dry, crude product into a test tube. Add a few drops of a potential solvent (e.g., toluene, ethanol/water, ethyl acetate/hexanes) and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound completely upon heating.[7]
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Add just enough hot solvent to fully dissolve the solid. Adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Gently wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals thoroughly.
| Parameter | Good Solvent Choice | Poor Solvent Choice |
| Solubility at High Temp | High | Low |
| Solubility at Low Temp | Low | High |
| Impurity Solubility | Remains soluble at low temp OR insoluble at high temp | Similar to the product |
| Boiling Point | Not excessively high (for easy removal) | Too low (evaporates too quickly) or too high |
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method to determine the purity of your final product.
General Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is common. Both phases should be acidified with 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.
-
Example Gradient: Start at 70% Water / 30% Acetonitrile, ramp to 10% Water / 90% Acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, typically at 254 nm or 280 nm.
-
Sample Prep: Prepare a dilute solution of your compound (~1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Gbaguidi, F. A., et al. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]
- Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
-
Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Retrieved from [Link]
-
Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? Retrieved from [Link]
-
US EPA. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
- Purrello, G. (2005). Some aspects of the Willgerodt–Kindler reaction and. HETEROCYCLES, 65(2), 411.
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bec.uac.bj [bec.uac.bj]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vernier.com [vernier.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of Substituted Phenylacetic Acids
From the desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. These molecules are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is not always straightforward. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into common pitfalls and their solutions. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Troubleshooting the Hydrolysis of Benzyl Cyanides
The hydrolysis of a benzyl cyanide (also known as phenylacetonitrile) to its corresponding phenylacetic acid is a classic and widely used transformation.[1] It can be performed under acidic or basic conditions. While seemingly simple, this reaction is frequently plagued by incomplete conversion and side-product formation.
FAQ 1.1: My benzyl cyanide hydrolysis is stalling. After hours under reflux, TLC analysis still shows significant starting material. What's going wrong?
This is a very common issue, often rooted in either reaction conditions or substrate properties. Let's break down the likely culprits.
Answer:
Several factors can lead to a stalled or incomplete hydrolysis:
-
Insufficiently Harsh Conditions: The cyano group is relatively stable. For acid-catalyzed hydrolysis, concentrated acids like 70% H₂SO₄ are often required, and the reaction can be vigorous.[2][3] For base-catalyzed saponification, high concentrations of NaOH or KOH and elevated temperatures are necessary. If you are using milder conditions, the reaction may simply lack the activation energy to proceed to completion.
-
Intermediate Amide Stability: The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[4] The intermediate, phenylacetamide, can sometimes be quite stable and resistant to further hydrolysis under the initial reaction conditions. You might be successfully converting nitrile to amide, but the second step is the bottleneck.
-
Steric Hindrance: Bulky ortho-substituents on the phenyl ring can sterically hinder the approach of the nucleophile (H₂O or OH⁻) to the electrophilic carbon of the nitrile. In these cases, more forcing conditions (higher temperatures, longer reaction times) are required.
-
Phase Separation (for Basic Hydrolysis): Substituted benzyl cyanides are often water-insoluble organic compounds, while the hydroxide nucleophile is in the aqueous phase. Without efficient mixing or a strategy to bridge the two phases, the reaction is limited to the interface, leading to extremely slow conversion.
Troubleshooting Workflow:
Here is a logical workflow to diagnose and solve a stalled hydrolysis reaction.
Caption: Troubleshooting workflow for incomplete benzyl cyanide hydrolysis.
FAQ 1.2: My reaction mixture is a mess, and the yield of my desired phenylacetic acid is low. How can I improve purity and yield?
Low yields are often a consequence of side reactions or difficult purifications. Addressing these requires understanding the potential side-products.
Answer:
The primary side-product is often the unhydrolyzed phenylacetamide intermediate.[5] The key to a clean reaction is ensuring the second step (amide hydrolysis) goes to completion.
Purification Strategy:
A highly effective method for separating the desired carboxylic acid from the neutral amide intermediate is through a pH-dependent extraction.
-
Dissolution: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basification: Extract the organic layer with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The acidic phenylacetic acid will be deprotonated to form its water-soluble sodium salt and move into the aqueous layer. The neutral phenylacetamide and any unreacted benzyl cyanide will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).[1]
-
Isolation: The pure phenylacetic acid will precipitate out of the aqueous solution as a solid. It can then be collected by vacuum filtration, washed with cold water, and dried.[1] If it oils out, it can be extracted back into an organic solvent.
Section 2: Pitfalls in the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful, if sometimes temperamental, method for converting aryl alkyl ketones into thioamides, which are then hydrolyzed to the corresponding phenylacetic acids.[6][7] It involves heating the ketone with sulfur and a secondary amine, typically morpholine.[1]
FAQ 2.1: The first stage of my Willgerodt-Kindler reaction (formation of the thiomorpholide) is giving a low yield and a complex mixture. What are the critical parameters?
The formation of the intermediate thiomorpholide is the crux of this reaction, and its success hinges on several factors.
Answer:
This reaction is known for requiring high temperatures and can produce byproducts if not controlled properly.[8] Key parameters to optimize are:
-
Temperature Control: The reaction typically requires reflux temperatures (130-140 °C).[1] Insufficient heat will lead to a sluggish or failed reaction. However, overheating can lead to decomposition of the starting materials and products. Microwave-assisted heating has been shown to improve yields and reduce reaction times in some cases.[9]
-
Reagent Stoichiometry: An excess of both sulfur and the amine (e.g., morpholine) is typically required. A common ratio is 1 equivalent of ketone to 2.5 equivalents of sulfur and 3.0 equivalents of morpholine.[1]
-
Substrate Reactivity: The reaction mechanism involves the initial formation of an enamine from the ketone and morpholine.[6] Ketones that are sterically hindered around the carbonyl group may form this enamine slowly, leading to lower yields. Electron-donating groups on the aromatic ring can sometimes slow the reaction, while electron-withdrawing groups may facilitate it.
FAQ 2.2: The final hydrolysis of my thiomorpholide intermediate to the phenylacetic acid is not working well. What is the best way to perform this step?
The thiomorpholide is a stable intermediate, and its hydrolysis requires robust conditions.
Answer:
Simple acidic hydrolysis is often ineffective. A strong basic hydrolysis is the standard and most effective method.
Optimized Hydrolysis Protocol:
-
Setup: After the initial reaction to form the thiomorpholide, cool the reaction mixture.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 20-40% NaOH).
-
Reflux: Heat the biphasic mixture to reflux for an extended period (4-8 hours).[1] This step hydrolyzes the thioamide to the sodium salt of the carboxylic acid.
-
Work-up: Cool the mixture and perform the standard acidic work-up as described in FAQ 1.2 to precipitate and isolate the pure phenylacetic acid.
Section 3: Challenges in Oxidative Syntheses
Another common route involves the oxidation of a two-carbon side chain, such as in 2-phenylethanol or phenylacetaldehyde, to the carboxylic acid. The primary challenge here is choosing the right oxidant to avoid over-oxidation or incomplete reaction.[10][11]
FAQ 3.1: I am trying to oxidize 2-phenylethanol to phenylacetic acid, but my yield is low and I'm getting aldehyde as a byproduct. How do I ensure complete oxidation?
Stopping the oxidation at the aldehyde stage is a common problem when using mild oxidants. To obtain the carboxylic acid, a strong oxidizing agent is necessary.
Answer:
The choice of oxidizing agent is critical for converting a primary alcohol to a carboxylic acid.
-
Problematic Reagents: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) are specifically designed to stop at the aldehyde stage and will result in incomplete conversion to the acid.[10]
-
Effective Reagents: Strong oxidizing agents are required for the full conversion. Common and effective choices include:
-
Chromic Acid (Jones Reagent): Generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. This is a very powerful and effective oxidant for this transformation.[11]
-
Potassium Permanganate (KMnO₄): A strong, classic oxidant, typically used under basic or neutral conditions, followed by an acidic work-up.
-
Sodium Hypochlorite (Bleach) with a Catalyst: Systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaOCl can efficiently oxidize primary alcohols to carboxylic acids under milder conditions than heavy metal oxidants.
-
Table 1: Comparison of Oxidizing Agents for 2-Phenylethanol → Phenylacetic Acid
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Chromic Acid (H₂CrO₄) | CrO₃, H₂SO₄, Acetone, 0°C to RT | High yield, reliable, strong | Toxic Cr(VI) waste, strongly acidic |
| Potassium Permanganate (KMnO₄) | KMnO₄, NaOH(aq), heat | Inexpensive, strong | Can be messy (MnO₂ byproduct), potential for over-oxidation/ring cleavage if not controlled |
| TEMPO / NaOCl | TEMPO (cat.), NaOCl, NaHCO₃, CH₂Cl₂/H₂O | Milder conditions, avoids heavy metals | Catalyst can be expensive, requires careful pH control |
Section 4: General Purification Pitfalls
FAQ 4.1: My final phenylacetic acid product has a persistent, unpleasant odor after purification. What is it and how do I remove it?
This is a frequent observation, especially when starting from benzyl cyanide.
Answer:
The persistent, disagreeable odor is often due to trace amounts of unreacted benzyl cyanide.[3] While the main purification steps (extraction, crystallization) remove the bulk of impurities, even tiny amounts of benzyl cyanide can be highly odorous.
Final Purification Protocol: Recrystallization
Recrystallization is the most effective method to obtain a pure, odorless product.
-
Solvent Selection: Phenylacetic acid is sparingly soluble in cold water but quite soluble in hot water, making water an excellent recrystallization solvent.[5] A mixed solvent system like toluene/hexanes can also be effective.[1]
-
Procedure: a. Dissolve the crude, dry phenylacetic acid in a minimum amount of boiling water. b. If the solution is colored, you may add a small amount of activated charcoal and boil for a few more minutes. c. Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly. The resulting product should be white, crystalline flakes with a mild, pleasant honey-like scent.[5]
By understanding the chemical principles behind these common synthetic routes and anticipating the potential pitfalls, you can significantly improve the efficiency, yield, and purity of your substituted phenylacetic acid syntheses.
References
- Google Patents. US4128572A - Process for preparing phenylacetic acid.
- Google Patents. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
- Google Patents. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
- Google Patents. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Rhodium.ws. Synthesis of Phenylacetic Acid. Available from: [Link]
-
Organic Syntheses. phenylacetic acid. Available from: [Link]
-
Wikipedia. Benzyl cyanide. Available from: [Link]
-
Ataman Kimya. BENZYL CYANIDE. Available from: [Link]
-
Quora. What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? Available from: [Link]
-
Sciencemadness Wiki. Benzyl cyanide. Available from: [Link]
-
ResearchGate. Production of 2-phenylacetic acid and phenylacetaldehyde by oxidation of 2-phenylethanol with free immobilized cells of Acetobacter aceti. Available from: [Link]
-
ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification. Available from: [Link]
-
Wikipedia. Arndt–Eistert reaction. Available from: [Link]
-
ResearchGate. Removal of Phenylacetic Acid from Aqueous Streams. Available from: [Link]
-
ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo in... Available from: [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. Available from: [Link]
-
Grokipedia. Arndt–Eistert reaction. Available from: [Link]
-
Wikipedia. Willgerodt rearrangement. Available from: [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]
-
The Hive. Phenylacetic acid another way. Available from: [Link]
-
Study.com. How would you prepare the indicated compound from 2-phenylethanol? Phenylacetaldehyde (C6H5CH2CHO). Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
PubMed. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Available from: [Link]
-
Zeitschrift für Naturforschung. Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Available from: [Link]
-
Frontiers. Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana. Available from: [Link]
-
Filo. 2-Phenylethanol yields what acid upon treatment with cold chromic acid? Available from: [Link]
-
MSU Chemistry. Willgerodt‐Kindler Reac1on. Available from: [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]
-
Organic Syntheses. phenylacetic acid. Available from: [Link]
-
Semantic Scholar. Method for preparing substituted phenylacetic acid. Available from: [Link]
-
ResearchGate. Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]
-
Organic Syntheses. Water-free selective hydrolysis of nitriles into amides using acetaldoxime as the water surrogate with Wilkinson's catalyst. Available from: [Link]
-
Lumen Learning. Hydrolysis of nitriles. Available from: [Link]
-
ResearchGate. Biocatalytic hydrolysis of nitriles. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. homework.study.com [homework.study.com]
- 11. 2-Phenylethanol yields what acid upon treatment with cold chromic acid?.. [askfilo.com]
Reducing side reactions in 4-Fluoro-3-methoxyphenylacetic acid derivatization
Welcome to the technical support center for the derivatization of 4-Fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this valuable building block. Here, we provide troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes.
Troubleshooting Guide: Quick-Find Q&A
This section is designed to provide rapid solutions to common issues observed during the derivatization of 4-Fluoro-3-methoxyphenylacetic acid.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Starting material recovered) | 1. Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the nucleophile (amine or alcohol) to the activated carboxylic acid.[1][2][3]2. Insufficient Activation: The chosen coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid effectively.3. Poor Nucleophile: The amine or alcohol being used might be too weak of a nucleophile. | 1. Switch to a less hindered activating agent: Consider forming the acid chloride first using thionyl chloride or oxalyl chloride.[4][5][6]2. Use a more powerful coupling reagent: Reagents like HATU or HBTU, often used in peptide synthesis, can be more effective for hindered systems.[7]3. Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for potential side reactions.4. For esterifications: Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product (Fischer Esterification).[8] |
| Formation of a Major Byproduct with a Mass of (R-NH-CO-NH-R') | N-Acylurea Formation: This is a classic side reaction when using carbodiimide coupling agents like DCC or EDC. The reactive O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[7][9][10] | 1. Add a coupling additive: Incorporate 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) into your reaction. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive towards the nucleophile.[7][9][10] |
| Product is Contaminated with an Insoluble White Precipitate | Urea Byproduct Precipitation: If using DCC (N,N'-dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) is notoriously insoluble in most organic solvents.[7][11] | 1. Filter the reaction mixture: DCU can typically be removed by simple filtration.2. Switch to a water-soluble carbodiimide: Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[7] |
| Mass Spectrometry Shows a Byproduct with a Loss of a Methyl Group (-14 Da) | Demethylation: The methoxy group can be susceptible to cleavage under certain conditions, particularly with strong acids or Lewis acids at elevated temperatures.[12][13][14] | 1. Avoid harsh acidic conditions: If forming an acid chloride, use milder reagents like oxalyl chloride at room temperature instead of SOCl₂ at high heat.[4][15]2. Use moderate reaction temperatures: High temperatures can promote demethylation.3. Choose alternative activating agents: Carbodiimide coupling or other modern coupling reagents are less likely to cause demethylation compared to methods requiring strong acids.[16] |
| Mass Spectrometry Shows a Byproduct with a Loss of Fluorine and Gain of Hydrogen (-18 Da for F vs. H) | Dehalogenation: While the C-F bond is strong, reductive dehalogenation can occur under certain conditions, such as catalytic hydrogenation or with strong reducing agents.[17][18] | 1. Avoid harsh reductive conditions: If subsequent reaction steps involve reduction, consider protecting the aromatic ring or choosing a chemoselective reducing agent.2. Screen catalysts carefully: If using catalytic methods, be aware that some transition metals can promote dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Why is my amide/ester coupling reaction with 4-Fluoro-3-methoxyphenylacetic acid so sluggish compared to other phenylacetic acids?
A1: The primary reason for the reduced reactivity is steric hindrance imposed by the methoxy group at the ortho position to the acetic acid side chain.[1][3] This bulky group physically blocks the pathway for the incoming nucleophile (the amine or alcohol) to attack the activated carboxylic acid. This increases the activation energy of the reaction, leading to slower conversion rates.
Additionally, the electronic effects of the substituents play a role. The methoxy group is an electron-donating group by resonance, which can slightly decrease the electrophilicity of the carboxyl carbon. Conversely, the fluorine atom is electron-withdrawing inductively, which can increase the acidity of the carboxylic acid but also influences the overall electron density of the aromatic ring.[19][20][21] The interplay of these electronic factors combined with the dominant steric effect contributes to the observed reactivity.[22]
Q2: I'm using EDC to couple my amine, and I'm getting a significant amount of a byproduct that I can't seem to get rid of. What is it and how do I prevent it?
A2: This common byproduct is likely an N-acylurea . This arises from a side reaction inherent to carbodiimide chemistry. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can either react with your amine to form the desired amide or undergo an intramolecular rearrangement to form the very stable and unreactive N-acylurea.[7][9][10]
To prevent this, you should use a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react rapidly with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea and less prone to rearrangement, but it is still sufficiently reactive to readily form an amide with your amine.[10][16]
Recommended Protocol Modification (EDC/HOBt Coupling):
-
Dissolve 4-Fluoro-3-methoxyphenylacetic acid (1 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add your amine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Q3: I want to make the acid chloride of 4-Fluoro-3-methoxyphenylacetic acid. Which reagent is best to avoid side reactions?
A3: For converting carboxylic acids to acid chlorides, common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[6][23] For a substrate like 4-Fluoro-3-methoxyphenylacetic acid, oxalyl chloride is often the preferred reagent.
Here's why:
-
Milder Conditions: Oxalyl chloride reactions can be run at or below room temperature, often with a catalytic amount of DMF.[4] This minimizes the risk of side reactions like demethylation of the sensitive methoxy group, which can occur with SOCl₂ at elevated temperatures.[15]
-
Volatile Byproducts: The byproducts of the oxalyl chloride reaction (CO, CO₂, and HCl) are all gases, which simplifies workup and purification.[4]
Experimental Workflow: Acid Chloride Formation
Caption: Workflow for preparing the acyl chloride of 4-Fluoro-3-methoxyphenylacetic acid.
Q4: Can I perform a Fischer esterification with this acid? What are the key considerations?
A4: Yes, a Fischer esterification is a viable method, especially if you are using a simple, unhindered alcohol. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (like H₂SO₄).[8]
Key Considerations:
-
Equilibrium: The Fischer esterification is a reversible reaction. To drive it to completion, you must use a large excess of the alcohol (often used as the solvent) or remove the water that is formed as a byproduct, for instance, with a Dean-Stark apparatus.[8]
-
Potential for Demethylation: The use of a strong acid catalyst and heat can potentially lead to the demethylation of the methoxy group as a side reaction.[12] It is crucial to use the minimum amount of catalyst necessary and to monitor the reaction temperature and time carefully.
-
Steric Hindrance: While less of a concern with small alcohols like methanol or ethanol, the reaction rate will be significantly slower with bulkier secondary or tertiary alcohols due to the steric hindrance from the ortho-methoxy group.[3]
Decision Tree: Choosing a Derivatization Strategy
Caption: Decision tree for selecting a derivatization method.
References
-
Carbodiimide - Wikipedia. Available at: [Link]
-
Carbodiimides and Additives - Aapptec Peptides. (2021-05-19). Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (2014-02-20). Available at: [Link]
-
Substituent and solvent effects on electronic spectra of some substituted phenoxyacetic acids - PubMed. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Jun;67(2):479-82. Available at: [Link]
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. J. Org. Chem., 2004, 69, 8984-8986. Available at: [Link]
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023-02-17). Available at: [Link]
-
Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides - ResearchGate. Available at: [Link]
-
Thermochemical Factors Affecting the Dehalogenation of Aromatics | Request PDF. Available at: [Link]
-
Dehalogenation - Wikipedia. Available at: [Link]
-
Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride - Brainly.in. (2018-09-04). Available at: [Link]
-
Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC - NIH. Available at: [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024-10-04). Available at: [Link]
-
Sato Endo 2009 Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Available at: [Link]
-
Scheme 3. Top: calculated mechanism for demethylation of anisole.... - ResearchGate. Available at: [Link]
-
(PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates - ResearchGate. (2021-06-08). Available at: [Link]
-
08.09 Activation Substitution of Carboxylic Acids - YouTube. (2019-07-29). Available at: [Link]
-
Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011-07-18). Available at: [Link]
-
Electronic substituent effects in the electron impact mass spectrometry of 2-(arylazo)-4-phenylphenols - PubMed. Rapid Commun Mass Spectrom. 2005;19(18):2563-8. Available at: [Link]
-
Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides - YouTube. (2021-08-20). Available at: [Link]
-
Energetics of Electron Pairs in Electrophilic Aromatic Substitutions - MDPI. Available at: [Link]
-
steric hindrance effect: Topics by Science.gov. Available at: [Link]
-
Acyl chloride - Wikipedia. Available at: [Link]
-
Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. Available at: [Link]
-
Steric effects - Wikipedia. Available at: [Link]
-
preparation of acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021-10-20). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. steric hindrance effect: Topics by Science.gov [science.gov]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. brainly.in [brainly.in]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. peptide.com [peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. Dehalogenation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Electronic substituent effects in the electron impact mass spectrometry of 2-(arylazo)-4-phenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Substituent and solvent effects on electronic spectra of some substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Reaction Monitoring for 4-Fluoro-3-methoxyphenylacetic acid by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 4-fluoro-3-methoxyphenylacetic acid. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Core Concepts: Why TLC is Challenging for Phenylacetic Acids
4-Fluoro-3-methoxyphenylacetic acid is a moderately polar molecule. Its key features relevant to TLC on standard silica gel (a polar stationary phase) are:
-
Carboxylic Acid Group (-COOH): This is the most polar part of the molecule and the primary site of interaction with the silica gel's acidic silanol groups (Si-OH). This strong hydrogen bonding can lead to significant spot tailing or streaking, a common issue with acidic compounds.[1][2]
-
Aromatic Ring & Ether Group: These contribute to the molecule's overall polarity and allow for visualization under UV light.
The goal of reaction monitoring is to observe the disappearance of this starting material and the appearance of a new spot corresponding to the product. Since most reactions involving a carboxylic acid (e.g., esterification, amidation) convert it to a less polar functional group, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[3][4]
Experimental Workflow & Protocols
Protocol 1: Standard TLC Setup for Reaction Monitoring
This protocol details the steps for monitoring a typical reaction, such as the conversion of 4-fluoro-3-methoxyphenylacetic acid to its ethyl ester.
1. Chamber Preparation & Saturation:
- Add the chosen mobile phase to the developing chamber to a depth of ~0.5 cm.
- Place a piece of filter paper against the inside wall of the chamber, ensuring it is saturated with the mobile phase.
- Close the chamber and allow it to equilibrate for at least 15-20 minutes. This saturates the chamber atmosphere with solvent vapors, which is critical for reproducible Rf values and preventing uneven solvent fronts.
2. Sample Preparation:
- Starting Material (SM): Dissolve a small amount of 4-fluoro-3-methoxyphenylacetic acid in a suitable solvent (e.g., ethyl acetate, methanol, or the reaction solvent) to create a ~1 mg/mL solution.
- Reaction Mixture (R): Withdraw a small aliquot from your reaction vessel using a glass capillary. Dilute it in a separate vial with a suitable solvent.
- Co-spot (C): This is a crucial diagnostic lane. In a clean vial, mix a small amount of your starting material solution with your diluted reaction mixture solution.
3. TLC Plate Spotting:
- Using a pencil (never a pen, as ink will run[5]), gently draw a baseline ~1 cm from the bottom of the silica plate.
- Using separate glass capillaries, spot the SM, R, and C solutions onto the baseline, leaving space between them. Make the spots as small as possible.
- To apply more sample without creating a large spot, allow the solvent to fully evaporate between applications.[5][6]
4. Plate Development:
- Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the mobile phase.[5]
- Allow the solvent front to travel up the plate until it is ~1 cm from the top edge.
- Remove the plate and immediately mark the solvent front with a pencil.
5. Visualization & Analysis:
- UV Light: First, examine the dried plate under a short-wave (254 nm) UV lamp.[7][8] Aromatic compounds like the starting material and product will appear as dark spots. Circle these spots with a pencil.
- Chemical Staining: If spots are faint or not visible, use a chemical stain (see Table 1). A stain specific for carboxylic acids, like Bromocresol Green, is highly recommended.[9][10] This will visualize the starting material as a distinct yellow spot on a blue background, confirming its identity.
- Interpretation: Compare the lanes. The starting material spot in the 'R' lane should diminish over time, while a new spot (the product) with a higher Rf appears. The 'C' lane will show both spots distinctly separated if the mobile phase is appropriate. If they appear as a single elongated spot or "snowman," the reaction is likely complete.[11]
Workflow Diagram
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when running TLC for 4-fluoro-3-methoxyphenylacetic acid.
Q1: My starting material spot is a long, vertical streak, not a round spot. What's wrong?
-
Answer: This is the most common problem with carboxylic acids on silica TLC plates and is known as "streaking" or "tailing."[1][12]
-
Solutions:
-
Modify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of acid).[1][2] This acidic additive protonates the silica surface and the carboxylate anion, minimizing the strong interaction and resulting in sharper, more compact spots.
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture and starting material.[6][12]
-
Check Solubility: Ensure your compound is fully dissolved in the spotting solvent. If it crashes out on the plate, it will streak.
-
Q2: I can't see any spots on my plate after development.
-
Answer: This can happen for several reasons.
-
Cause 1: Insufficient Concentration. Your sample may be too dilute.[5][6]
-
Cause 2: Non-UV Active Product. While the starting material is UV active, your product might not be, or its absorbance is weak.
-
Cause 3: Volatility. The compound may have evaporated from the plate, especially if excessive heat was used for drying or visualization.[6]
-
-
Solutions:
-
Re-spot: Spot the sample multiple times in the same location, ensuring the solvent dries completely between each application to build up the concentration.[5][6]
-
Use a Chemical Stain: This is the most reliable solution. A broad-spectrum stain like p-Anisaldehyde or Phosphomolybdic Acid (PMA) will visualize most organic compounds.[9] Using a specific stain like Bromocresol Green can selectively confirm the presence or absence of your acidic starting material.[9][10]
-
Q3: All my spots are clumped together at the bottom of the plate (low Rf).
-
Answer: Your mobile phase is not polar enough to move the compounds up the plate.
-
Cause: The components of your mixture have a stronger affinity for the polar stationary phase (silica) than for the nonpolar mobile phase.
-
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate. For a dichloromethane/methanol system, you would increase the methanol.[6] For example, move from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc.
-
Q4: All my spots ran to the top of the plate near the solvent front (high Rf).
-
Answer: Your mobile phase is too polar.
-
Cause: The compounds have a much higher affinity for the mobile phase than the stationary phase, so they travel with the solvent front without being retained or separated.
-
-
Solution:
-
Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your mobile phase.[6] For example, if you used 1:1 Hexane:EtOAc, try 4:1 Hexane:EtOAc.
-
Q5: What is a good starting mobile phase for this compound?
-
Answer: A good starting point for separating a moderately polar carboxylic acid from its likely less-polar products is a mixture of a nonpolar and a moderately polar solvent.
-
Recommended Starting Systems:
-
7:3 Hexane / Ethyl Acetate (+ 0.5% Acetic Acid)
-
95:5 Dichloromethane / Methanol (+ 0.5% Acetic Acid)
-
-
Adjust the ratios based on the results from your first plate to achieve an Rf of ~0.3-0.4 for the starting material, which usually provides a good window for separation.[3]
-
Q6: Why is the co-spot lane so important?
-
Answer: The co-spot is a critical internal standard. It definitively confirms the identity of the starting material spot in your reaction lane. If your product has an Rf value very close to your starting material, the co-spot lane will reveal if you have two distinct spots or a single spot, preventing misinterpretation of the reaction's progress.
Illustrative Polarity Change
The fundamental principle of using TLC for reaction monitoring is the change in polarity from reactant to product.
Caption: Change in structure and polarity from reactant to product.
Summary of TLC Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel 60 F254 plates | Standard, polar support. The F254 indicator allows for visualization by UV quenching. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Start at a 7:3 or 95:5 ratio, respectively. Adjust polarity as needed. |
| Mobile Phase Additive | 0.5-1% Acetic or Formic Acid | Crucial for this compound. Prevents streaking by minimizing interaction with silica.[1][2] |
| Primary Visualization | UV Light (254 nm) | Non-destructive and quick for visualizing the aromatic ring system.[7][8] |
| Secondary Visualization | Bromocresol Green Stain | Specific for Acids. Stains the starting material yellow on a blue background. Confirms presence/absence.[9][10] |
| p-Anisaldehyde Stain | General Purpose. Stains a wide variety of functional groups with different colors. Requires heating.[9][11] | |
| Phosphomolybdic Acid (PMA) | General Purpose. Stains most organic compounds dark green/blue on a light green background. Requires heating.[8][9] |
References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Online] Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Online] Available at: [Link]
-
Chem-Center. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Online] Available at: [Link]
-
Mohamed, M. E., et al. (2001). Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii. Journal of Bacteriology, 183(18), 5469–5478. [Online] Available at: [Link]
-
ResearchGate. (2018). TLC tailing and carboxylic acid?. [Online] Available at: [Link]
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Online] Available at: [Link]
-
The Organic Chemistry Channel. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Online] Available at: [Link]
-
ResearchGate. (2013). TLC bioautography of (A) phenylacetic acid and (B) metalaxyl against mycelial growth of Phytophthora capsici. [Online] Available at: [Link]
-
Journal of Chemical Education. (2016). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Online] Available at: [Link]
-
Reddit. (2023). carboxylic acid solubity + TLC analysis. [Online] Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Online] Available at: [Link]
-
EPFL. TLC Visualization Reagents. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. silicycle.com [silicycle.com]
- 7. Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. epfl.ch [epfl.ch]
- 11. Chromatography [chem.rochester.edu]
- 12. microbiozindia.com [microbiozindia.com]
Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-3-methoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis, with a specific focus on optimizing catalyst loading. The information provided herein is grounded in established catalytic principles and practical laboratory experience to ensure you can achieve robust and reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.
Why is my reaction yield of 4-Fluoro-3-methoxyphenylacetic acid significantly lower than expected?
Low yields are a frequent challenge in cross-coupling reactions. The root cause often lies in suboptimal catalyst activity or competing side reactions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The active catalytic species, typically Pd(0), may not be generated efficiently from the precatalyst, or it may be degrading too quickly.
-
Solution:
-
Pre-catalyst Reduction: Ensure proper in situ generation of the active Pd(0) catalyst. The choice of base and solvent can be critical for this step. For instance, in Suzuki-Miyaura couplings, a common route for this synthesis, the base plays a crucial role in the transmetalation step and the overall catalytic cycle.[1][2]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered or electron-rich substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote efficient reductive elimination.[1]
-
Catalyst Loading: While it might seem counterintuitive, simply increasing the catalyst loading is not always the best solution and can sometimes lead to increased side products.[3] A systematic screening of catalyst loading is recommended (see Protocol 1).
-
-
-
Competing Side Reactions: Homocoupling of the boronic acid starting material or decomposition of the starting materials can significantly reduce the yield of the desired product.
-
Solution:
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions. However, this may also slow down the desired reaction, so a careful optimization is needed.
-
Base Strength and Stoichiometry: Using a weaker base or a stoichiometric amount can minimize the decomposition of base-sensitive functional groups on your substrates.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.
-
-
-
Poor Substrate Quality: Impurities in the starting materials (e.g., aryl halides or boronic acids) can poison the catalyst.
-
Solution:
-
Purification of Starting Materials: Recrystallize or chromatograph your starting materials to remove any potential catalyst poisons.
-
Moisture Content: Boronic acids are prone to dehydration to form boroxines. While some water can be beneficial in Suzuki couplings, excess water can lead to hydrolysis of the boronic acid. Ensure your solvents are appropriately dried.
-
-
My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction often points to catalyst deactivation.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization.
-
Solution:
-
Add More Ligand: In some cases, adding a small amount of fresh ligand to the reaction mixture can help regenerate the active catalyst by breaking up palladium aggregates.
-
Lower Catalyst Concentration: High concentrations of the catalyst can sometimes promote bimolecular decomposition pathways. Reducing the catalyst loading might paradoxically improve its lifetime.[4]
-
Heterogeneous Catalysts: Consider using a supported palladium catalyst, which can offer greater stability and easier removal, although they may exhibit lower activity.[5]
-
-
-
Product Inhibition: The product itself may coordinate to the palladium center, inhibiting further catalytic turnover.
-
Solution: This is a more challenging issue to resolve. If suspected, it may be necessary to run the reaction at a lower conversion and isolate the product, then subject the remaining starting material to a fresh reaction.
-
I am observing significant amounts of impurities in my crude product. How can I improve the selectivity?
Poor selectivity is often a result of side reactions or using a non-optimal catalytic system.
Potential Causes & Solutions:
-
Homocoupling: As mentioned earlier, the boronic acid can couple with itself.
-
Solution: This is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Solution: Use a non-protic solvent and ensure all reagents are dry.
-
-
Hydrolysis of the Carboxylic Acid Group: If the synthesis involves a precursor that is later hydrolyzed to the final acid, incomplete hydrolysis will lead to impurities.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-Fluoro-3-methoxyphenylacetic acid.
Q1: What is a typical catalyst loading for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid?
A: For many palladium-catalyzed cross-coupling reactions, a catalyst loading in the range of 0.5 to 2 mol% is a common starting point.[5] However, for process optimization and to minimize residual palladium in the final product, loadings at the parts-per-million (ppm) level are often targeted in industrial settings.[8] It is highly recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction conditions.
Q2: Which palladium catalyst is best for this synthesis?
A: The "best" catalyst depends on the specific cross-coupling reaction being employed. For Suzuki-Miyaura couplings, common and effective precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] The choice of ligand is often more critical than the palladium source. Buchwald and Hartwig have developed a range of highly effective biarylphosphine ligands that are commercially available and have shown broad applicability.[9]
Q3: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also detect the formation of byproducts.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are powerful for identifying the product and any impurities.[6][7][11]
Q4: What are the key safety considerations for this synthesis?
A:
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
Bases: Strong bases like sodium or potassium hydroxide are corrosive.
III. Experimental Protocols & Data
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a Suzuki-Miyaura coupling to synthesize a precursor to 4-Fluoro-3-methoxyphenylacetic acid.
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluoro-3-methoxybenzene)
-
Appropriate boronic acid or ester
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard for GC or HPLC analysis
Procedure:
-
Set up a series of reaction vials, each containing the aryl halide (1 mmol), boronic acid (1.2 mmol), base (2 mmol), and solvent (5 mL).
-
To each vial, add a different amount of the palladium precatalyst and ligand, maintaining a constant Pd:ligand ratio (typically 1:2). The catalyst loadings to be screened could be, for example: 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol%.
-
Degas each vial by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by taking aliquots at specific time points (e.g., 1h, 2h, 4h, 8h, 24h) and analyzing them by HPLC or GC with an internal standard to determine the yield.
-
Plot the yield versus catalyst loading at a fixed time point to identify the lowest catalyst loading that provides a high yield in a reasonable timeframe.
Table 1: Example Data for Catalyst Loading Screen
| Catalyst Loading (mol%) | Yield after 4h (%) | Yield after 24h (%) |
| 1.0 | 95 | >99 |
| 0.5 | 92 | >99 |
| 0.1 | 85 | 98 |
| 0.05 | 70 | 95 |
| 0.01 | 45 | 80 |
This is example data and actual results may vary.
IV. Visualizing the Catalytic Process
The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common method for forming the C-C bond in the synthesis of 4-Fluoro-3-methoxyphenylacetic acid precursors.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
V. References
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
-
Sonawane, S. A., & Pore, D. M. (2023). Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Gevorgyan, V., & Kanan, M. W. (Eds.). (2021). Contemporary Catalysis: A Practical Approach. Wiley.
-
U.S. Environmental Protection Agency. (2022). Analytical Method Summaries. Retrieved from [Link]
-
Zhang, Y., & Reilly, J. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(15), 2046-2054. [Link]
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2007). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Organic Letters, 9(17), 3213–3216.
-
Shibasaki, M., & Trost, B. M. (Eds.). (2002). Asymmetric Catalysis. Wiley.
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
-
Wolska, L., & Samek, L. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Enantiomers of 4-Fluoro-3-methoxyphenylacetic acid Derivatives
Introduction
Welcome to the Technical Support Center for the chiral resolution of 4-Fluoro-3-methoxyphenylacetic acid (FMPA) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these critical enantiomers. The principles and protocols discussed herein are grounded in established stereochemistry and chromatographic theory, offering a robust framework for your experimental design and execution.
The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to resolve and isolate a single, desired enantiomer is paramount in drug discovery and development. This center will address the most common and effective techniques for resolving FMPA derivatives: Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral resolution of 4-Fluoro-3-methoxyphenylacetic acid derivatives.
Q1: What are the primary methods for resolving racemic 4-Fluoro-3-methoxyphenylacetic acid derivatives?
A1: The three most common and effective methods are:
-
Diastereomeric Salt Crystallization: A classical and often scalable method that involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[3]
-
Enzymatic Resolution: A highly selective method that employs enzymes, typically lipases, to catalyze a reaction (e.g., esterification) on one enantiomer at a much faster rate than the other, allowing for their separation.[4][5]
Q2: How do I choose the best resolution method for my specific FMPA derivative?
A2: The choice of method depends on several factors, including the scale of the resolution, the available equipment, and the specific properties of your derivative.
-
For large-scale (gram to kilogram) separations, diastereomeric salt crystallization is often the most cost-effective approach.[6]
-
For analytical and small-scale preparative work, chiral HPLC offers rapid method development and high purity.[3]
-
When high enantioselectivity is required and other methods fail, enzymatic resolution can be a powerful alternative.[7]
A preliminary screening of all three methods is often the most efficient approach to identify the optimal conditions.
Q3: What analytical technique is most suitable for determining the enantiomeric excess (e.e.) of my resolved product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[8] It provides a direct measure of the ratio of the two enantiomers by separating them and allowing for the quantification of their respective peak areas.
Section 2: Troubleshooting Guide: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a powerful technique but can present several challenges. This guide provides solutions to common issues.
Issue 1: No crystal formation or precipitation.
Q: I've mixed my racemic FMPA derivative with the chiral resolving agent, but no salt is precipitating. What should I do?
A: This is a common issue that often relates to solubility and supersaturation.
Troubleshooting Steps:
-
Verify Supersaturation: The solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration.[9]
-
Solvent Screening: The chosen solvent may be too effective at dissolving both diastereomeric salts. A systematic screening of solvents with varying polarities is crucial.[10][11] Common starting points include alcohols (methanol, ethanol), ketones (acetone), and their mixtures with water or anti-solvents like hexanes.[10]
-
Induce Crystallization:
-
Optimize Temperature: Lowering the temperature will decrease the solubility of the salts and may promote crystallization. Employ a slow and controlled cooling rate to encourage the formation of high-purity crystals.[10]
Issue 2: The product is "oiling out" instead of crystallizing.
Q: Instead of forming crystals, my product is separating as a liquid phase. How can I prevent this?
A: "Oiling out" occurs when the solute's solubility is exceeded to a great extent, or the crystallization temperature is above the melting point of the solvated salt.[10]
Troubleshooting Steps:
-
Reduce Supersaturation: Begin with a more dilute solution.[10]
-
Slow Down Cooling: A rapid temperature drop can lead to oiling. Use a slower, more controlled cooling ramp.
-
Gradual Anti-Solvent Addition: If using an anti-solvent, add it very slowly to the solution with good agitation.[10]
-
Increase Crystallization Temperature: If possible, select a solvent system that allows for crystallization at a higher temperature, ensuring it is below the melting point of the salt.[10]
Issue 3: Low diastereomeric excess (d.e.) of the crystallized salt.
Q: After crystallization, the d.e. of my product is low. How can I improve the selectivity?
A: Low d.e. indicates poor discrimination between the two diastereomeric salts in the chosen solvent system.
Troubleshooting Steps:
-
Systematic Solvent Screening: This is the most critical step. The goal is to find a solvent where one diastereomer is significantly less soluble than the other.[6][9]
-
Optimize Resolving Agent Stoichiometry: While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt.[10]
-
Recrystallization: A second crystallization of the enriched salt, potentially in a different solvent system, can significantly enhance the diastereomeric excess.
-
Control Cooling Rate: A slower cooling rate provides more time for the less soluble diastereomer to selectively crystallize, leaving the more soluble one in the mother liquor.[9]
Experimental Protocol: Diastereomeric Salt Crystallization
A general protocol for diastereomeric salt crystallization is as follows:
-
Salt Formation: In a suitable flask, dissolve the racemic 4-Fluoro-3-methoxyphenylacetic acid derivative and 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating until a clear solution is obtained.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding an anti-solvent dropwise or placing the solution in a refrigerator or freezer.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess by chiral HPLC or NMR spectroscopy.
-
Liberation of the Free Acid: Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid.
-
Extraction: Extract the enantiomerically enriched FMPA derivative with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.[12]
Visualization: Diastereomeric Crystallization Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 3: Troubleshooting Guide: Chiral HPLC
Chiral HPLC is a highly effective method for both analytical and preparative separations. However, achieving baseline resolution can be challenging.
Issue 1: Poor or no separation of enantiomers.
Q: I am injecting my racemic FMPA derivative, but I'm seeing only one peak or two poorly resolved peaks. What should I do?
A: Achieving separation on a chiral stationary phase (CSP) is highly dependent on the interactions between the analyte and the CSP.
Troubleshooting Steps:
-
Screen Different CSPs: There is no universal chiral column. Screening a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) is the most effective approach.[13] For acidic compounds like FMPA derivatives, columns with cellulose or amylose derivatives are often a good starting point.[14]
-
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.[15]
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is also a critical parameter for acidic compounds.[16]
-
Additives: The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution.[15]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase the selectivity and improve resolution. Conversely, increasing the temperature can improve efficiency and peak shape.[17]
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates, as this can increase the interaction time with the stationary phase.[17]
Issue 2: Poor peak shape (tailing or fronting).
Q: My peaks are not symmetrical. How can I improve the peak shape?
A: Poor peak shape is often due to secondary interactions or column overloading.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of silanol groups on the silica support and reduce peak tailing.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try reducing the injection volume or the sample concentration.
-
Check for Column Contamination: Strongly retained impurities from previous injections can affect peak shape. Flushing the column with a strong solvent may be necessary.[18]
Issue 3: Irreproducible retention times.
Q: My retention times are shifting between injections. What could be the cause?
A: Retention time instability is often due to insufficient column equilibration or changes in the mobile phase composition.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times. Ensure at least 10-20 column volumes of the mobile phase have passed through the column before starting your analysis.[17]
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. In normal phase, even small amounts of water can significantly affect retention times.[19]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[17]
Data Presentation: Chiral HPLC Screening Parameters
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Mobile Phase | Potential Additives |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane/Isopropanol | Trifluoroacetic Acid (TFA) |
| Reversed Phase | Acetonitrile/Water | Formic Acid or Acetic Acid | |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane/Ethanol | Trifluoroacetic Acid (TFA) |
| Reversed Phase | Methanol/Water | Ammonium Acetate | |
| Protein-Based (e.g., AGP, HSA) | Reversed Phase | Aqueous Buffer/Acetonitrile | pH adjustment |
Visualization: Chiral HPLC Method Development
Caption: Decision tree for chiral HPLC method development.
Section 4: Troubleshooting Guide: Enzymatic Resolution
Enzymatic resolution offers high selectivity but requires careful optimization of reaction conditions.
Issue 1: Low or no enantioselectivity.
Q: My enzyme is not selectively reacting with one enantiomer. How can I improve the enantioselectivity?
A: The selectivity of an enzyme is highly dependent on the reaction environment and the enzyme itself.
Troubleshooting Steps:
-
Enzyme Screening: The inherent selectivity of the enzyme for your substrate is the most critical factor. Screen a panel of different lipases (e.g., from Candida antarctica, Candida rugosa, Rhizomucor miehei) to find the most selective one.[4][7]
-
Optimize Reaction Conditions:
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity. Screen a range of non-polar organic solvents.
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.
-
pH (for hydrolysis): If performing a hydrolysis reaction, the pH of the aqueous phase is critical and should be optimized.
-
-
Substrate Modification: While more advanced, modifying the ester group of the FMPA derivative can sometimes improve the fit in the enzyme's active site and enhance selectivity.[7]
Issue 2: Slow reaction rate.
Q: The enzymatic resolution is proceeding very slowly. How can I increase the reaction rate?
A: Slow reaction rates can be due to enzyme inhibition or suboptimal conditions.
Troubleshooting Steps:
-
Increase Enzyme Loading: A higher concentration of the enzyme will generally lead to a faster reaction rate.
-
Optimize Temperature: Increase the temperature to the optimal range for the specific enzyme being used. Be mindful that excessively high temperatures can denature the enzyme.
-
Water Content (for esterification): In an organic solvent, a small amount of water is often necessary for enzyme activity. However, too much water can promote the reverse hydrolysis reaction. The water content should be carefully optimized.
-
Remove Inhibitory Byproducts: In some reactions, the products can inhibit the enzyme. In situ removal of a byproduct (e.g., using molecular sieves to remove water in an esterification) can drive the reaction forward.
Issue 3: Difficulty in separating the product from the unreacted starting material.
Q: After the enzymatic reaction, I'm struggling to separate the esterified product from the remaining unreacted acid. What are my options?
A: The difference in chemical properties between the ester and the carboxylic acid allows for straightforward separation.
Troubleshooting Steps:
-
Liquid-Liquid Extraction:
-
Acidify the reaction mixture slightly if necessary.
-
Extract the mixture with an aqueous basic solution (e.g., sodium bicarbonate). The unreacted carboxylic acid will be deprotonated and move to the aqueous layer, while the ester product will remain in the organic layer.
-
Separate the layers and then acidify the aqueous layer to recover the unreacted acid.
-
-
Chromatography: Standard silica gel column chromatography can also be used to separate the more polar carboxylic acid from the less polar ester.
Experimental Protocol: Enzymatic Resolution via Esterification
A typical protocol for the enzymatic resolution of an FMPA derivative is as follows:
-
Reaction Setup: In a flask, dissolve the racemic 4-Fluoro-3-methoxyphenylacetic acid derivative and an alcohol (e.g., n-butanol) in an organic solvent (e.g., heptane or toluene).
-
Enzyme Addition: Add the lipase (often immobilized on a solid support for easy removal) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at the optimized temperature and monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining acid and the formed ester.
-
Reaction Quench: When the desired conversion (often close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Workup and Separation: Separate the resulting ester from the unreacted acid using liquid-liquid extraction or column chromatography as described above.
Visualization: Enzymatic Resolution Process
Caption: Workflow for enzymatic resolution via esterification.
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. BenchChem.
- APC. (n.d.).
- Alfa Chemistry. (n.d.).
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
- Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE. BenchChem.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
- Lei, Y., et al. (2020).
- Horváth, Z., et al. (n.d.).
- Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Estévez-Danta, A., et al. (2015). Enzymatic Kinetic Resolution of Racemic Ibuprofen: Past, Present and Future. PubMed.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- ResearchGate. (2025). Enzymatic resolution of naproxen | Request PDF.
- ResearchGate. (2025). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future.
- BenchChem. (2025).
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Chemical Communications (RSC Publishing). (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. BenchChem.
- STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
- Wang, Y., et al. (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. PMC - NIH.
- Organic & Biomolecular Chemistry (RSC Publishing). (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.
- MDPI. (n.d.). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. MDPI.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. BenchChem.
- BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?.
- HPLC. (n.d.). Daicel and ChromTech columns. HPLC.
- MDPI. (n.d.).
- Phenomenex. (n.d.).
- Phenomenex. (n.d.). The Chiral Notebook. Phenomenex.
- Analytics-Shop. (n.d.). 19525 - HPLC Column CHIRALPAK® AD-3, 250 x 4,6 mm, 3 µm. Analytics-Shop.
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- PMC - NIH. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid = 99 HPLC 452-14-2. Sigma-Aldrich.
- SIELC. (n.d.). Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. SIELC.
- MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo.
- PubChem. (n.d.). 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. PubChem.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetic acid ReagentPlus®, 99 Homoanisic acid. Sigma-Aldrich.
- Semantic Scholar. (2022, December 17). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar.
- PubChem. (n.d.). Methoxyphenylacetic acid | C9H10O3 | CID 107202. PubChem.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. approcess.com [approcess.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phenomenex.com [phenomenex.com]
- 14. ChromTech and Daicel HPLC columns [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stabilizing 4-Fluoro-3-methoxyphenylacetic Acid During Experimental Workup
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with 4-Fluoro-3-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. Our focus is on preventing its decomposition during common workup procedures, ensuring the integrity and purity of your final product.
Understanding the Instability of 4-Fluoro-3-methoxyphenylacetic Acid
4-Fluoro-3-methoxyphenylacetic acid possesses two key structural features that can contribute to its degradation under certain workup conditions: a methoxy group on the phenyl ring and a carboxylic acid moiety. The interplay of these groups can lead to unwanted side reactions, primarily acid-catalyzed ether cleavage and, to a lesser extent, decarboxylation at elevated temperatures.
The methoxy group, an ether linkage, is susceptible to cleavage under strong acidic conditions.[1][2] This reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack.[2] The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the phenyl ring can influence the electronic density of the ring and the stability of potential intermediates, thereby affecting the rate of degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a lower than expected yield and potential impurities after my acidic workup. What could be the cause?
A1: The most likely cause of yield loss and impurity formation during acidic workup is the acid-catalyzed cleavage of the methoxy group. This reaction is often accelerated by the use of strong acids and elevated temperatures. The resulting phenolic compound is an impurity that can be difficult to remove.
Troubleshooting Steps:
-
Choice of Acid: Avoid using strong, non-volatile acids like sulfuric acid for pH adjustment. Opt for weaker organic acids like acetic acid or carefully controlled additions of dilute hydrochloric acid.
-
Temperature Control: Perform all acidic steps at or below room temperature. If the reaction needs to be quenched with acid, do so in an ice bath to dissipate any exothermic effects.
-
Minimize Exposure Time: Do not let your compound remain in a strongly acidic solution for extended periods. Proceed with extraction and isolation as efficiently as possible.
Preventative Measures:
-
Biphasic Workup: If possible, perform the neutralization and extraction in a two-phase system (e.g., ethyl acetate and a buffered aqueous solution) to minimize the time the organic product is in direct contact with the acidic aqueous phase.
-
Use of a Buffered System: Instead of a strong acid, consider using a buffered solution (e.g., a citrate or acetate buffer) to adjust the pH to the desired range for extraction.
Q2: During the final crystallization step, I'm getting an oil instead of solid crystals. How can I resolve this?
A2: "Oiling out" during crystallization is a common issue that can be caused by several factors, including residual impurities, a supersaturated solution, or too rapid cooling.
Troubleshooting Steps:
-
Re-dissolve and Re-crystallize: If an oil forms, try reheating the solution to dissolve the oil completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool more slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure 4-Fluoro-3-methoxyphenylacetic acid to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Solvent System Adjustment: If you are using a mixed solvent system, you may need to adjust the ratio of the solvents. "Oiling out" can sometimes occur if the anti-solvent is added too quickly or if the initial concentration of the compound is too high.
Q3: I suspect my sample of 4-Fluoro-3-methoxyphenylacetic acid has degraded. What analytical methods can I use to confirm this and identify the impurities?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique to assess the purity of your compound and identify any degradation products.[3][4]
Key Analytical Techniques:
-
HPLC with UV Detection: This is a standard method for quantifying the purity of aromatic compounds. A reversed-phase C18 column is typically suitable. By comparing the chromatogram of your sample to a reference standard, you can determine the percentage of the main component and detect any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of a mass spectrometer. LC-MS can provide the molecular weights of any impurities, which is invaluable for identifying their structures.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If you suspect the presence of volatile impurities, GC-MS is an excellent analytical tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about your compound and any significant impurities present.
Workflow for Impurity Identification:
Caption: Workflow for the identification of degradation products.
Recommended Workup and Purification Protocol
This protocol is designed to minimize the risk of decomposition of 4-Fluoro-3-methoxyphenylacetic acid.
Step-by-Step Methodology:
-
Quenching and Neutralization (If applicable):
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of a weak acid (e.g., 1 M acetic acid) with vigorous stirring to neutralize the reaction mixture. Monitor the pH to avoid strongly acidic or basic conditions.
-
-
Extraction:
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.
-
-
Crystallization:
-
Choose a suitable solvent system for recrystallization. A mixed solvent system of a good solvent (e.g., ethyl acetate, ethanol) and a poor solvent (e.g., hexanes, water) is often effective.
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Experimental Workflow Diagram:
Caption: Recommended workup and purification workflow.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Acid for pH Adjustment | Dilute acetic acid or buffered solution | Minimizes risk of acid-catalyzed ether cleavage.[2] |
| Temperature for Acidic Steps | 0-25 °C | Reduces the rate of potential degradation reactions. |
| Extraction Solvent | Ethyl acetate or Dichloromethane | Good solubility for the product and immiscible with water. |
| Recrystallization Solvents | Ethyl acetate/Hexanes or Ethanol/Water | Allows for effective purification by crystallization. |
References
-
Chemical Methodologies. (2019). Development and validation of a stability-indicating HPLC method for the determination of warfarin sodium in bulk and pharmaceutical dosage form. URL: [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. URL: [Link]
-
MDPI. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. URL: [Link]
-
Organic Chemistry Portal. (2025). Alcohol or phenol synthesis by ether cleavage. URL: [Link]
-
PMC. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. URL: [Link]
-
PubMed. (2014). Kinetics and quantitative structure-activity relationship study on the degradation reaction from perfluorooctanoic acid to trifluoroacetic acid. URL: [Link]
-
PubMed. (2023). A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms. URL: [Link]
-
ResearchGate. (2025). Anaerobic degradation of phenylacetic acid by mixed and pure cultures. URL: [Link]
-
The NIST WebBook. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. URL: [Link]
-
Wikipedia. (n.d.). Protecting group. URL: [Link]
-
Wiley Online Library. (2024). Reactions of Ethers: Acidic Cleavage. URL: [Link]
- Przemysław Zalewski, et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 70 No. 4 pp. 731ñ738.
Sources
Validation & Comparative
A Researcher's Guide to Differentiating the Biological Activity of 4-Fluoro-3-methoxyphenylacetic Acid and 3-Fluoro-4-methoxyphenylacetic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced differences imparted by subtle structural changes is paramount. The isomeric pair of 4-Fluoro-3-methoxyphenylacetic acid and 3-Fluoro-4-methoxyphenylacetic acid presents a classic case of how the simple transposition of fluoro and methoxy substituents on a phenylacetic acid scaffold can potentially lead to divergent biological activities. This guide provides a framework for the comparative analysis of these two compounds, offering theoretical context, detailed experimental protocols, and the structural basis for potential differences in their pharmacological profiles.
The Critical Role of Substituent Positioning
The phenylacetic acid core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities. The introduction of fluorine and methoxy groups can significantly alter the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[1]
-
Fluorine: Due to its high electronegativity and small size, fluorine can modulate a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets.[2] Its presence can lead to enhanced potency and improved pharmacokinetic profiles.[2]
-
Methoxy Group: The methoxy group, an electron-donating substituent, can also influence the electronic environment of the phenyl ring and participate in hydrogen bonding, affecting target interaction and metabolic pathways.
The differential placement of these two groups in 4-Fluoro-3-methoxyphenylacetic acid and 3-Fluoro-4-methoxyphenylacetic acid creates distinct electronic and steric environments, which can translate into differences in their biological activity. For instance, the acidity of the carboxylic acid moiety and the molecule's overall lipophilicity will be subtly different, potentially affecting cell permeability and interaction with target enzymes.
Physicochemical Properties: A Side-by-Side Comparison
A foundational step in comparing these isomers is to examine their fundamental physicochemical properties. These characteristics can provide initial clues into their potential behavior in biological systems.
| Property | 4-Fluoro-3-methoxyphenylacetic acid | 3-Fluoro-4-methoxyphenylacetic acid |
| CAS Number | 946713-86-6 | 452-14-2 |
| Molecular Formula | C₉H₉FO₃ | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol | 184.16 g/mol |
| Melting Point | Not Reported | 111-113 °C |
| Predicted pKa | Not Reported | 4.25 ± 0.10 |
Potential Biological Activities and Targets
Based on the activities of structurally related phenylacetic acid derivatives, several potential biological targets and activities can be postulated for these two isomers. A comparative investigation into these areas could reveal significant differences.
-
Enzyme Inhibition: Phenylacetic acid derivatives have been explored as inhibitors of various enzymes.
-
Lipoxygenases (LOXs): These enzymes are involved in inflammatory pathways. Esters of 4-methoxyphenylacetic acid have demonstrated inhibitory activity against 15-lipoxygenase (15-SLO).[1]
-
Monoacylglycerol Lipase (MAGL): 3-methoxyphenylacetic acid has been used as a starting material for potent MAGL inhibitors, which are of interest for treating neurodegenerative diseases and inflammation.[1]
-
Cyclooxygenases (COX): Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2.
-
-
Ion Channel Modulation: Derivatives of phenylacetamide have been synthesized and evaluated as voltage-dependent sodium channel blockers, suggesting potential applications in neuropathic pain and epilepsy.
-
Anticancer Activity: Some phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.
Experimental Protocols for Comparative Analysis
To empirically determine the differential activities of 4-Fluoro-3-methoxyphenylacetic acid and 3-Fluoro-4-methoxyphenylacetic acid, a series of in vitro assays are recommended. The following are detailed, step-by-step protocols for key experiments.
Cytotoxicity Assessment: MTS Assay
The MTS assay is a colorimetric method to assess cell viability and cytotoxicity. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.
Protocol: MTS Assay for Cytotoxicity [1][3][4]
-
Cell Preparation:
-
Seed cells (e.g., a relevant cancer cell line like PC3 or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of 4-Fluoro-3-methoxyphenylacetic acid and 3-Fluoro-4-methoxyphenylacetic acid in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTS Reagent Addition:
-
Prepare the MTS solution according to the manufacturer's instructions, often by mixing the MTS reagent with an electron coupling agent (PES).
-
Add 20 µL of the prepared MTS solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound using non-linear regression analysis.
-
Caption: Workflow for the MTS cytotoxicity assay.
Enzyme Inhibition: Lipoxygenase (LOX) Assay
This assay measures the ability of the compounds to inhibit the activity of lipoxygenase, which catalyzes the peroxidation of linoleic acid, leading to an increase in absorbance at 234 nm.
Protocol: Lipoxygenase Inhibition Assay [5][6]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 1000 U/mL) in 0.2 M borate buffer (pH 9.0).
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in 0.2 M borate buffer.
-
Test Compounds: Prepare stock solutions of the two isomers in DMSO and dilute them to various concentrations in the borate buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 10 µL of the test compound solution (or DMSO for control) to each well.
-
Add 180 µL of the enzyme solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for each isomer.
-
Caption: Lipoxygenase (LOX) inhibition assay workflow.
Synthesis of Isomers
The ability to synthesize both isomers is crucial for their comparative study. The following are generalized synthetic routes based on common organic chemistry principles.
Synthesis of 4-Fluoro-3-methoxyphenylacetic acid
A plausible synthetic route starts from 4-fluoro-3-methoxytoluene, involving benzylic bromination followed by cyanation and subsequent hydrolysis.
Caption: Synthetic pathway for 4-Fluoro-3-methoxyphenylacetic acid.
Synthesis of 3-Fluoro-4-methoxyphenylacetic acid
Similarly, 3-fluoro-4-methoxyphenylacetic acid can be synthesized from 3-fluoro-4-methoxytoluene.
Caption: Synthetic pathway for 3-Fluoro-4-methoxyphenylacetic acid.
Conclusion and Future Directions
The comparative analysis of 4-Fluoro-3-methoxyphenylacetic acid and 3-Fluoro-4-methoxyphenylacetic acid offers a valuable exercise in understanding structure-activity relationships. While existing literature does not provide a direct comparison, the theoretical framework and detailed experimental protocols provided in this guide empower researchers to undertake this investigation. By systematically evaluating their effects on cell viability, enzyme inhibition, and potentially other biological processes, the scientific community can elucidate the subtle yet significant impact of substituent positioning on the pharmacological profile of these intriguing isomers. The data generated from such studies will be invaluable for the rational design of future therapeutic agents.
References
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. Retrieved from [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The half-inactivated protocol for sodium channel, state dependent blocker identification in pharmaceutical. Retrieved from [Link]
-
SpringerLink. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
ION Biosciences. (n.d.). Sodium Channel Assays | Sodium Indicators. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO 2014/030106 A2.
-
MDPI. (n.d.). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Retrieved from [Link]
-
Nature. (2023, December 5). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (2022, August 28). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Retrieved from [Link]
-
Fluoropharm. (n.d.). 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
-
Chemdad. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
-
National Center for Biotechnology Information. (2024, January 2). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific 1 g. Retrieved from [Link]
-
CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]
-
University of Groningen. (n.d.). Inhibition and detection of 15-lipoxygenase-1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Retrieved from [Link]
-
ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid - Google Patents [patents.google.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
A Researcher's Guide to the Synthesis of Substituted Phenylacetic Acids: A Comparative Analysis
Substituted phenylacetic acids (PAAs) are a cornerstone of modern medicinal chemistry. Their structural motif is present in a wide array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and diclofenac.[1][2] The efficacy of these drugs is deeply tied to the specific substitutions on the phenyl ring, making the strategic synthesis of PAA analogues a critical task for drug development professionals. This guide provides an in-depth comparison of the primary synthetic routes to this vital class of molecules, focusing on the underlying chemical logic, practical applications, and scalability of each method.
The Workhorse Method: Hydrolysis of Benzyl Cyanides
One of the most traditional and reliable methods for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[3][4] This two-step approach typically begins with the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Causality and Rationale: The choice between acidic or basic hydrolysis is often dictated by the substrate's sensitivity to the reaction conditions. Acid-catalyzed hydrolysis is often smoother and more satisfactory, though it can be vigorous.[3][5] The use of dilute sulfuric acid is a common modification to control the reaction's exothermicity.[3] This method's reliability and the general commercial availability of substituted benzyl halides make it a frequent first choice in many research settings. However, the high toxicity of cyanide salts is a significant drawback, necessitating stringent safety protocols and limiting its appeal for large-scale industrial synthesis.[6]
-
Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
-
Reaction: Heat the mixture under reflux while stirring for three hours.
-
Isolation: Cool the reaction mixture slightly and pour it into 2 liters of cold water, stirring to prevent the formation of a solid cake.
-
Purification: Filter the precipitated phenylacetic acid. The crude product can be further purified by recrystallization from hot water.[5]
The Willgerodt-Kindler Reaction: From Ketones to Acids
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding terminal carboxylic acids (via an amide or thioamide intermediate).[7] This reaction is particularly useful as it effectively achieves both oxidation and rearrangement in a single pot.
Causality and Rationale: The reaction proceeds by reacting an aryl ketone, such as acetophenone, with elemental sulfur and a secondary amine, typically morpholine.[8] This forms a thioamide (a phenylacetothiomorpholide intermediate), which is then hydrolyzed under acidic or basic conditions to yield the phenylacetic acid.[7][8] The key advantage of this route is its ability to start from readily available acetophenones. Modifications using phase-transfer catalysts (PTC) like triethyl benzyl ammonium chloride (TEBA) can dramatically reduce reaction times and improve yields under milder conditions.[1] The reaction is tolerant of various functional groups like chloro, bromo, and methoxy groups.[1]
Caption: General workflow for the Willgerodt-Kindler synthesis of PAAs.
-
Thioamide Formation: In a suitable flask, reflux a mixture of acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and p-toluenesulfonic acid (0.35 mmol) at 120-130°C for 8 hours.
-
Hydrolysis: After cooling, add 20% aqueous NaOH and triethyl benzyl ammonium chloride (TEBA) (0.05 mmol) to the reaction mixture.
-
Reaction: Heat the mixture at 100°C for 8 hours to complete the hydrolysis.
-
Work-up: Cool the mixture and acidify with HCl to a pH of 2 to precipitate the crude phenylacetic acid.
-
Purification: The crude acid can be purified by dissolving it in 10% NaHCO₃ solution, washing with ethyl acetate, and then re-acidifying the aqueous layer with HCl to precipitate the pure product.[1]
Modern Approaches: Palladium-Catalyzed Carbonylation
For syntheses demanding high efficiency, functional group tolerance, and avoidance of toxic reagents like cyanides, palladium-catalyzed carbonylation of benzyl halides has emerged as a superior alternative.[6][9]
Causality and Rationale: This method involves the reaction of a substituted benzyl chloride with carbon monoxide (CO) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base.[9] The reaction proceeds through an oxidative addition of the benzyl halide to the Pd(0) complex, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid.[9] This method offers high yields, often exceeding 90%, and operates under relatively mild conditions (e.g., 80°C, 1.5 MPa CO pressure).[9] Its primary advantage is the broad substrate scope, allowing for the synthesis of complex, functionalized PAAs that might not be accessible through harsher, more traditional methods. The main limitation is the requirement for specialized high-pressure equipment.
Caption: Simplified mechanism of Pd-catalyzed carbonylation of benzyl halides.
Homologation via the Arndt-Eistert Reaction
The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[10][11] This makes it a valuable tool for converting readily available benzoic acids into their corresponding phenylacetic acids.
Causality and Rationale: The sequence begins with the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane to form a diazoketone.[11][12] The crucial step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) oxide, which generates a ketene intermediate.[11][13] This ketene is then trapped by a nucleophile, such as water, to form the homologated carboxylic acid.[11] While effective, the use of diazomethane, which is both explosive and toxic, is a major safety concern that has led to the development of safer alternatives like trimethylsilyldiazomethane.[12][14]
Comparative Summary of Synthesis Routes
| Metric | Benzyl Cyanide Hydrolysis | Willgerodt-Kindler Reaction | Pd-Catalyzed Carbonylation | Arndt-Eistert Synthesis |
| Starting Material | Benzyl Halide | Aryl Alkyl Ketone/Styrene | Benzyl Halide | Benzoic Acid |
| Key Reagents | NaCN/KCN, H₂SO₄/NaOH[3][4] | Sulfur, Morpholine, NaOH[8] | CO, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)[9] | SOCl₂, Diazomethane, Ag₂O[10][11] |
| Typical Yield | Good to Excellent (e.g., >80%)[5] | Good (e.g., 84% from styrene)[8] | Excellent (up to 95%)[9] | Good to Excellent |
| Scalability | Limited by cyanide toxicity | Good, used industrially | Good, requires pressure equipment | Limited by diazomethane hazard |
| Key Advantages | Well-established, reliable[3] | Utilizes common starting materials, good functional group tolerance[1] | High yield, excellent functional group tolerance, avoids highly toxic reagents[9] | Direct homologation of acids[10] |
| Key Limitations | Highly toxic cyanide reagents[6] | High temperatures, potential for side products | Requires high-pressure reactor, catalyst cost | Use of explosive/toxic diazomethane[12] |
Conclusion and Outlook
The optimal synthesis route for a substituted phenylacetic acid is highly dependent on the specific target molecule, available starting materials, required scale, and safety infrastructure.
-
For routine, small-scale synthesis where the appropriate benzyl halide is available, the hydrolysis of benzyl cyanides remains a viable, albeit hazardous, option.[3]
-
The Willgerodt-Kindler reaction offers a robust pathway from aryl ketones, and modern PTC-enhanced protocols make it an attractive and versatile choice.[1]
-
For complex molecules and industrial applications where safety, yield, and substrate scope are paramount, palladium-catalyzed carbonylation represents the state-of-the-art, despite the initial investment in specialized equipment.[9]
-
The Arndt-Eistert reaction serves as a valuable, if hazardous, niche method for the specific task of homologating an existing benzoic acid.[10]
Future developments will likely focus on enhancing the safety and sustainability of these routes, for instance, through the development of more stable diazomethane surrogates or the use of continuous flow chemistry, as has been demonstrated for the synthesis of diclofenac.[2][15] These innovations will continue to empower researchers in their quest to develop novel and more effective PAA-based therapeutics.
References
-
Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
(n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive. Retrieved from [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 36(13), 1787-1793. Retrieved from [Link]
-
Kjonaas, R. A., Williams, P. E., Counce, D. A., & Crawley, M. G. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Journal of Chemical Education, 88(6), 825-828. Retrieved from [Link]
-
Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F. (2022). Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing. Chemistry – A European Journal, 28(45), e202201420. Retrieved from [Link]
-
(n.d.). Phenylacetic acid production(PAA-precursor). Aecenar. Retrieved from [Link]
-
Li, G., Li, R., Wang, X., Wang, Y., & Zhang, S. (2016). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of the Chinese Chemical Society, 63(7), 549-553. Retrieved from [Link]
-
(n.d.). Arndt-Eistert Reaction. Illustrated Glossary of Organic Chemistry. Retrieved from [Link]
- (n.d.). A process for the synthesis of phenylacetic acid by carbonylation of toluene. Google Patents.
-
(n.d.). Willgerodt rearrangement. Wikipedia. Retrieved from [Link]
-
(2019, November 16). What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?. Quora. Retrieved from [Link]
- (n.d.). Preparation method of phenylacetic acid. Google Patents.
-
Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F. (2022). Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing. PubMed. Retrieved from [Link]
-
Kjonaas, R. A., Williams, P. E., Counce, D. A., & Crawley, M. G. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. ResearchGate. Retrieved from [Link]
-
Kjonaas, R. A., Williams, P. E., Counce, D. A., & Crawley, M. G. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Preparation of phenylacetic acid. PrepChem.com. Retrieved from [Link]
- (n.d.). Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents.
-
Törös, S., Heil, B., & Markó, L. (1982). Synthesis of phenylacetic acid by carbonylation. Journal of Organometallic Chemistry, 232(1), C17-C18. Retrieved from [Link]
-
(n.d.). Arndt–Eistert reaction. Grokipedia. Retrieved from [Link]
-
(n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 5. prepchem.com [prepchem.com]
- 6. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ProQuest [proquest.com]
- 10. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]
- 11. Arndt-Eistert Synthesis [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. quora.com [quora.com]
- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 15. Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Fluoro-3-methoxyphenylacetic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, the nuanced differences in the biological activity of structurally similar small molecules are of paramount importance. The substitution pattern on a pharmacophore can dramatically alter its efficacy, selectivity, and overall therapeutic potential. This guide provides an in-depth comparison of the biological activity of 4-Fluoro-3-methoxyphenylacetic acid and its key structural analogs, supported by established experimental data from related compounds and detailed protocols for empirical validation.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. They are recognized as metabolites and have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents. The core structure of phenylacetic acid provides a foundational scaffold that can be chemically modified to modulate its biological effects. The introduction of substituents such as halogens and methoxy groups can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.
This guide will focus on a comparative analysis of 4-Fluoro-3-methoxyphenylacetic acid and three of its close analogs:
-
3-Fluoro-4-methoxyphenylacetic acid: A positional isomer to assess the impact of substituent placement.
-
4-Chloro-3-methoxyphenylacetic acid: To compare the effect of a different halogen at the 4-position.
-
4-Fluoro-3-hydroxyphenylacetic acid: To evaluate the influence of a hydroxyl group versus a methoxy group at the 3-position.
The following sections will delve into the anticipated biological activities of these compounds, drawing upon structure-activity relationship (SAR) studies of related molecules, and provide detailed experimental protocols for their evaluation.
Comparative Analysis of Biological Activities
While direct comparative studies on this specific set of analogs are not extensively available in the public domain, we can infer their potential biological activities based on established principles of medicinal chemistry and data from analogous series of compounds. The primary areas of interest for phenylacetic acid derivatives are their potential as anticancer and anti-inflammatory agents, largely through enzyme inhibition.
Anticipated Biological Activity Profile
| Compound | Predicted Anticancer Activity (Cytotoxicity) | Predicted Anti-inflammatory Activity (COX/LOX Inhibition) | Rationale for Predicted Activity |
| 4-Fluoro-3-methoxyphenylacetic acid | Moderate to High | Moderate | The presence of a fluorine atom at the 4-position is often associated with enhanced biological activity.[1] The methoxy group can also contribute to activity, though its effect can be variable. |
| 3-Fluoro-4-methoxyphenylacetic acid | Moderate | Moderate | As a positional isomer, the altered arrangement of the electron-withdrawing fluorine and electron-donating methoxy group will likely modulate target binding and overall activity. |
| 4-Chloro-3-methoxyphenylacetic acid | Moderate | Moderate to High | Chlorine is less electronegative but larger than fluorine, which will alter both electronic and steric interactions with target enzymes. In some systems, chloro-substitution can lead to potent activity.[2] |
| 4-Fluoro-3-hydroxyphenylacetic acid | High | High | The hydroxyl group can form hydrogen bonds with enzyme active sites, often leading to stronger inhibition compared to a methoxy group.[3] This, combined with the activating effect of the fluorine, may result in the highest potency. |
Key Biological Activities and Underlying Mechanisms
Anticancer Activity: Induction of Cytotoxicity
Phenylacetic acid derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. The primary mechanism is often the induction of apoptosis (programmed cell death) and cell cycle arrest. The electronic properties of the substituents on the phenyl ring play a crucial role in this activity. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents, with the fluoro-substituent being a key contributor to their cytotoxicity.[1]
Hypothesized Signaling Pathway for Anticancer Activity:
Caption: Inhibition of the arachidonic acid cascade by phenylacetic acid derivatives.
Experimental Protocols for Biological Activity Assessment
To empirically validate and compare the biological activities of 4-Fluoro-3-methoxyphenylacetic acid and its analogs, a series of standardized in vitro assays are recommended.
Experimental Workflow Overview
Caption: General experimental workflow for comparative biological activity testing.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (dissolved in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme Preparation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to separate wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells containing the enzyme. Include a vehicle control and a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to each well.
-
Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) can be used to determine the selectivity of the inhibitor.
5-Lipoxygenase (5-LOX) Inhibition Assay
This spectrophotometric assay measures the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes from a fatty acid substrate.
Materials:
-
Purified 5-lipoxygenase (e.g., from soybean or human recombinant)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the reaction buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the 5-LOX enzyme to the reaction mixture and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (linoleic or arachidonic acid).
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. This wavelength corresponds to the formation of the conjugated diene product.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The biological activity of 4-Fluoro-3-methoxyphenylacetic acid and its analogs is likely to be multifaceted, with potential applications in anticancer and anti-inflammatory therapies. The precise nature and potency of these activities are heavily influenced by the type and position of the substituents on the phenyl ring. Based on structure-activity relationships from related compound series, it is hypothesized that the 4-Fluoro-3-hydroxyphenylacetic acid analog may exhibit the most potent biological activity due to the combined effects of the fluorine atom and the hydrogen-bonding capacity of the hydroxyl group.
The experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses. A systematic investigation of these compounds using the described assays will provide valuable data on their cytotoxicity and enzyme inhibitory profiles, enabling a comprehensive understanding of their therapeutic potential and guiding future drug development efforts.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
- Atkinson, R. N., Kiefer, J. R., & Marnett, L. J. (2001). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 276(38), 35531–35535.
- Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective. Journal of Fluorine Chemistry, 130(3), 267-279.
- Knaus, E. E., & Chowdhury, M. A. (2011). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid.
- Langlois, M., Rapin, M., et al. (1977). Antiinflammatory phenylacetic acid derivatives. II. P-cyclohexylphenylacetic acid derivatives. European Journal of Medicinal Chemistry, 12(2), 149-155.
- McDonald, J. F., et al. (1997). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 94(20), 10829-10834.
- Ojima, I. (2015). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Journal of Fluorine Chemistry, 178, 18-31.
- Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 140-146.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Selinsky, B. S., et al. (2001). Inhibition of cyclooxygenase-2 by the fenamic acid class of nonsteroidal anti-inflammatory drugs. Biochemistry, 40(17), 5172-5180.
- Suyama, T., et al. (2016). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles.
- van Camp, J., et al. (2013). Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. Journal of Agricultural and Food Chemistry, 61(51), 12583-12592.
- Wang, J., et al. (2010). Fluorine in medicinal chemistry: the pursuit of biological activity.
- Xu, Z., et al. (2020). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 25(22), 5398.
- Zoccal, K. F., et al. (2016). Opposing roles of LTB4 and PGE2 in regulating the inflammasome-dependent scorpion venom-induced mortality.
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 4-Fluoro-3-methoxyphenylacetic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor.[1][2] This guide provides an in-depth, comparative framework for validating the structure of 4-Fluoro-3-methoxyphenylacetic acid, a key building block in medicinal chemistry. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating analytical workflow.
The journey from a reaction flask to a confirmed molecular structure requires a multi-faceted analytical approach. While numerous methods exist for the synthesis of phenylacetic acids, such as the Willgerodt-Kindler reaction, this guide focuses on the critical subsequent step: structural verification.[3][4][5][6]
The Imperative of Orthogonal Validation
Relying on a single analytical technique is fraught with peril. Isomeric impurities, which possess different biological activities and toxicities, can be easily missed.[7] A robust validation strategy employs multiple, orthogonal techniques, where each method provides a unique piece of the structural puzzle. For 4-Fluoro-3-methoxyphenylacetic acid, the primary concerns are positional isomers that may arise from the starting materials or during synthesis.
The Synthetic Target and Potential Isomeric Interlopers
Our target molecule is 4-Fluoro-3-methoxyphenylacetic acid . However, depending on the synthetic route and the purity of the starting materials, several positional isomers could potentially be formed. The most common of these are:
-
3-Fluoro-4-methoxyphenylacetic acid: A frequent and challenging isomer to distinguish.
-
2-Fluoro-5-methoxyphenylacetic acid: Another possible positional isomer.
-
5-Fluoro-2-methoxyphenylacetic acid: A less common but still plausible impurity.
This guide will focus on the analytical techniques required to definitively distinguish our target molecule from these potential contaminants.
A Multi-pronged Analytical Approach
Our validation workflow is designed to provide unambiguous structural confirmation through the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[8]
Caption: Overall workflow for the structural validation of synthesized compounds.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] For distinguishing between our target and its positional isomers, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Data for 4-Fluoro-3-methoxyphenylacetic acid
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~10-12 | Broad Singlet | 1H | -COOH |
| 2 | ~7.0-7.2 | Doublet of Doublets | 1H | Ar-H |
| 3 | ~6.8-7.0 | Multiplet | 2H | Ar-H |
| 4 | ~3.9 | Singlet | 3H | -OCH₃ |
| 5 | ~3.6 | Singlet | 2H | -CH₂- |
Comparative ¹H NMR Data for Positional Isomers
The key to distinguishing the isomers lies in the coupling patterns and chemical shifts of the aromatic protons.
| Compound | Aromatic Proton Signals (δ, ppm) and Splitting Patterns |
| 4-Fluoro-3-methoxyphenylacetic acid (Target) | A characteristic set of three aromatic protons with distinct coupling patterns due to the fluorine and adjacent protons. |
| 3-Fluoro-4-methoxyphenylacetic acid | A different set of three aromatic proton signals with unique coupling constants due to the altered positions of the fluorine and methoxy groups. |
| 2-Fluoro-5-methoxyphenylacetic acid | Again, a unique pattern of three aromatic protons. |
| 5-Fluoro-2-methoxyphenylacetic acid | A distinct set of three aromatic proton signals. |
Expected ¹³C NMR Data for 4-Fluoro-3-methoxyphenylacetic acid
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~175-180 | -COOH |
| 2 | ~150-155 (d, ¹JCF) | C-F |
| 3 | ~145-150 (d, ²JCF) | C-OCH₃ |
| 4 | ~125-130 | Ar-C |
| 5 | ~115-120 (d, ²JCF) | Ar-CH |
| 6 | ~110-115 (d, ³JCF) | Ar-CH |
| 7 | ~55-60 | -OCH₃ |
| 8 | ~40-45 | -CH₂- |
Note: 'd' denotes a doublet due to coupling with fluorine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: A Rapid Fingerprint
While NMR provides detailed connectivity, IR spectroscopy offers a quick and effective way to confirm the presence of key functional groups.[1][9] For phenylacetic acids, the most prominent features are the broad O-H stretch of the carboxylic acid and the sharp C=O stretch.
Expected IR Absorption Bands for 4-Fluoro-3-methoxyphenylacetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=C stretch (Aromatic Ring) |
| 1200-1300 | Strong | C-O stretch (Aryl Ether) |
| 1000-1100 | Strong | C-F stretch |
While the IR spectra of the positional isomers will be very similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can provide complementary evidence when combined with NMR data.[10]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the expected functional groups.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For halogenated compounds, the isotopic pattern can be particularly informative.[11][12]
Expected Mass Spectrum Data for 4-Fluoro-3-methoxyphenylacetic acid
-
Molecular Formula: C₉H₉FO₃
-
Exact Mass: 184.0536
-
Molecular Ion (M⁺): m/z = 184
-
Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 139.
Fluorine is monoisotopic, so we do not expect to see an M+2 peak as we would with chlorine or bromine.[13] The high-resolution mass spectrum should be consistent with the calculated exact mass to within a few parts per million (ppm).
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum in negative ion mode.
-
Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass.
Caption: Logical flow for the confirmation of molecular structure.
Conclusion: A Self-Validating System
By integrating data from NMR, IR, and MS, we create a self-validating system. The molecular formula from MS is confirmed by the integration and number of signals in NMR. The functional groups identified by IR are consistent with the structural fragments deduced from NMR. Finally, the fine details of the NMR spectra, particularly the aromatic region, allow for the definitive exclusion of potential positional isomers. This rigorous, multi-technique approach ensures the highest level of confidence in the structure of synthesized 4-Fluoro-3-methoxyphenylacetic acid, a critical step in any drug discovery and development pipeline.
References
- Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Chemical Science.
- Pawar, S. S., & Adapa, S. R. (2004). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Pawlukojc, A., & Sobczyk, L. (2001). Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects. Journal of Molecular Structure, 597(1-3), 89-100.
-
WisdomLib. (2024). Chemical structure confirmation: Significance and symbolism. Retrieved from [Link]
- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789.
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
- NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid.
-
Chegg. (2021). Please interpret this IR spectrum of phenylacetic. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Chemistry World. (2025). Infrared and NMR fusion boosts automated structure verification. Retrieved from [Link]
- Golotvin, S., Vodopianov, E., Lefebvre, B., Williams, A., & Spitzer, T. (2007). Automated structure verification based on a combination of 1D 1H NMR and 2D 1H-13C HSQC spectra. Magnetic resonance in chemistry : MRC, 45(9), 749-55.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid.
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
Fluoropharm. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid, 95%, Thermo Scientific. Retrieved from [Link]
- Vervoort, R. J. M., Ruyter, B. W. E., & Schoenmakers, P. J. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation.
-
PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
- Google Patents. (n.d.). Substituted phenylacetic acid compounds and process for preparation thereof.
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid.
Sources
- 1. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 2. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 3. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. tandfonline.com [tandfonline.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated chemical structure verification tool combines infrared and NMR spectroscopy data | Chemistry World [chemistryworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Navigating Cross-Reactivity of 4-Fluoro-3-methoxyphenylacetic acid in Biological Assays
In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount to its utility and safety.[1][2] A molecule's journey from a hit in a high-throughput screen to a validated lead is paved with rigorous testing to ensure it interacts with its intended target with high fidelity.[3][4][5] However, the phenomenon of cross-reactivity, where a compound interacts with unintended targets, can lead to misleading results and potential off-target effects.[6][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 4-Fluoro-3-methoxyphenylacetic acid, a phenylacetic acid derivative, in common biological assays.
Phenylacetic acid and its derivatives are a class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[9][10] Some have been developed into nonsteroidal anti-inflammatory drugs (NSAIDs).[9] Given this background, it is plausible that 4-Fluoro-3-methoxyphenylacetic acid may exhibit similar activities, potentially through the inhibition of enzymes like cyclooxygenases (COX) or by interacting with other targets in inflammatory pathways. This guide will use this putative mechanism as a case study to illustrate the principles of cross-reactivity assessment.
The Critical Importance of Specificity in Drug Discovery
Drug specificity refers to the ability of a drug to produce a desired effect by interacting with a single, specific target.[1][2] High specificity is often desirable as it minimizes the potential for off-target effects and associated toxicities.[11] Conversely, low specificity, or promiscuity, can lead to a drug interacting with multiple targets, which can sometimes be beneficial for treating complex diseases but more often results in unforeseen side effects.[11] Therefore, a thorough evaluation of a compound's cross-reactivity is a critical step in its preclinical development.[12][13]
A Comparative Framework for Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity of 4-Fluoro-3-methoxyphenylacetic acid, a multi-pronged approach employing a panel of relevant biological assays is essential. This section outlines a series of comparative studies designed to probe the specificity of this compound.
Structurally Similar Molecules for Comparison
A crucial aspect of a cross-reactivity study is the inclusion of appropriate controls. For 4-Fluoro-3-methoxyphenylacetic acid, these should include:
-
Isomers: 3-Fluoro-4-methoxyphenylacetic acid[16]
-
Related Compounds: 4-Methoxyphenylacetic acid[17], Methoxyphenylacetic acid[18]
-
Known NSAIDs (as functional benchmarks): Diclofenac, Ibuprofen[9]
These compounds will help to dissect the contributions of the fluoro and methoxy groups to the biological activity and potential for cross-reactivity.
Assay Platforms for Cross-Reactivity Profiling
A comprehensive cross-reactivity assessment should span multiple assay formats to identify a broad range of potential off-target interactions.
Immunoassays are widely used in drug discovery for target engagement and biomarker quantification.[3] However, they are also susceptible to interference and cross-reactivity.[19][20][21][22] Cross-reactivity in an immunoassay occurs when the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification.[19][23]
Experimental Design:
-
Assay Type: Competitive ELISA for a panel of cytokines and inflammatory mediators (e.g., TNF-α, IL-6, Prostaglandin E2).
-
Test Articles: 4-Fluoro-3-methoxyphenylacetic acid and the panel of structurally similar molecules.
-
Procedure: The ability of the test compounds to displace a labeled analyte from the capture antibody is measured.
-
Data Analysis: The concentration of each compound required to cause 50% inhibition of the labeled analyte binding (IC50) is determined. The percent cross-reactivity is calculated relative to the primary analyte.
Hypothetical Data Summary:
| Compound | TNF-α ELISA (% Cross-Reactivity) | IL-6 ELISA (% Cross-Reactivity) | PGE2 ELISA (% Cross-Reactivity) |
| 4-Fluoro-3-methoxyphenylacetic acid | < 0.1% | < 0.1% | 5.2% |
| Phenylacetic acid | < 0.1% | < 0.1% | 0.5% |
| 3-Fluoro-4-methoxyphenylacetic acid | < 0.1% | < 0.1% | 4.8% |
| 4-Methoxyphenylacetic acid | < 0.1% | < 0.1% | 1.2% |
| Diclofenac | < 0.1% | < 0.1% | 85.7% |
Interpretation: The hypothetical data suggests that 4-Fluoro-3-methoxyphenylacetic acid exhibits low cross-reactivity in the TNF-α and IL-6 immunoassays but shows some cross-reactivity in the PGE2 assay, albeit significantly less than the known COX inhibitor, Diclofenac. This finding would warrant further investigation into its potential interaction with the COX pathway.
Given that many phenylacetic acid derivatives are NSAIDs that target cyclooxygenase (COX) enzymes, it is critical to assess the inhibitory activity of 4-Fluoro-3-methoxyphenylacetic acid against these enzymes.[9]
Experimental Design:
-
Assay Type: In vitro COX-1 and COX-2 inhibition assays.
-
Test Articles: 4-Fluoro-3-methoxyphenylacetic acid and the panel of structurally similar molecules.
-
Procedure: The ability of the compounds to inhibit the conversion of arachidonic acid to prostaglandin H2 by purified COX-1 and COX-2 enzymes is measured.
-
Data Analysis: The IC50 values for each compound against both COX isoforms are determined.
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-Fluoro-3-methoxyphenylacetic acid | 25.3 | 5.1 | 4.96 |
| Phenylacetic acid | > 100 | > 100 | - |
| 3-Fluoro-4-methoxyphenylacetic acid | 30.1 | 6.2 | 4.85 |
| 4-Methoxyphenylacetic acid | 85.6 | 15.4 | 5.56 |
| Diclofenac | 0.1 | 1.7 | 0.06 |
Interpretation: This hypothetical data suggests that 4-Fluoro-3-methoxyphenylacetic acid is a moderately potent and selective inhibitor of COX-2. The fluoro and methoxy substitutions appear to be important for this activity, as the parent phenylacetic acid is inactive.
To cast a wider net for potential off-target interactions, a broad panel of receptor binding assays should be employed.[24][25][26] This is a standard practice in preclinical drug development to identify potential liabilities early on.[27]
Experimental Design:
-
Assay Type: Radioligand binding assays for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Test Article: 4-Fluoro-3-methoxyphenylacetic acid at a high concentration (e.g., 10 µM).
-
Procedure: The ability of the test compound to displace a specific radioligand from its receptor is measured.
-
Data Analysis: The percent inhibition of radioligand binding is calculated. Any target showing significant inhibition (typically >50%) would be flagged for further investigation.
Hypothetical Data Summary:
| Receptor Target | % Inhibition at 10 µM |
| Adrenergic α1 | 5% |
| Dopamine D2 | 8% |
| Serotonin 5-HT2A | 12% |
| Cannabinoid CB1 | 62% |
| GABA-A | 3% |
Interpretation: The hypothetical results indicate a potential off-target interaction with the cannabinoid CB1 receptor. This would necessitate follow-up studies, such as functional assays, to determine if this binding translates to agonistic or antagonistic activity.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
-
Coat a 96-well plate with the capture antibody specific for the target analyte (e.g., anti-PGE2 antibody) and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[28]
-
Prepare serial dilutions of the test compounds (4-Fluoro-3-methoxyphenylacetic acid and comparators) and the standard analyte.
-
Add the standards and test compounds to the wells, followed by the addition of a fixed concentration of the horseradish peroxidase (HRP)-conjugated analyte.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent cross-reactivity using the formula: (IC50 of standard / IC50 of test compound) x 100.
Protocol 2: In Vitro COX Enzyme Inhibition Assay
-
Prepare a reaction mixture containing assay buffer, heme, and purified COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for 5 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Add a saturating concentration of stannous chloride to convert the PGG2 to the more stable PGE2.
-
Quantify the amount of PGE2 produced using a specific ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 3: Radioligand Receptor Binding Assay
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
In a 96-well plate, combine the membranes/receptors, a specific radioligand (e.g., [3H]-CP-55,940 for CB1 receptor), and the test compound or vehicle.
-
For non-specific binding determination, include wells with a high concentration of an unlabeled competing ligand.
-
Incubate the plate at a specified temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the percent inhibition of specific binding caused by the test compound.
Visualizing the Workflow and Concepts
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: Principles of different assay types for cross-reactivity testing.
Conclusion
The comprehensive assessment of cross-reactivity is an indispensable component of the preclinical evaluation of any new chemical entity. For 4-Fluoro-3-methoxyphenylacetic acid, a systematic approach involving a battery of immunoassays, enzyme inhibition assays, and broad receptor binding screens is recommended. By employing the principles and protocols outlined in this guide, researchers can build a robust specificity profile for this compound, enabling informed decisions about its potential as a therapeutic agent or a chemical probe. This rigorous, data-driven approach is fundamental to ensuring the scientific integrity of preclinical research and ultimately, the development of safer and more effective medicines.
References
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. In Assays for Hormones and Other Analytes (pp. 1-28). AACC Press. [Link]
-
Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
-
CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. [Link]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. [Link]
-
Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. [Link]
-
Science for ME. (2025, July 8). Mapping off-target effects of small molecule drugs. [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1636-1647. [Link]
-
KCAS Bioanalytical and Biomarker Services. (2022, February 26). Why is Assay Validation Important?. [Link]
-
Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal, 8(2), E343-E349. [Link]
-
Pharmacology Mentor. (2024, March 12). Drug Specificity: A Key Factor in Pharmacological Actions. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. [Link]
-
Islam, R., et al. (2014). Matrix Interference in Ligand-Binding Assays: Challenge or Solution?. Bioanalysis, 6(8), 1075-1077. [Link]
-
Mobley, D. L., & Dill, K. A. (2009). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. Structure, 17(4), 489-498. [Link]
-
Dasgupta, A., & Wahed, A. (2015, October 1). How to Detect and Solve Immunoassay Interference. myADLM.org. [Link]
-
Wisdomlib. (2025, July 31). Specificity study: Significance and symbolism. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Google Patents. (n.d.).
-
Patsnap. (2025, May 27). What determines drug specificity?. [Link]
-
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. [Link]
-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
-
PubChem. (n.d.). Phenylacetic Acid. [Link]
-
Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.2.1-1.2.17. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Profiling of Heroin and Cocaine. [Link]
-
Molyneux, R. J., et al. (2016). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 88(12), 1217-1249. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
-
Aldeghi, M., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 60(9), 4473-4486. [Link]
-
ResearchGate. (2025, November 11). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. [Link]
-
University of Oxford. (n.d.). Small Compound Screening Overview. [Link]
-
Schürer, S. C., et al. (2018). Extracting Compound Profiling Matrices from Screening Data. Journal of Chemical Information and Modeling, 58(5), 947-958. [Link]
-
Cambridge University Press. (2012). Chemical Genomics. [Link]
-
Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. [Link]
-
Fluoropharm. (n.d.). 946713-86-6 | 4-Fluoro-3-methoxyphenylacetic acid. [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). [Link]
Sources
- 1. Drug Specificity | Pharmacology Mentor [pharmacologymentor.com]
- 2. What determines drug specificity? [synapse.patsnap.com]
- 3. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 4. dispendix.com [dispendix.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping off-target effects of small molecule drugs | Science for ME [s4me.info]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. scribd.com [scribd.com]
- 10. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 11. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why is Assay Validation Important? | KCAS Bio [kcasbio.com]
- 13. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 16. 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. CAS 7021-09-2: Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]
- 19. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 20. siemens-healthineers.com [siemens-healthineers.com]
- 21. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 23. cusabio.com [cusabio.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 28. swordbio.com [swordbio.com]
A Comparative Guide to Purity Assessment of 4-Fluoro-3-methoxyphenylacetic acid by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a molecule like 4-Fluoro-3-methoxyphenylacetic acid, a key building block in medicinal chemistry, rigorous purity assessment is not merely a quality control checkpoint but a critical determinant of downstream success. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. As a Senior Application Scientist, my focus is to dissect the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
The Imperative of Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can have significant ramifications in drug development, potentially altering the pharmacological and toxicological profile of the final API.[1][2] Therefore, the choice of an analytical technique for purity assessment is a decision with far-reaching consequences. An ideal method should be accurate, precise, specific, and robust. While HPLC and GC have long been the workhorses of purity analysis, qNMR has emerged as a powerful, primary analytical method that offers distinct advantages.[3]
Quantitative NMR (qNMR): A Primary Ratio Method
At its core, qNMR is a direct and absolute quantification technique.[4][5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][6][7] This allows for the determination of the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity, without the need for a calibration curve of the analyte itself.[4][6][8] This inherent stoichiometry makes qNMR a primary ratio method of measurement, a feature that sets it apart from chromatography.[5]
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons generating the signal
-
M = Molar mass
-
m = Mass
-
P = Purity
-
analyte = 4-Fluoro-3-methoxyphenylacetic acid
-
std = Internal Standard
Diagram of the qNMR Workflow
Caption: Workflow for purity determination by qNMR.
Experimental Protocol: Purity of 4-Fluoro-3-methoxyphenylacetic acid by ¹H qNMR
This protocol is designed to be a self-validating system, with choices of reagents and parameters justified to ensure accuracy and precision.
1. Selection of the Internal Standard:
The choice of an internal standard is critical for a successful qNMR experiment.[9][10] The ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be stable and non-reactive with the analyte and solvent.
-
Have signals that do not overlap with analyte or solvent signals.[10]
-
Have good solubility in the chosen deuterated solvent.[9]
For 4-Fluoro-3-methoxyphenylacetic acid, Maleic acid is an excellent choice. It is commercially available in high purity, stable, and its vinylic protons give a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.
2. Sample Preparation:
-
Step 1: Accurately weigh approximately 15 mg of 4-Fluoro-3-methoxyphenylacetic acid into a clean, dry vial. The use of a microbalance with a readability of at least 0.01 mg is crucial for minimizing weighing errors, a significant source of uncertainty in qNMR.[11]
-
Step 2: Accurately weigh approximately 8 mg of maleic acid (certified internal standard) into the same vial. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 for optimal integration accuracy.[6]
-
Step 3: Add approximately 0.75 mL of DMSO-d₆ (dimethyl sulfoxide-d₆) to the vial. DMSO-d₆ is chosen for its excellent solvating power for both the analyte and the internal standard.
-
Step 4: Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is essential for acquiring high-quality NMR spectra.
-
Step 5: Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
Acquiring data under quantitative conditions is paramount. This differs from routine qualitative NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is beneficial for complex molecules or mixtures.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all nuclei.
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. A long relaxation delay is necessary to allow all protons to fully relax back to their equilibrium state before the next pulse. A delay of at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified is recommended. For small molecules like this, a d1 of 30 seconds is a safe starting point.
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
4. Data Processing and Calculation:
-
Step 1: Apply a Fourier transform to the Free Induction Decay (FID).
-
Step 2: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Step 3: Apply a baseline correction to the entire spectrum.
-
Step 4: Integrate the well-resolved singlet from the methylene protons (-CH₂-) of 4-Fluoro-3-methoxyphenylacetic acid (expected around 3.6 ppm) and the singlet from the vinylic protons of maleic acid (around 6.3 ppm).
-
Step 5: Use the qNMR equation provided earlier to calculate the purity.
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, HPLC and GC remain indispensable in pharmaceutical analysis.[1][12] The choice of method often depends on the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical quality control, renowned for its high resolution and sensitivity in separating non-volatile and thermally labile compounds.[13]
Typical HPLC Protocol for 4-Fluoro-3-methoxyphenylacetic acid:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 275 nm).
-
Quantification: Purity is typically determined by an area percent method, assuming all impurities have the same response factor as the main peak. For higher accuracy, a reference standard of the analyte is required for external calibration.
Gas Chromatography (GC)
GC is highly effective for volatile and thermally stable compounds. While 4-Fluoro-3-methoxyphenylacetic acid itself is not sufficiently volatile for direct GC analysis, it can be analyzed after derivatization (e.g., esterification) to increase its volatility.
Typical GC Protocol (after derivatization):
-
Derivatization: Esterification of the carboxylic acid with an agent like BSTFA or methanol with an acid catalyst.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Detection: Flame Ionization Detector (FID).
-
Quantification: Similar to HPLC, an area percent method is common, with the same assumptions about response factors.
Diagram Comparing Analytical Techniques
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. ukisotope.com [ukisotope.com]
- 12. agilent.com [agilent.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
Comparative analysis of fluorinated phenylacetic acid derivatives in research
An In-Depth Comparative Analysis of Fluorinated Phenylacetic Acid Derivatives for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Phenylacetic acid and its derivatives represent a privileged scaffold, forming the basis of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. This guide provides a comprehensive comparative analysis of fluorinated phenylacetic acid derivatives, focusing on how the specific placement of a fluorine atom on the phenyl ring dictates the molecule's physicochemical properties, biological activity, and overall potential in drug discovery.
We will explore the nuanced differences between ortho-, meta-, and para-fluorinated isomers, supported by experimental data and validated protocols, to empower researchers in making informed decisions during the lead optimization process.
The Decisive Role of Fluorine in Modulating Molecular Properties
The introduction of fluorine, the most electronegative element, into a phenylacetic acid framework is not a trivial substitution. It initiates a cascade of electronic and conformational changes that redefine the molecule's behavior.
-
Modulation of Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.[1][2][3] However, this effect is carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Alteration of Acidity (pKa): The strong electron-withdrawing nature of fluorine acidifies the carboxylic acid moiety.[2][4] This change in pKa can significantly impact the compound's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][5] Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block degradation, thereby increasing the drug's half-life and in vivo exposure.[2]
-
Refined Binding Affinity: A fluorine atom can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions within a protein's binding pocket, often leading to enhanced potency and target selectivity.[3][6]
Synthetic Pathways to Fluorinated Phenylacetic Acids
The synthesis of these derivatives can be achieved through various established methods. A common and versatile approach involves the palladium-catalyzed Suzuki coupling reaction, which allows for the formation of the critical Csp2-Csp3 bond.[7] Other methods, such as diazotization followed by addition reactions, have also been developed for specific isomers.[8]
Below is a generalized workflow for the synthesis of fluorinated phenylacetic acids.
Caption: Generalized Suzuki Coupling Workflow for Synthesis.
Comparative Analysis: Ortho- vs. Meta- vs. Para-Fluorophenylacetic Acid
The position of the fluorine atom is a critical determinant of the derivative's utility. Each isomer possesses a unique profile that makes it suitable for different applications in research and development.
| Property | 2-Fluorophenylacetic Acid (ortho) | 3-Fluorophenylacetic Acid (meta) | 4-Fluorophenylacetic Acid (para) |
| CAS Number | 451-82-1[9] | 403-96-3 | 405-50-5[10] |
| Molecular Formula | C₈H₇FO₂[11] | C₈H₇FO₂ | C₈H₇FO₂[12] |
| Molecular Weight | 154.14 g/mol | 154.14 g/mol | 154.14 g/mol [10] |
| Appearance | White to off-white solid | Data not readily available | White, shiny crystalline powder or flakes[13] |
| Key Research Applications | Precursor for specific NSAIDs and selective serotonin reuptake inhibitors (SSRIs).[9] Investigated in material science for creating advanced polymers.[14] | Used in specialized chemical synthesis. | Widely used intermediate for anti-inflammatory drugs, analgesics, and fluorinated anesthetics.[13][15] Also used in agrochemical development.[15] |
| Causality of Application | The ortho-fluorine atom significantly influences the electronic distribution, enhancing reactivity for nucleophilic substitution, which is beneficial for creating complex therapeutic agents.[9] | The specific electronic and steric effects of the meta-position are leveraged for targeted molecular architectures. | The para-position offers a balance of electronic effects and steric accessibility, making it a versatile and stable building block for a broad range of bioactive molecules.[13][15] |
Key Biological Activities and Therapeutic Targets
Fluorinated phenylacetic acid derivatives have shown significant promise in two primary therapeutic areas: inflammation and oncology.
Anti-Inflammatory Activity via COX Inhibition
Many phenylacetic acid derivatives function as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[16] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation).
The strategic fluorination of the phenylacetic acid scaffold can modulate both the potency and the selectivity of COX inhibition.[17] Enhanced binding affinity can arise from favorable interactions of the fluorine atom within the enzyme's active site.
Caption: Mechanism of Action for NSAIDs on the COX Pathway.
Anticancer Activity
Emerging research has identified fluorinated phenylacetic acid derivatives as a promising class of anticancer agents.[18] Studies have demonstrated their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[18][19]
The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.
Table: In Vitro Cytotoxicity of Selected Fluorinated Phenylacetamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2b (p-fluoro, o-nitro) | PC3 (Prostate) | 52 | [19][20] |
| Compound 2c (p-fluoro, p-nitro) | PC3 (Prostate) | 80 | [19][20] |
| Compound 2c (p-fluoro, p-nitro) | MCF-7 (Breast) | 100 | [19][20] |
| Imatinib (Reference Drug) | PC3 (Prostate) | 40 | [19][20] |
| Imatinib (Reference Drug) | MCF-7 (Breast) | 98 | [19][20] |
Note: The compounds referenced are N-phenylacetamide derivatives of 4-fluorophenylacetic acid. The data shows that derivatives with a nitro moiety exhibit higher cytotoxic effects.[19][20]
Validated Experimental Protocols
To ensure scientific rigor, the protocols described below are designed as self-validating systems for assessing the biological activity of fluorinated phenylacetic acid derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines a compound's ability to inhibit COX enzymes, a key indicator of NSAID activity.[21][22][23]
-
Objective: To quantify the IC₅₀ value of test compounds against ovine COX-1 and human recombinant COX-2.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. The peroxidase component reduces PGH₂ to PGF₂α, a process that can be monitored colorimetrically.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Test compounds dissolved in DMSO
-
96-well microplate and reader
-
-
Procedure:
-
Prepare a reaction buffer (e.g., Tris-HCl) containing heme and the enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound (or a known inhibitor like celecoxib as a positive control) to the wells. Add buffer with DMSO as a negative control.
-
Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100[24]
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Protocol 2: In Vitro Cytotoxicity (MTS Assay)
This protocol assesses a compound's ability to reduce the metabolic activity of cancer cells, an indicator of cytotoxicity.[19][25]
-
Objective: To determine the IC₅₀ value of test compounds against a panel of cancer cell lines.
-
Principle: The MTS assay relies on the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells into a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring absorbance.
-
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTS reagent
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot % Viability versus log[Compound Concentration] and determine the IC₅₀ value.
-
Conclusion and Future Outlook
The comparative analysis of fluorinated phenylacetic acid derivatives clearly demonstrates that the positional isomerism of fluorine is a powerful tool for fine-tuning molecular properties. The para-substituted isomer, 4-fluorophenylacetic acid, remains a versatile and widely used intermediate, while the ortho-isomer provides unique reactivity for more complex syntheses.
The strategic application of fluorine enhances metabolic stability, modulates bioavailability, and improves binding affinity, leading to compounds with superior pharmacological profiles.[26] As synthetic methodologies become more advanced, the rational design of fluorinated phenylacetic acids will continue to be a highly productive strategy in the discovery of novel anti-inflammatory, anticancer, and other therapeutic agents. Future research should focus on exploring poly-fluorinated derivatives and leveraging computational chemistry to more accurately predict the impact of fluorination on drug-target interactions.
References
- The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide. Benchchem.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.
- 2-(4-Fluorophenyl)
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- In vitro cyclooxygenase activity assay in tissue homogen
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
- Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare.
- The role of fluorine in medicinal chemistry. Future Medicinal Chemistry.
- Roles of Fluorine in Drug Design and Drug Action. SciSpace.
- 2-[(2-Fluorophenyl)methoxy]-2-phenylacetic acid. PubChem.
- Role of Fluorine in Drug Design and Drug Action.
- A kind of preparation method of fluoro phenylacetic acid.
- 4-Fluorophenylacetic acid. Chem-Impex.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tolylacetic Acid for Drug Development Professionals. Benchchem.
- Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. Environmental Science & Technology Letters.
- 4-Fluorophenylacetic acid 98 405-50-5. Sigma-Aldrich.
- The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- 2-(4-Fluorophenyl)acetic acid. PubChem.
- Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Unlocking Material Science Potential with 2-Fluorophenylacetic Acid. Ningbo Inno Pharmchem Co., Ltd.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. nbinno.com [nbinno.com]
- 5. Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 7. inventivapharma.com [inventivapharma.com]
- 8. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-[(2-Fluorophenyl)methoxy]-2-phenylacetic acid | C15H13FO3 | CID 63931788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In vitro cyclooxygenase activity assay in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academicjournals.org [academicjournals.org]
- 25. brieflands.com [brieflands.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-Fluoro-3-methoxyphenylacetic acid: A Synthon Performance Benchmark
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular entities. Phenylacetic acid derivatives, in particular, serve as crucial synthons due to their prevalence in biologically active molecules and their versatile chemical handles. This guide provides an in-depth analysis and performance benchmark of 4-Fluoro-3-methoxyphenylacetic acid , a strategically substituted synthon with significant potential in drug discovery and development.
This document moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to offer a field-proven perspective on the utility of this synthon. We will delve into a comparative analysis against structurally similar and commercially available alternatives, supported by experimental data and detailed protocols. The causality behind experimental choices will be elucidated, ensuring a trustworthy and authoritative resource for your research endeavors.
The Strategic Advantage of 4-Fluoro-3-methoxyphenylacetic acid
The unique substitution pattern of 4-Fluoro-3-methoxyphenylacetic acid imparts a desirable combination of physicochemical properties. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate pKa, lipophilicity, metabolic stability, and binding affinity. The meta-methoxy group further influences the electronic nature of the aromatic ring, offering a distinct reactivity profile compared to other substituted phenylacetic acids.
Comparative Synthon Analysis
To objectively benchmark the performance of 4-Fluoro-3-methoxyphenylacetic acid, we will compare it against three commercially available and structurally related synthons:
-
Alternative 1: 4-Fluorophenylacetic acid: Lacks the methoxy substituent, providing a baseline for the impact of the methoxy group.
-
Alternative 2: 4-Methoxyphenylacetic acid: Lacks the fluorine substituent, highlighting the influence of the fluoro group.
-
Alternative 3: 3-Fluoro-4-methoxyphenylacetic acid: An isomer that allows for the evaluation of the positional effects of the fluoro and methoxy groups.
Physicochemical Properties
A foundational understanding of a synthon's properties is crucial for predicting its behavior in both chemical reactions and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| 4-Fluoro-3-methoxyphenylacetic acid | C₉H₉FO₃ | 184.16 | 4.25 | 1.5 |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 4.14 | 1.4 |
| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | 4.47 | 1.3 |
| 3-Fluoro-4-methoxyphenylacetic acid | C₉H₉FO₃ | 184.16 | 4.25 | 1.5 |
Data sourced from commercial supplier information and chemical property prediction software.
Performance in Key Synthetic Transformations
The utility of a synthon is ultimately determined by its performance in a range of chemical reactions. This section provides a comparative analysis of 4-Fluoro-3-methoxyphenylacetic acid and its alternatives in three critical synthetic transformations: amide bond formation, palladium-catalyzed cross-coupling, and decarboxylative coupling.
Amide Bond Formation: A Head-to-Head Comparison
Amide bond formation is one of the most frequently employed reactions in drug discovery. The electronic nature of the phenylacetic acid derivative can significantly influence the reactivity of the carboxylic acid and, consequently, the efficiency of the coupling reaction.
Experimental Data:
The following data is derived from a direct, catalyst-free amidation of phenylacetic acid derivatives with benzylamine in toluene at reflux.
| Entry | Phenylacetic Acid Derivative | Yield (%) |
| 1 | 4-Fluorophenylacetic acid | 91 |
| 2 | 4-Methoxyphenylacetic acid | 92 |
Data adapted from a study on direct amide formation.[1]
Analysis and Causality:
Both 4-fluorophenylacetic acid and 4-methoxyphenylacetic acid demonstrate high yields in this direct amidation reaction. The electron-withdrawing nature of the fluorine atom in 4-fluorophenylacetic acid increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by the amine. Conversely, the electron-donating methoxy group in 4-methoxyphenylacetic acid might slightly decrease this electrophilicity, yet it still provides excellent yields under these conditions.
For 4-Fluoro-3-methoxyphenylacetic acid , we can predict a similar high reactivity. The fluorine atom at the 4-position will have a dominant electron-withdrawing effect, while the methoxy group at the 3-position will have a less pronounced electron-donating effect compared to a para-methoxy group. This electronic balance is expected to result in efficient amide bond formation.
Experimental Protocol: Direct Amidation
Sources
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Fluoro-3-methoxyphenylacetic Acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 4-Fluoro-3-methoxyphenylacetic acid, a key building block in various pharmaceutical syntheses. The presence of positional isomers, such as 3-Fluoro-4-methoxyphenylacetic acid, can significantly impact the pharmacological and toxicological profile of a final drug product, making their accurate quantification critical.
This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system of protocols and insights grounded in extensive field experience and authoritative sources.
The Challenge: Resolving Positional Isomers
The synthesis of 4-Fluoro-3-methoxyphenylacetic acid can sometimes yield structurally related impurities, with the most common being its positional isomers where the fluorine and methoxy groups are arranged differently on the phenyl ring. These isomers often possess very similar physicochemical properties, making their separation a non-trivial analytical challenge. This guide will compare three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Overview of Analytical Techniques
Each analytical technique offers a unique set of advantages and disadvantages for the analysis of 4-Fluoro-3-methoxyphenylacetic acid's isomeric purity. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or orthogonal validation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field. |
| Resolution | Excellent for positional isomers with optimized column and mobile phase. | High, especially with high-resolution capillary columns. | Very high, often exceeding HPLC. |
| Sensitivity | Good to excellent, depending on the detector (UV, MS). | Excellent, especially with mass spectrometric detection. | Can be lower than HPLC with UV, but laser-induced fluorescence can be very sensitive. |
| Analysis Time | Moderate (typically 5-30 minutes). | Fast for volatile compounds (typically < 20 minutes). | Very fast (typically < 10 minutes). |
| Sample Derivatization | Not typically required. | Required to increase volatility and thermal stability. | Not typically required. |
| Pros | Robust, versatile, widely available, non-destructive. | High sensitivity and specificity (with MS), excellent for complex mixtures. | Extremely high efficiency, low sample and solvent consumption. |
| Cons | Higher solvent consumption, potential for column degradation. | Requires volatile and thermally stable analytes (or derivatives), potential for thermal degradation. | Lower sensitivity with UV detection, susceptible to matrix effects. |
In-Depth Analysis and Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is often the first choice for the analysis of non-volatile, polar compounds like substituted phenylacetic acids due to its robustness and versatility. The key to successfully separating positional isomers lies in the selection of the stationary phase and the optimization of the mobile phase.
Expertise & Experience: The "Why" Behind the Method
For fluorinated aromatic acids, a reversed-phase C18 column is a common starting point. However, the subtle differences in polarity between positional isomers may not be sufficient for baseline resolution. A more effective approach is to use a stationary phase that offers alternative selectivities. A biphenyl or pentafluorophenyl (PFP) stationary phase can provide enhanced resolution for aromatic and fluorinated compounds through π-π and dipole-dipole interactions.
The mobile phase composition is equally critical. An acidic mobile phase (e.g., using formic or acetic acid) is necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention on a reversed-phase column. The choice of organic modifier (acetonitrile vs. methanol) can also significantly impact selectivity.
Trustworthiness: A Self-Validating Protocol
This protocol includes a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom BH, 250 x 4.6 mm, 3 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a formic or acetic acid buffer.[1] The exact ratio should be optimized for best resolution. A good starting point is a gradient elution from 30% to 70% MeCN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
System Suitability: Inject a standard mixture of 4-Fluoro-3-methoxyphenylacetic acid and its potential isomers (e.g., 3-Fluoro-4-methoxyphenylacetic acid). The resolution between the critical pair should be >1.5.
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of isomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity
GC-MS offers exceptional sensitivity and structural confirmation, making it a powerful tool for impurity profiling.[2] However, due to the low volatility and high polarity of carboxylic acids, derivatization is a necessary step to make the analyte suitable for GC analysis.[3]
Expertise & Experience: The "Why" Behind the Method
The carboxylic acid group of 4-Fluoro-3-methoxyphenylacetic acid must be derivatized to a less polar and more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. The separation of the derivatized isomers is then achieved on a capillary GC column. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for aromatic positional isomers. The mass spectrometer provides definitive identification of the isomers based on their mass spectra and fragmentation patterns.
Trustworthiness: A Self-Validating Protocol
The protocol includes the use of an internal standard for robust quantification, which corrects for variations in derivatization efficiency and injection volume.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify isomers by their retention times and mass spectra. Quantify using the peak area ratio of the analyte to the internal standard.
Diagram: GC-MS Logical Relationship
Caption: Logical steps for GC-MS analysis of polar analytes.
Capillary Electrophoresis (CE): The High-Efficiency Alternative
CE offers exceptionally high separation efficiency, often surpassing that of HPLC, making it an excellent technique for resolving closely related isomers.[4] The separation in CE is based on the differential migration of ions in an electric field, which is dependent on the charge-to-size ratio of the analyte.[5]
Expertise & Experience: The "Why" Behind the Method
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the isomers of fluoromethoxyphenylacetic acid will be negatively charged at a pH above their pKa (around 4). By using a buffer with a pH of 7-9, the isomers will migrate towards the anode. However, due to the electroosmotic flow (EOF) towards the cathode in a bare fused-silica capillary, all species will be carried towards the detector at the cathodic end. The subtle differences in the charge-to-size ratio of the positional isomers will cause them to migrate at slightly different velocities, leading to their separation.[6] To enhance separation, additives like cyclodextrins can be included in the buffer to introduce an additional separation mechanism based on host-guest interactions.
Trustworthiness: A Self-Validating Protocol
The use of migration time normalization with a reference compound can improve the reproducibility of the analysis.
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm ID, 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium borate buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.
-
Capillary Conditioning: Before the first run, rinse the capillary with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min). Between runs, rinse with BGE for 2 minutes.
Diagram: CE Separation Principle
Caption: Principle of separation in Capillary Electrophoresis.
Conclusion and Recommendations
The choice of analytical technique for the isomeric purity analysis of 4-Fluoro-3-methoxyphenylacetic acid is dictated by the specific analytical needs.
-
HPLC is the recommended primary method due to its robustness, ease of use, and established protocols for similar compounds. It provides reliable quantification and is suitable for routine quality control.
-
GC-MS serves as an excellent orthogonal method for confirmation and for analyses requiring higher sensitivity. The structural information from the mass spectrometer provides an unequivocal identification of impurities.
-
Capillary Electrophoresis is a powerful alternative when very high separation efficiency is required to resolve challenging isomer pairs. Its low consumption of sample and reagents also makes it an environmentally friendly choice.
For comprehensive quality control in a drug development setting, it is advisable to develop and validate an HPLC method as the primary release test and to use a second, orthogonal technique like GC-MS or CE for method validation and in-depth impurity characterization. This multi-faceted approach ensures the highest level of confidence in the isomeric purity of 4-Fluoro-3-methoxyphenylacetic acid, contributing to the overall safety and quality of the final pharmaceutical product.
References
-
Patsnap Eureka. (2025, September 19). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Retrieved from [Link]
-
British Columbia/Yukon Open Authoring Platform. Capillary Electrophoresis-based Separations. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column. Retrieved from [Link]
-
Wikipedia. Capillary electrophoresis. Retrieved from [Link]
-
US Pharmacopeia (USP). 1053 CAPILLARY ELECTROPHORESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Capillary Electrophoresis. Retrieved from [Link]
-
Science.gov. aromatic positional isomers: Topics by Science.gov. Retrieved from [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 22). Lab 6: Capillary Electrophoresis. Retrieved from [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
-
YouTube. (2020, December 29). GC/MS Analysis of Aromatics in Gasoline ASTM D5769. Retrieved from [Link]
-
PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]
-
Aini, N.M., Yusoff, M.M., & Azhari, H.A. 165 CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Retrieved from [Link]
-
Semantic Scholar. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Crysdot LLC. 4-Fluoro-3-methoxyphenylacetic acid. Retrieved from [Link]
Sources
- 1. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 5. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-3-methoxyphenylacetic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-Fluoro-3-methoxyphenylacetic acid. While direct comparative studies on a full series of these specific analogs are not extensively published, this document synthesizes established principles from analogous phenylacetic acid derivatives, fluorinated compounds, and known anti-inflammatory agents to construct a predictive SAR framework. This guide is intended for researchers, scientists, and professionals in drug development engaged in the design and evaluation of novel therapeutic agents.
Introduction: The Phenylacetic Acid Scaffold and the Influence of Fluorine and Methoxy Substituents
The phenylacetic acid moiety is a well-established scaffold in medicinal chemistry, forming the basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its derivatives are known to exhibit a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2][3] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its biological activity, metabolic stability, and target selectivity.
The introduction of a fluorine atom and a methoxy group, as seen in 4-Fluoro-3-methoxyphenylacetic acid, imparts unique characteristics to the molecule. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, increase binding affinity to target proteins, and modulate the acidity of the carboxylic acid group.[4] The methoxy group, an electron-donating substituent, can also influence the electronic environment of the aromatic ring and participate in hydrogen bonding interactions within a protein's active site. The interplay of these two substituents on the phenylacetic acid core presents a compelling starting point for the exploration of novel therapeutic agents.
A Predictive Structure-Activity Relationship (SAR) Analysis
To guide the rational design of more potent and selective analogs, we present a hypothetical SAR study based on established medicinal chemistry principles. The following table outlines potential modifications to the 4-Fluoro-3-methoxyphenylacetic acid scaffold and their predicted impact on anti-inflammatory activity.
| Analog | Modification | Predicted Impact on Activity | Rationale |
| Parent | 4-Fluoro-3-methoxyphenylacetic acid | Baseline | Reference compound. |
| 1 | Removal of Fluorine | Likely decrease | The fluorine atom may be crucial for target interaction or metabolic stability. |
| 2 | Removal of Methoxy group | Variable | The methoxy group may contribute to binding but could also be a site of metabolism. |
| 3 | Isomeric relocation of Fluorine (e.g., 2-Fluoro) | Likely change in selectivity/potency | The position of the halogen can significantly alter binding orientation and electronic properties. |
| 4 | Isomeric relocation of Methoxy (e.g., 2-Methoxy) | Likely change in selectivity/potency | Steric hindrance and altered electronic effects from a different methoxy position would impact target binding. |
| 5 | Addition of a second Fluorine (e.g., 3,4-difluoro) | Potential increase in potency | Increased electron-withdrawing character can enhance target binding and metabolic stability. |
| 6 | Replacement of Methoxy with a larger alkoxy group (e.g., ethoxy) | Potential decrease due to steric clash | A larger group may not fit within the target's binding pocket. |
| 7 | Replacement of Methoxy with a hydroxyl group | Potential for new hydrogen bond interactions | A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially improving binding affinity. |
| 8 | Introduction of a methyl group on the α-carbon of the acetic acid side chain | Potential increase in COX-2 selectivity | This modification is a common strategy in NSAID design to enhance COX-2 selectivity. |
| 9 | Esterification of the carboxylic acid | Prodrug; inactive until hydrolyzed | The free carboxylic acid is often essential for binding to the target. |
| 10 | Amidation of the carboxylic acid | Likely decrease or loss of activity | Similar to esterification, a free carboxylate is often required for activity. |
Below is a graphical representation of these key SAR predictions.
Caption: Key structure-activity relationships for 4-Fluoro-3-methoxyphenylacetic acid analogs.
Potential Mechanisms of Action and Associated Signaling Pathways
Based on the broader class of phenylacetic acids, several potential mechanisms of action can be postulated for these analogs.
Cyclooxygenase (COX) Inhibition
A primary and well-documented mechanism for many phenylacetic acid-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][5] Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with COX-1 inhibition.[2][6] The structural features of 4-Fluoro-3-methoxyphenylacetic acid analogs, particularly modifications to the phenyl ring and the acetic acid side chain, will likely influence their potency and selectivity towards COX-1 and COX-2.
Caption: The cyclooxygenase (COX) pathway and potential inhibition by the analogs.
Monoacylglycerol Lipase (MAGL) Inhibition
Recent research has identified monoacylglycerol lipase (MAGL) as a critical enzyme in the regulation of the endocannabinoid and eicosanoid systems.[7] MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid, a precursor for pro-inflammatory prostaglandins.[7] Inhibitors of MAGL have shown anti-inflammatory and analgesic effects.[7] Given that some phenylacetic acid derivatives have been explored as MAGL inhibitors, this represents a plausible alternative or additional mechanism of action for 4-Fluoro-3-methoxyphenylacetic acid analogs.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters.[8] Certain phenylacetic acid derivatives have been shown to exhibit MAO inhibitory activity.[9] While this is more commonly associated with neurological effects, the modulation of monoamine levels can have complex downstream effects, and this potential activity should not be disregarded in a comprehensive evaluation of these analogs.
Experimental Protocols for Biological Evaluation
To empirically determine the SAR of 4-Fluoro-3-methoxyphenylacetic acid analogs, a systematic biological evaluation is necessary. The following protocols outline key in vitro and in vivo assays.
Caption: A typical experimental workflow for evaluating novel anti-inflammatory compounds.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against COX-1 and COX-2.[10]
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test analogs and reference compounds (e.g., celecoxib, ibuprofen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Enzyme Preparation: Dilute recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test analogs and reference compounds.
-
Incubation: Pre-incubate the test compounds at various concentrations with the COX-1 or COX-2 enzyme for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After 10 minutes, stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[10]
In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the ability of the analogs to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test analogs
-
Griess Reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with non-toxic concentrations of the test analogs for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the analogs in an acute inflammation model.[11]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test analogs and a reference drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Compound Administration: Administer the test analogs and the reference drug orally or intraperitoneally at a predetermined dose.
-
Inflammation Induction: After 1 hour, inject a sub-plantar volume of carrageenan solution into the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle and carrageenan.
Conclusion
The 4-Fluoro-3-methoxyphenylacetic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of inflammation. The predictive SAR analysis presented in this guide, based on established medicinal chemistry principles, suggests that systematic modifications to the phenyl ring and the acetic acid side chain can lead to analogs with enhanced potency and selectivity. The proposed experimental workflow provides a robust framework for the empirical validation of these predictions. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these analogs to elucidate their precise mechanisms of action and to identify lead candidates for further preclinical development.
References
-
Brune, K. (2003). Selective cyclooxygenase-2 inhibitors: similarities and differences. Scandinavian Journal of Rheumatology, 32(sup117), 18-23. [Link]
-
Lv, C., & Shi, F. (2023). Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Letters in Drug Design & Discovery, 20(7), 821-831. [Link]
-
Jiang, B., et al. (2013). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 83(4), 836-846. [Link]
-
Bansal, R., et al. (2007). Synthesis and anti-inflammatory activity of fluorinated propanedione derivatives. Indian Journal of Chemistry - Section B, 46B(2), 364-367. [Link]
-
Kumar, A., et al. (2015). Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3466-3470. [Link]
-
Brodin, R., et al. (2012). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 2, 661. [Link]
-
Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2329. [Link]
-
Okada, M., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Cureus, 16(1), e52220. [Link]
-
Langlois, M., et al. (1977). ANTIINFLAMMATORY PHENYLACETIC ACID DERIVATIVES. II. P-CYCLOHEXYLPHENYLACETIC ACID DERIVATIVES. European Journal of Medicinal Chemistry, 12(2), 171-177. [Link]
-
Cook, S. D., & Nichols, M. T. (2019). An Historical Review of Phenylacetic Acid. Plant & cell physiology, 60(2), 241–252. [Link]
-
Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Evren, A. E., et al. (2021). Monamine oxidase inhibitory activity of compounds 1-28 a. Journal of Molecular Structure, 1225, 129111. [Link]
-
Arnold, L. A., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(7), 1046–1056. [Link]
-
Al-Ostath, A. I., et al. (2025). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. [Link]
-
Ask, A. L., et al. (1986). Selective inhibition of monoamine oxidase by p-aminosubstituted phenylalkylamines in catecholaminergic neurones. Neuropharmacology, 25(1), 33-40. [Link]
-
Wang, Z., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(11), 2533. [Link]
-
Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best practice & research. Clinical gastroenterology, 15(5), 801–820. [Link]
-
Glisic, S., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3790. [Link]
-
Glavač, N. K., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry, 13(9), 1121-1132. [Link]
-
Nomura, D. K., et al. (2011). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. Current topics in medicinal chemistry, 11(6), 745–762. [Link]
-
Inagaki, M., et al. (1993). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of medicinal chemistry, 36(15), 2168–2176. [Link]
-
Chakou, Z., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 168. [Link]
-
Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 164, 106702. [Link]
-
Khan, A. A., et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 16(24), 3127–3157. [Link]
-
Schmidt, J., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. [Link]
-
Niphakis, M. J., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Journal of the American Chemical Society, 134(16), 6896–6899. [Link]
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277–1280. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of Commercial 4-Fluoro-3-methoxyphenylacetic Acid
In the landscape of pharmaceutical research and drug development, the unequivocal identification of starting materials is not merely a procedural step but the foundation of scientific validity and regulatory compliance. The use of misidentified or impure reagents can lead to anomalous results, failed syntheses, and significant project delays. This guide provides a comprehensive, multi-technique framework for the definitive identification of commercial 4-Fluoro-3-methoxyphenylacetic acid (CAS No. 946713-86-6), a key building block in organic synthesis.[1]
The primary challenge in confirming the identity of this compound lies in the potential presence of positional isomers, such as 3-Fluoro-4-methoxyphenylacetic acid (CAS No. 452-14-2) or 2-Fluoro-5-methoxyphenylacetic acid. These isomers possess the same molecular weight and elemental composition, rendering simple mass spectrometry insufficient for unambiguous identification. Therefore, a scientifically rigorous approach necessitates the integration of orthogonal analytical techniques.[2][3]
This guide is structured to provide not just protocols, but the strategic reasoning behind a self-validating analytical workflow, ensuring the highest degree of confidence in your starting material.
The Analytical Workflow: A Multi-Pronged Strategy
No single technique can provide absolute certainty. We will employ a logical progression of analyses, where each step provides a piece of the puzzle, culminating in a definitive structural confirmation. The workflow combines thermal analysis, spectroscopy, and chromatography to assess purity, confirm molecular structure, and resolve potential isomeric contaminants.
Caption: Overall analytical workflow for identity confirmation.
Part 1: Initial Purity Assessment & Thermal Properties
Before engaging in more complex spectroscopic analysis, a rapid assessment of purity and thermal stability is prudent. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) serve as excellent first-pass screening tools.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[4] For a pure crystalline compound, DSC reveals a sharp melting endotherm. The presence of impurities typically causes a depression and broadening of the melting peak, a phenomenon known as freezing-point depression.[4] While not a replacement for chromatographic methods, DSC provides a rapid and global assessment of eutectic impurities for compounds that are at least 98% pure.[5][6][7]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for detecting residual solvents or bound water (hydrates), which can interfere with subsequent analyses and affect molar calculations. A stable compound should show no significant mass loss until its decomposition temperature.
| Technique | Parameter | Expected Value for 4-Fluoro-3-methoxyphenylacetic acid | Indication of Impurity/Issue |
| DSC | Melting Point (Tonset) | Sharp endotherm, consistent with supplier CoA | Broad peak, depressed onset temperature |
| TGA | Mass Loss below 100°C | < 0.5% | Significant mass loss suggests residual solvent/water |
Experimental Protocol: DSC
-
Calibration: Calibrate the DSC instrument using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature approximately 30-40°C above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Analysis: Determine the onset temperature and enthalpy of fusion (ΔHfus). Compare the melt profile to a reference standard if available.
Part 2: Unambiguous Structural Elucidation
This phase employs a suite of spectroscopic and spectrometric techniques to build a complete picture of the molecular structure, allowing for definitive differentiation from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 4-Fluoro-3-methoxyphenylacetic acid, both ¹H and ¹³C NMR are essential, with particular attention paid to coupling constants involving the fluorine atom.
¹H NMR - The Key to Isomer Differentiation: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. The substitution pattern on the aromatic ring is the key differentiator.
¹³C NMR - Confirming the Carbon Skeleton: The ¹³C NMR spectrum reveals the number of unique carbon environments. The large one-bond and smaller multi-bond carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are highly diagnostic and provide definitive evidence for the fluorine's position on the ring.
Caption: Logic for differentiating isomers using ¹H NMR splitting patterns.
High-Resolution Mass Spectrometry (HRMS)
While low-resolution MS can confirm the nominal mass (184.16 g/mol ), it cannot distinguish between isomers.[8] HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₉H₉FO₃), confirming that no unexpected elements are present and ruling out isobaric interferences.[9]
| Technique | Parameter | Expected Value for C₉H₉FO₃ | Interpretation |
| HRMS (ESI-) | Exact Mass [M-H]⁻ | 183.0514 | Confirms elemental formula. A deviation >5 ppm suggests incorrect formula or impurity. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and valuable check but does not typically provide the resolution to distinguish between isomers on its own.
Expected Key FTIR Absorptions:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.
-
~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.
-
~1200-1100 cm⁻¹: C-F stretch.
Experimental Protocol: ¹H / ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals and analyze the splitting patterns and coupling constants for all signals.
Part 3: Chromatographic Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and is essential for separating the target compound from its positional isomers.[2][10]
Method Development Strategy: A reversed-phase HPLC method is the most common starting point.[11] The separation of closely related isomers often depends on subtle differences in polarity and interaction with the stationary phase. A C18 column is a versatile first choice. The mobile phase, typically a mixture of an aqueous buffer (e.g., with formic or acetic acid) and an organic solvent (acetonitrile or methanol), can be optimized to achieve separation.[12][13]
Comparative Data Table: Expected Analytical Results
| Analytical Technique | Parameter | Expected Result for 4-Fluoro-3-methoxyphenylacetic acid | Expected Result for Isomer (3-Fluoro-4-methoxyphenylacetic acid) |
| ¹H NMR (Aromatic Region) | Splitting Pattern | Three distinct signals: a doublet, a doublet of doublets (ortho to F), and another doublet of doublets (para to F). | Three distinct signals, potentially including a singlet-like signal or a narrow doublet for the proton between the two oxygen-containing groups. |
| ¹³C NMR | C-F Coupling | Large ¹JCF for C4; smaller multi-bond couplings to C3 and C5. | Large ¹JCF for C3; smaller multi-bond couplings to C2 and C4. |
| HRMS | Exact Mass [M-H]⁻ | 183.0514 | 183.0514 (Indistinguishable) |
| HPLC | Retention Time | Single major peak at a characteristic retention time (tR). | A distinct peak with a different retention time (tR') under optimized conditions. |
Experimental Protocol: HPLC Purity Analysis
-
System: An HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample. The purity is determined by the area percentage of the main peak. Spike the sample with a known isomeric standard, if available, to confirm peak identity and separation.
Conclusion
Confirming the identity of a commercial chemical like 4-Fluoro-3-methoxyphenylacetic acid is a systematic process of evidence accumulation. By following the workflow outlined in this guide—beginning with thermal analysis for a baseline purity check, proceeding to detailed spectroscopic analysis (NMR, HRMS, FTIR) for structural elucidation, and finalizing with chromatographic separation (HPLC) to confirm purity and rule out isomers—researchers can proceed with the highest degree of confidence. This rigorous, self-validating approach ensures the integrity of your research and the reliability of your results.
References
-
U.S. Pharmacopeial Convention. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]
-
ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]
-
ResearchGate. (2018). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (2020). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. PubChem. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). HMDB. [Link]
-
Fluoropharm. (n.d.). 4-Fluoro-3-methoxyphenylacetic acid. Fluoropharm. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo. [Link]
-
U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. EPA. [Link]
-
ResearchGate. (2009). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]
-
ResearchGate. (2011). Techniques and Methods of Identification. ResearchGate. [Link]
-
Intertek. (n.d.). Laboratory Analytical Techniques. Intertek. [Link]
-
PubChem. (n.d.). Methoxyphenylacetic acid. PubChem. [Link]
- Google Patents. (2014). WO 2014/030106 A2.
-
National Center for Biotechnology Information. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]
- Google Patents. (2012). CN102643192A - Preparation method of methoxyphenylacetic acid.
-
ChromTech. (n.d.). User's Guide - HPLC. ChromTech. [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
-
MDPI. (2023). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. mac-mod.com [mac-mod.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. real.mtak.hu [real.mtak.hu]
A Comparative Guide to the Synthesis of 4-Fluoro-3-methoxyphenylacetic Acid: Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis of substituted phenylacetic acids is of paramount importance. 4-Fluoro-3-methoxyphenylacetic acid, in particular, serves as a crucial building block for a variety of biologically active molecules. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable compound, focusing on the reproducibility, efficiency, and practical considerations of each method. As a senior application scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to make informed decisions for their synthetic endeavors.
Introduction to 4-Fluoro-3-methoxyphenylacetic Acid
4-Fluoro-3-methoxyphenylacetic acid is a halogenated and ether-substituted phenylacetic acid derivative. The presence of the fluorine atom and the methoxy group on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a desirable synthon in medicinal chemistry and materials science. The reliable and scalable synthesis of this compound is therefore a critical aspect of its application. This guide will explore two distinct and reproducible pathways for its preparation: the Willgerodt-Kindler reaction of 4-fluoro-3-methoxyacetophenone and the hydrolysis of 4-fluoro-3-methoxybenzyl cyanide.
Method 1: The Willgerodt-Kindler Reaction Approach
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding carboxylic acids (or their derivatives) with the same number of carbon atoms.[1][2] This is achieved by reacting the ketone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed.[2] For the synthesis of 4-Fluoro-3-methoxyphenylacetic acid, the starting material is the commercially available 4-fluoro-3-methoxyacetophenone.[3]
Mechanistic Insight
The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations, facilitated by the sulfur and amine, ultimately leads to the formation of a thiomorpholide derivative of phenylacetic acid. This stable intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Experimental Workflow: Willgerodt-Kindler Reaction
Caption: Workflow for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid via the Willgerodt-Kindler reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-(4-Fluoro-3-methoxyphenyl)ethanethioyl)morpholine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-methoxyacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).
-
Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.
-
After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water with stirring.
-
The solid thiomorpholide intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Hydrolysis to 4-Fluoro-3-methoxyphenylacetic acid
-
In a round-bottom flask, suspend the purified thiomorpholide intermediate in a 50% aqueous sulfuric acid solution.
-
Heat the mixture to reflux (around 110-120 °C) for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to obtain crude 4-Fluoro-3-methoxyphenylacetic acid. Further purification can be achieved by recrystallization from a solvent mixture like toluene/heptane.
Method 2: Hydrolysis of 4-Fluoro-3-methoxybenzyl Cyanide
This classic approach involves the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis to the corresponding phenylacetic acid.[4] This two-step sequence is generally reliable and can provide high yields. The starting material for this route is 3-fluoro-4-methoxybenzyl chloride, which can be prepared from the corresponding alcohol or purchased commercially.[5][6]
Mechanistic Insight
The first step is a nucleophilic substitution reaction where the cyanide ion (from a salt like sodium or potassium cyanide) displaces the chloride from the benzylic position. The resulting benzyl cyanide is then hydrolyzed under acidic or basic conditions. In acidic hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid and ammonium salt.
Experimental Workflow: Benzyl Cyanide Hydrolysis
Caption: Workflow for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid via hydrolysis of the corresponding benzyl cyanide.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Fluoro-3-methoxybenzyl Cyanide
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.
-
Add a solution of 3-fluoro-4-methoxybenzyl chloride (1.0 eq) in a water-miscible solvent like ethanol or acetone.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl cyanide, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Hydrolysis to 4-Fluoro-3-methoxyphenylacetic acid
-
In a round-bottom flask, combine the crude 4-fluoro-3-methoxybenzyl cyanide with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).[4]
-
Heat the mixture to reflux (around 110-120 °C) with vigorous stirring for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Recrystallize from a suitable solvent to obtain pure 4-Fluoro-3-methoxyphenylacetic acid.
Comparative Analysis
| Parameter | Willgerodt-Kindler Reaction | Benzyl Cyanide Hydrolysis |
| Starting Material | 4-Fluoro-3-methoxyacetophenone | 3-Fluoro-4-methoxybenzyl chloride |
| Number of Steps | 2 | 2 |
| Reagents | Sulfur, Morpholine, Acid/Base | Sodium/Potassium Cyanide, Acid/Base |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (75-90%) |
| Purity of Crude Product | Generally requires purification | Often cleaner, but may contain unreacted nitrile |
| Safety Considerations | Use of noxious morpholine and evolution of H₂S during hydrolysis. | Handling of highly toxic cyanide salts. |
| Scalability | Can be challenging due to the heterogeneous nature and potential for side reactions. | Generally more straightforward to scale up. |
| Reproducibility | Can be sensitive to reaction conditions and purity of reagents. | Generally considered a highly reproducible reaction. |
Conclusion and Recommendations
Both the Willgerodt-Kindler reaction and the hydrolysis of benzyl cyanide represent viable and reproducible methods for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid.
The Willgerodt-Kindler reaction offers a unique transformation of a readily available acetophenone. However, it involves the use of malodorous and toxic reagents and the reproducibility can be influenced by the specific reaction conditions. This route may be more suitable for smaller-scale syntheses or when the corresponding benzyl halide is not readily accessible.
The hydrolysis of benzyl cyanide is a more traditional and often more reliable method. It typically provides higher yields and a cleaner crude product, simplifying purification. The primary drawback is the necessary handling of highly toxic cyanide salts, which requires stringent safety protocols. For larger-scale and more routine production, this method is often preferred due to its high reproducibility and scalability.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the laboratory's safety infrastructure. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the successful synthesis of 4-Fluoro-3-methoxyphenylacetic acid.
References
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved from [Link]
-
SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
HAL Open Science. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1967). Synthesis of mono- and di-functional benzyl and phenethyl derivatives containing silicon. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Benzyl cyanide patented technology retrieval search results. Retrieved from [Link]
- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
-
Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Google Patents. (n.d.). US4143068A - Process for the preparation of acyl cyanide compounds.
-
RSC Publishing. (n.d.). Direct transformation of nitriles to cyanide using chloride anion as catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
Sources
A Researcher's Guide to Catalyst Selection for the Synthesis of 4-Fluoro-3-methoxyphenylacetic Acid
Introduction
4-Fluoro-3-methoxyphenylacetic acid is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate for various pharmacologically active molecules. The precise arrangement of its substituents—a fluorine atom, a methoxy group, and an acetic acid moiety—is critical to its function in the final active pharmaceutical ingredient (API). Consequently, the efficient and regioselective synthesis of this compound is of significant interest to researchers.
This guide provides an in-depth, side-by-side comparison of different catalytic and stoichiometric strategies for the synthesis of 4-Fluoro-3-methoxyphenylacetic acid. We will move beyond simple procedural lists to explore the underlying principles of each method, offering field-proven insights into the causal relationships between catalyst choice, reaction conditions, and overall synthetic efficiency. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic route based on their specific needs, whether for lab-scale discovery or large-scale manufacturing.
Overview of Primary Synthetic Strategies
The synthesis of 4-Fluoro-3-methoxyphenylacetic acid can be approached through several distinct pathways. The choice of strategy is often a trade-off between the availability of starting materials, reaction robustness, scalability, and the principles of green chemistry. We will focus on four principal methods:
-
The Willgerodt-Kindler Reaction: A classic, robust method involving a rearrangement of an aryl ketone.
-
Palladium-Catalyzed Carbonylation: A modern, versatile approach utilizing homogeneous catalysis to construct the carboxylic acid moiety.
-
Grignard Reagent Carbonation: A fundamental organometallic route for C-C bond formation.
-
Nitrile Hydrolysis: A straightforward conversion of a benzyl cyanide precursor.
Method 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding terminal carboxylic acids (via an amide or thioamide intermediate).[1][2] For the synthesis of 4-Fluoro-3-methoxyphenylacetic acid, the readily available starting material is 4-Fluoro-3-methoxyacetophenone.[3]
The reaction proceeds in two main stages:
-
Thioamide Formation: The ketone reacts with elemental sulfur and a secondary amine, typically morpholine, to form a thiomorpholide derivative. This step involves a complex mechanism where the carbonyl group effectively migrates to the end of the alkyl chain.[1][3][4]
-
Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[5]
Causality and Experimental Choices
The choice of morpholine is critical; its boiling point allows for effective reflux conditions, and it readily forms the necessary enamine intermediate that initiates the reaction with sulfur.[1][4] The reaction is typically performed at elevated temperatures to drive the rearrangement. While not strictly "catalytic" in the modern sense, the amine and sulfur act as reagents that mediate the transformation. This method is valued for its reliability and use of inexpensive reagents.
Workflow Diagram
Caption: Workflow for the Willgerodt-Kindler synthesis.
Method 2: Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation represents a state-of-the-art approach for the synthesis of carboxylic acids and their derivatives.[6][7] This method typically involves the reaction of an aryl halide or triflate with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile.
For synthesizing 4-Fluoro-3-methoxyphenylacetic acid, a plausible route involves the carbonylation of 4-fluoro-3-methoxybenzyl chloride. This benzylic carbonylation can often be achieved under milder conditions than aryl carbonylation.[8]
Catalyst System and Mechanistic Considerations
A typical catalyst system consists of a palladium(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand. The ligand is crucial for stabilizing the palladium center and modulating its reactivity. The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The palladium(0) active species adds to the benzyl halide.
-
CO Insertion: Carbon monoxide inserts into the palladium-carbon bond to form an acyl-palladium complex.
-
Nucleophilic Attack & Reductive Elimination: A water molecule (or hydroxide) attacks the acyl complex, leading to the formation of the carboxylic acid and regeneration of the Pd(0) catalyst.
To circumvent the use of highly toxic CO gas, modern protocols often employ CO surrogates like formates.[6][8] For instance, phenyl formate or potassium formate can serve as an in-situ source of CO.[6][8]
Catalytic Cycle Diagram
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Fluoro-3-methoxyphenylacetic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, from acquisition to disposal. The proper handling of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 4-Fluoro-3-methoxyphenylacetic acid, grounded in regulatory standards and field-proven best practices.
Hazard Characterization and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. 4-Fluoro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. While specific toxicological data is limited, its Safety Data Sheet (SDS) and data from structurally similar compounds provide a clear hazard profile that must inform our handling and disposal choices.
The primary hazards, according to the Globally Harmonized System (GHS) classification, are summarized below.[1] This initial characterization is the first and most critical step in the waste determination process mandated by the Environmental Protection Agency (EPA).[2]
| Hazard Classification | GHS Hazard Statement | Practical Implication & Required Precautions |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[3] Wash hands thoroughly after handling.[4][5] |
| Skin Irritation | H315: Causes skin irritation | Avoid skin contact. Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Avoid eye contact. Wear safety glasses or chemical splash goggles.[4][5][6] An eyewash station should be readily accessible. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or powder.[1][4][6] |
The Regulatory Framework: Adherence to RCRA
In the United States, the disposal of laboratory chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA) .[7][8] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste (your laboratory) is legally responsible for it from the moment it's created until its final, safe disposal.[8][9]
A core tenet of RCRA is the formal hazardous waste determination .[2] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[10] Given its GHS classification (H302), 4-Fluoro-3-methoxyphenylacetic acid waste must be managed as hazardous due to its toxicity characteristic.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the compliant disposal of 4-Fluoro-3-methoxyphenylacetic acid, whether it is expired, unused, or part of a waste solution.
Step 1: Select Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks identified in the hazard assessment.
-
Eye/Face Protection: Chemical splash goggles or safety glasses with side shields.
-
Skin Protection: A standard laboratory coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If weighing or transferring powder outside a hood, consult your institution's safety officer about the need for a respirator.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9]
-
Designate as Acidic Waste: 4-Fluoro-3-methoxyphenylacetic acid is a carboxylic acid. It must be collected in a waste container designated for non-halogenated or halogenated (due to the fluorine) organic acids, depending on your institution's waste stream categories.
-
Avoid Incompatibilities: Do NOT mix this waste with:
-
Bases (e.g., sodium hydroxide, amines) to prevent a potentially violent acid-base neutralization reaction.
-
Strong oxidizing agents (e.g., nitric acid, permanganates).
-
Reactive metals.
-
Step 3: Containerize the Waste
All hazardous waste must be accumulated in appropriate containers at or near the point of generation, a practice known as a Satellite Accumulation Area (SAA).[11]
-
Use an Approved Container: The container must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[9] This minimizes the release of vapors and prevents spills.
Step 4: Label the Waste Container Correctly
Improper labeling is one of the most common and preventable compliance violations.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name(s) of the contents. Do not use abbreviations or chemical formulas. List all constituents, including solvents and water.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first waste was added).
-
Step 5: Accumulation and Storage
Waste is typically stored in the lab's SAA until the container is full or ready for pickup.
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[11]
-
Storage Time: Once a container is full, it must be moved from the SAA to your facility's Central Accumulation Area (CAA) within 3 days. Your institution's Environmental Health & Safety (EHS) department will manage the timeline from the CAA.
-
Secondary Containment: It is best practice to keep waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.
Step 6: Arrange for Final Disposal
Laboratory personnel should never dispose of hazardous chemicals down the drain or in the regular trash.
-
Contact EHS: When your waste container is full, contact your institution's EHS or Safety department to schedule a waste pickup.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal vendor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][12]
-
Maintain Records: Your institution is required to maintain records, including the hazardous waste manifest, which tracks the waste from your facility to its final destination.[9][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-3-methoxyphenylacetic acid in a laboratory setting.
Sources
- 1. 946713-86-6|4-Fluoro-3-methoxyphenylacetic acid|BLD Pharm [bldpharm.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. uhcl.edu [uhcl.edu]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-3-methoxyphenylacetic Acid
Our approach is not merely to list equipment, but to build a self-validating safety system through a deep understanding of the why behind each recommendation. This ensures that the protective measures are not just followed, but are intelligently applied to mitigate risk effectively.
Hazard Assessment: A Proactive Stance on Safety
4-Fluoro-3-methoxyphenylacetic acid is a halogenated organic acid, typically supplied as a fine powder. The primary hazards are anticipated to stem from its acidic nature and the potential for inhalation or contact with the fine particulate form.
-
Serious Eye Damage: Based on data for the isomeric compound 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2), which carries the GHS hazard statement H318 ("Causes serious eye damage"), we must assume a similar risk for the 4-fluoro isomer.[1] This classification indicates a risk of irreversible eye damage upon contact.
-
Skin and Respiratory Irritation: As with many acidic powders, there is a significant risk of irritation upon skin contact or inhalation.[2] Fine powders are easily aerosolized, posing a direct threat to the respiratory tract if handled improperly.[3][4]
-
Unknown Systemic Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated.[5] Therefore, following the principle of Prudent Practices in the Laboratory, it should be treated as a substance of unknown toxicity, and all routes of exposure (inhalation, ingestion, skin absorption) must be minimized.[6]
Core PPE Requirements: A Multi-Layered Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select appropriate PPE.[7] The following table outlines the minimum required PPE for handling 4-Fluoro-3-methoxyphenylacetic acid, grounded in the anticipated risks.
| Protection Type | Equipment Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield. | Causality: Safety glasses are insufficient. The H318 classification for the isomer implies a high risk of serious, potentially irreversible eye damage from even minor splashes or airborne powder. Chemical splash goggles provide a complete seal around the eyes. A face shield is mandatory when handling larger quantities (>10 mL of solution) or during any operation with a heightened splash risk, as it protects the entire face.[8] |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is strongly recommended. | Causality: This compound is an organic acid. Nitrile and neoprene offer good resistance to a broad range of chemicals, including acids.[9] Double-gloving provides an essential layer of protection against undetected pinholes or tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.[10] Always inspect gloves for defects before use.[6] |
| Body Protection | A chemical-resistant lab coat or apron worn over long pants and closed-toe shoes. | Causality: Standard cotton lab coats can absorb chemical spills. A chemical-resistant (e.g., polyethylene-coated) apron or coat prevents penetration of the chemical to personal clothing and skin.[11] Full coverage of legs and feet with long pants and closed-toe shoes is a minimum laboratory requirement to protect against spills.[8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Causality: Fine chemical powders can easily become airborne during weighing and transfer operations.[3] Inhalation is a primary exposure route. An N95 respirator will filter out these fine particulates. All respirator use must be in accordance with a comprehensive respiratory protection program as required by OSHA, including training and fit-testing.[7] Operations should ideally be conducted within an engineering control like a fume hood or powder weighing station to minimize aerosol generation.[12] |
PPE Selection and Donning Workflow
The following diagram illustrates the logical workflow for selecting and donning the appropriate PPE before handling 4-Fluoro-3-methoxyphenylacetic acid.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clarionsafety.com [clarionsafety.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 10. iigtchem.com [iigtchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
